molecular formula C7H6FN3 B11922292 3-Fluoro-1H-indazol-5-amine CAS No. 221681-74-9

3-Fluoro-1H-indazol-5-amine

Cat. No.: B11922292
CAS No.: 221681-74-9
M. Wt: 151.14 g/mol
InChI Key: MMPVCQHEVWJRGG-UHFFFAOYSA-N
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Description

3-Fluoro-1H-indazol-5-amine (CAS 221681-74-9) is a nitrogen-containing heterocyclic compound with the molecular formula C7H6FN3 and a molecular weight of 151.14 g/mol . This compound serves as a crucial synthetic intermediate and pharmacophore in medicinal chemistry, particularly in the development of novel anticancer agents . The indazole scaffold is a privileged structure in drug discovery, known for its ability to bind effectively with the hinge region of various kinases . Researchers utilize this amine as a key building block to create diverse derivatives through further functionalization at the amine and other positions on the indazole ring . Such structural modifications have led to compounds exhibiting promising inhibitory activity against a range of human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), and hepatoma (Hep-G2) . The presence of the fluorine atom and the amine group on the indazole core makes this compound a valuable scaffold for constructing potential kinase inhibitors and for use in molecular hybridization strategies aimed at developing targeted therapies . This product is intended for research purposes and is not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-fluoro-2H-indazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN3/c8-7-5-3-4(9)1-2-6(5)10-11-7/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMPVCQHEVWJRGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NNC(=C2C=C1N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501310124
Record name 3-Fluoro-1H-indazol-5-amine
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Molecular Weight

151.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221681-74-9
Record name 3-Fluoro-1H-indazol-5-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221681-74-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Fluoro-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501310124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Fluoro-1H-indazol-5-amine CAS 221681-74-9 properties

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the properties, synthesis, and applications of 3-Fluoro-1H-indazol-5-amine , a specialized heterocyclic intermediate used in the development of kinase inhibitors and AMPA receptor modulators.

CAS Registry Number: 221681-74-9 Chemical Formula: C


H

FN

Molecular Weight: 151.14 g/mol [1]

Executive Summary

3-Fluoro-1H-indazol-5-amine is a high-value pharmacophore scaffold in medicinal chemistry.[1] It is distinguished from the parent indazole by the C3-fluorine substitution, a modification strategically employed to block metabolic oxidation at the C3 position and modulate the pKa of the indazole nitrogen.[1] This compound serves as a critical building block in the synthesis of Azabenzimidazoles (AMPA receptor modulators) and various ATP-competitive kinase inhibitors.[1]

Its synthesis is non-trivial due to the difficulty of introducing fluorine at the C3 position of the indazole ring after cyclization; however, recent protocols utilizing electrophilic fluorinating agents (e.g., Selectfluor®) have streamlined its production.[1]

Physicochemical Properties[1][2][3][4][5]

The following data summarizes the core physical and chemical characteristics of the compound.

PropertyValueNotes
IUPAC Name 3-Fluoro-1H-indazol-5-amine
Molecular Weight 151.14 Da
Exact Mass 151.055
Appearance Off-white to pale yellow solid
Solubility DMSO, Methanol, EthanolLow solubility in water
Acidity (pKa) ~13.8 (Indazole NH)Predicted; F-substitution increases acidity vs parent
LogP ~1.12Moderate lipophilicity
H-Bond Donors 2(NH, NH

)
H-Bond Acceptors 3(N, F)

Synthetic Methodology

The synthesis of 3-Fluoro-1H-indazol-5-amine is a challenge in regioselectivity.[1] The most robust route, validated in patent literature (WO2016176460A1), involves the direct electrophilic fluorination of 5-nitroindazole followed by reduction.[1]

Validated Synthetic Protocol

This two-step workflow ensures high purity and regioselectivity.[1]

Step 1: Electrophilic Fluorination (C3-Functionalization)
  • Precursor: 5-Nitro-1H-indazole[1][2][3][4]

  • Reagents: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetic Acid (AcOH), Acetonitrile (MeCN).[1]

  • Conditions: Microwave irradiation at 150°C for 30 minutes.

  • Mechanism: The 5-nitro group deactivates the benzene ring, directing the electrophilic fluorine (F

    
    ) from Selectfluor to the electron-rich C3 position of the pyrazole ring.[1]
    
Step 2: Catalytic Hydrogenation (Nitro Reduction)
  • Precursor: 3-Fluoro-5-nitro-1H-indazole[1][3][5]

  • Reagents: Hydrogen gas (H

    
    ), 10% Palladium on Carbon (Pd/C).[1][3]
    
  • Solvent: Ethanol (EtOH) or Methanol (MeOH).[1]

  • Conditions: Stir at room temperature (RT) for 2–4 hours under H

    
     atmosphere.
    
  • Workup: Filtration through Celite® to remove catalyst; concentration in vacuo.

Synthetic Workflow Diagram

The following diagram illustrates the reaction pathway and the logic behind the transformation.

SynthesisPath Start 5-Nitro-1H-indazole (Starting Material) Step1 Step 1: Fluorination (Selectfluor, AcOH/MeCN) 150°C MW Start->Step1 Electrophilic Subst. Inter Intermediate: 3-Fluoro-5-nitro-1H-indazole Step1->Inter Step2 Step 2: Reduction (H2, Pd/C, EtOH) Inter->Step2 Hydrogenation Final Product: 3-Fluoro-1H-indazol-5-amine (CAS 221681-74-9) Step2->Final

Figure 1: Validated synthetic route from 5-nitroindazole to 3-fluoro-1H-indazol-5-amine.

Medicinal Chemistry Applications

The 3-fluoro-5-aminoindazole scaffold is a "privileged structure" in drug discovery, particularly for targeting kinases and CNS receptors.[1]

Structural Advantages[1]
  • Metabolic Stability: The C3 position of indazoles is prone to oxidative metabolism. Substitution with Fluorine (C-F bond energy ~116 kcal/mol) blocks this site, extending the half-life (

    
    ) of the drug candidate.[1]
    
  • Electronic Modulation: The electron-withdrawing nature of fluorine lowers the pKa of the indazole NH, potentially enhancing hydrogen bond donor capability in the active site of enzymes (e.g., the hinge region of kinases).[1]

  • Bioisosterism: The 5-amino group serves as a versatile handle for amide coupling or urea formation, allowing the attachment of "tail" groups that interact with the solvent-exposed regions of the target protein.[1]

Key Therapeutic Areas[1]
  • AMPA Receptor Modulators: Used in the synthesis of Azabenzimidazoles for treating neuropsychiatric disorders (e.g., depression, schizophrenia).[1] The 3-F substitution improves brain penetration and potency.[1]

  • Kinase Inhibitors: The scaffold mimics the adenine ring of ATP, allowing it to bind to the ATP-binding pocket of kinases such as VEGFR and FGFR.[1]

SAR Logic Diagram

SAR_Logic Core 3-Fluoro-1H-indazol-5-amine Core Scaffold F_Sub 3-Fluoro Group Core->F_Sub NH_Sub Indazole NH Core->NH_Sub Amine_Sub 5-Amino Group Core->Amine_Sub Metab Blocks C3 Oxidation (Metabolic Stability) F_Sub->Metab Bind H-Bond Donor (Hinge Binder) NH_Sub->Bind Deriv Chemical Handle (Amide/Urea Formation) Amine_Sub->Deriv

Figure 2: Structure-Activity Relationship (SAR) mapping of the 3-fluoro-5-aminoindazole scaffold.[1]

Handling, Safety, and Analytics[1]

Safety Profile (GHS Classification)

Signal Word: Danger

  • H301: Toxic if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • PPE: Handle in a fume hood with nitrile gloves and safety goggles.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical markers are used:

  • 1H NMR (DMSO-d6 or CD3OD):

    • The C3-F substitution eliminates the typical C3-H singlet (usually around

      
       8.0 ppm in non-substituted indazoles).[1]
      
    • Look for a doublet splitting pattern in the benzene ring protons due to

      
      F-
      
      
      
      H coupling.[1]
  • LC-MS:

    • Observe the [M+H]

      
       peak at 152.15 .[1]
      
    • Retention time will be slightly longer than the non-fluorinated analog due to increased lipophilicity.

References

  • World Intellectual Property Organization (WIPO). (2016).[1] WO2016176460A1 - Azabenzimidazoles and their use as AMPA receptor modulators.[1] (See Intermediate 22 for synthesis).

  • National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 88012 (Parent Indazole Reference).[1][1]

  • American Elements. (n.d.).[1] 6-Fluoro-1H-indazol-5-amine Properties (Analog Comparison).[1]

  • GuideChem. (n.d.). 1H-Indazol-5-amine, 3-fluoro- MSDS.[1][3][5][6][7][8]

Sources

chemical structure of 5-amino-3-fluoroindazole

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide an authoritative, deep-dive analysis of 5-amino-3-fluoroindazole , a critical intermediate in modern medicinal chemistry.

Chemical Scaffold Analysis & Synthetic Methodology

Executive Summary & Structural Significance

5-amino-3-fluoroindazole (CAS: 221681-74-9) is a privileged heterocyclic scaffold used primarily as a building block in the development of kinase inhibitors, AMPA receptor modulators, and Selective Estrogen Receptor Degraders (SERDs).

The molecule distinguishes itself from the generic indazole backbone through two critical substitutions:

  • C3-Fluorine: Unlike the C3-Hydrogen or C3-Methyl analogs, the C3-Fluorine atom introduces a high-electronegativity center that modulates the pKa of the N-H proton (increasing acidity) and enhances metabolic stability against oxidation at the C3 position. It also acts as a weak hydrogen bond acceptor.

  • C5-Amine: This position serves as the primary "chemical handle" for derivatization, typically allowing for amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling to attach the pharmacophore's "tail."

Physicochemical Profile
PropertyValue / Description
IUPAC Name 3-fluoro-1H-indazol-5-amine
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
CAS Number 221681-74-9
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, MeOH; sparingly soluble in water
pKa (Calculated) ~12.5 (NH), ~3.5 (Anilinic NH₂)

Validated Synthetic Protocol

The synthesis of 5-amino-3-fluoroindazole is non-trivial due to the difficulty of introducing a fluorine atom selectively at the C3 position of the indazole ring. The industry-standard protocol utilizes Selectfluor® (an electrophilic fluorinating agent) on a nitro-precursor, followed by reduction.

The "Selectfluor-Reduction" Route

This two-step workflow is preferred for its regioselectivity and scalability.

Step 1: Electrophilic Fluorination of 5-Nitroindazole
  • Reagents: 5-Nitro-1H-indazole, Selectfluor (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile (MeCN), Acetic Acid (AcOH).

  • Conditions: Microwave irradiation at 150°C (or reflux for prolonged periods).

  • Mechanism: The pyrazole ring of the indazole is electron-rich. Even with the electron-withdrawing nitro group on the benzene ring, the C3 position remains the most nucleophilic site capable of attacking the electrophilic fluorine of Selectfluor.

  • Causality: Acetic acid is used as a co-solvent to protonate the Selectfluor intermediate or facilitate the proton transfer, stabilizing the transition state. Microwave heating is crucial to overcome the activation energy barrier increased by the deactivating nitro group.

Step 2: Catalytic Hydrogenation
  • Reagents: 3-Fluoro-5-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Ethanol (EtOH) or Methanol (MeOH).[1]

  • Conditions: Hydrogen atmosphere (balloon or Parr shaker), Room Temperature.

  • Outcome: The nitro group is selectively reduced to the primary amine without defluorinating the C3 position (aryl fluorides are generally stable to standard Pd/C hydrogenation conditions, unlike aryl chlorides or bromides).

Synthetic Workflow Diagram

The following diagram illustrates the logical flow and reaction conditions for the synthesis.

SynthesisRoute cluster_0 Mechanistic Insight Start Starting Material: 5-Nitro-1H-indazole Inter Intermediate: 3-Fluoro-5-nitro-1H-indazole Start->Inter Step 1: Electrophilic Fluorination (MW 150°C, 30 min) Reagent1 Reagents: Selectfluor®, AcOH, MeCN Reagent1->Inter Product Final Product: 5-Amino-3-fluoroindazole Inter->Product Step 2: Nitro Reduction (RT, 2-10 hrs) Reagent2 Reagents: H₂, 10% Pd/C, EtOH Reagent2->Product Note1 C3 is the most nucleophilic site on the deactivated ring. Note2 C-F bond survives standard hydrogenation.

Figure 1: Step-wise synthesis of 5-amino-3-fluoroindazole via electrophilic fluorination and catalytic hydrogenation.

Detailed Experimental Protocol

Note: This protocol is based on optimized patent literature (e.g., WO2016176460).

Step 1: Synthesis of 3-Fluoro-5-nitro-1H-indazole
  • Preparation: In a microwave-safe vial, dissolve 5-nitro-1H-indazole (1.0 eq) in a 1:1 mixture of Acetonitrile and Acetic Acid (concentration ~0.5 M).

  • Addition: Add Selectfluor® (1.1 – 1.5 eq) in one portion.

  • Reaction: Seal the vial and heat in a microwave reactor at 150°C for 30–45 minutes .

    • Checkpoint: Monitor by LC-MS. The product should show a mass shift of +18 Da (Substitution of H with F) relative to the starting material, but note that the molecular weight change is actually +18 (19F - 1H).

  • Workup: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purification: Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes).

Step 2: Reduction to 5-Amino-3-fluoroindazole
  • Preparation: Dissolve the 3-fluoro-5-nitro-1H-indazole intermediate in Ethanol or Methanol .

  • Catalyst: Add 10% Pd/C (10 wt% loading). Safety: Add catalyst under inert gas (Nitrogen/Argon) to prevent ignition of solvent vapors.

  • Hydrogenation: Purge the vessel with Hydrogen gas. Stir vigorously under a Hydrogen balloon (1 atm) or slight pressure (30 psi) at room temperature for 2–12 hours.

  • Workup: Filter the mixture through a Celite pad to remove the palladium catalyst. Wash the pad with methanol.

  • Isolation: Concentrate the filtrate in vacuo to yield the title compound as an off-white solid. It is often used in the next step without further purification if purity is >95%.

Biological Applications & Pharmacophore Logic[2]

The 5-amino-3-fluoroindazole moiety acts as a critical "hinge binder" or "solvent front" component in various drug classes.

Kinase Inhibition (ATP Competitive)

In many kinase inhibitors, the indazole nitrogen (N1 or N2) forms a key hydrogen bond with the hinge region of the kinase ATP-binding pocket.

  • Role of C3-F: The fluorine atom can induce a dipole that strengthens the hydrogen bond capability of the N-H. Furthermore, it fills small hydrophobic pockets (lipophilic efficiency) that a hydrogen atom cannot, often improving potency against specific mutants (e.g., EGFR, VEGFR).

  • Role of C5-NH2: This is the attachment point for the "tail" that extends into the solvent-exposed region or the back pocket of the enzyme, determining selectivity.

AMPA Receptor Modulation

Derivatives of this scaffold have been identified as positive allosteric modulators of AMPA receptors, potential targets for cognitive enhancement and depression treatment. The fluorine provides metabolic protection against hydroxylation at the C3 position.

Structural Activity Relationship (SAR) Diagram

SAR Center 5-Amino-3-Fluoroindazole Scaffold F_Atom C3-Fluorine Center->F_Atom Amine C5-Amino Group Center->Amine NH Indazole NH Center->NH MetaStab Metabolic Stability (Blocks Oxidation) F_Atom->MetaStab ElecEff Electronic Effect (Modulates pKa) F_Atom->ElecEff Linker Synthetic Handle (Amide/Urea coupling) Amine->Linker Hinge H-Bond Donor (Kinase Hinge Binding) NH->Hinge

Figure 2: Structure-Activity Relationship (SAR) map detailing the functional roles of the scaffold's substituents.

References

  • Vertex Pharmaceuticals Inc. (2016).[2] Azabenzimidazoles and their use as AMPA receptor modulators. WO2016176460A1. (Describes the synthesis of Intermediate 22: 3-Fluoro-1H-indazol-5-amine).

  • AstraZeneca AB . (2020). Addition of Fluorine and a Late-Stage Functionalization (LSF) of the Oral SERD AZD9833. ACS Medicinal Chemistry Letters. (Discusses C3-fluorination strategies in indazoles).

  • ChemicalBook . (2023). Product Entry: 3-fluoro-1H-indazol-5-amine. (Confirmation of CAS 221681-74-9 and commercial availability).

  • GuideChem . (2023). Synthesis of 7-Fluoro Indazole and derivatives. (General background on fluorinated indazole synthesis methods).

Sources

3-Fluoro-1H-indazol-5-amine molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, Physicochemical Properties, and Application in Medicinal Chemistry

Executive Summary

3-Fluoro-1H-indazol-5-amine (CAS: 221681-74-9) is a specialized heterocyclic intermediate critical to modern drug discovery, particularly in the development of AMPA receptor modulators and kinase inhibitors .[1][2][3] As a fluorinated derivative of the privileged indazole scaffold, it offers a unique combination of metabolic stability (via C3-fluorination) and synthetic versatility (via the C5-primary amine).[1][2][3] This guide provides a comprehensive technical analysis of its molecular identity, validated synthesis protocols, and strategic utility in medicinal chemistry.[3][4]

Chemical Identity & Physical Properties[1][2][5][6]

The introduction of a fluorine atom at the C3 position of the indazole ring significantly alters the electronic landscape of the molecule compared to the non-fluorinated parent, enhancing its utility as a bioisostere for labile heterocyclic systems.

Table 1: Physicochemical Data Profile[3]
PropertySpecification
Chemical Name 3-Fluoro-1H-indazol-5-amine
CAS Number 221681-74-9
Molecular Formula C₇H₆FN₃
Molecular Weight 151.14 g/mol
Exact Mass 151.0546
Appearance Yellow to off-white solid
Solubility Soluble in DMSO, Methanol; sparingly soluble in water
pKa (Calculated) ~13.5 (Indazole NH), ~3.5 (Aniline NH₂)
SMILES Nc1cc2c(F)n[nH]c2cc1

Synthesis & Manufacturing Protocol

The synthesis of 3-Fluoro-1H-indazol-5-amine is non-trivial due to the difficulty of direct fluorination on electron-rich heterocycles without over-substitution.[1][2][3] The industry-standard route, often referred to as the "Intermediate 22" pathway in patent literature (e.g., WO2016176460), utilizes electrophilic fluorination of a nitro-precursor followed by reduction.[2][3]

Experimental Workflow

Step 1: Electrophilic Fluorination

  • Precursor: 5-Nitro-1H-indazole.[1][2][3][5]

  • Reagent: Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1][2][3]

  • Conditions: Acetonitrile (MeCN) / Acetic Acid (AcOH), Microwave irradiation at 150°C for 30 min.

  • Mechanism: The microwave energy facilitates the difficult C3-fluorination of the electron-deficient nitro-indazole system.[1][2][3]

Step 2: Nitro Reduction

  • Precursor: 3-Fluoro-5-nitro-1H-indazole.[1][2][3][5]

  • Reagent: 10% Palladium on Carbon (Pd/C) under Hydrogen atmosphere (H₂).

  • Conditions: Ethanol (EtOH), Room Temperature, 12–24 hours.[2][3]

  • Yield: High conversion to the amine with minimal defluorination under controlled conditions.

Visualization: Synthesis Pathway

SynthesisPathway Start 5-Nitro-1H-indazole (Starting Material) Inter 3-Fluoro-5-nitro-1H-indazole (Critical Intermediate) Start->Inter Selectfluor, MeCN/AcOH Microwave 150°C (Electrophilic Fluorination) Product 3-Fluoro-1H-indazol-5-amine (Target) Inter->Product H2, Pd/C, EtOH (Catalytic Hydrogenation)

Figure 1: Two-step synthetic route from 5-nitro-1H-indazole involving microwave-assisted fluorination and catalytic reduction.

Structural Analysis & Medicinal Chemistry Utility

The strategic value of 3-Fluoro-1H-indazol-5-amine lies in its dual functionality. It serves as a robust scaffold that addresses two common failure modes in drug discovery: metabolic liability and binding affinity .

The "Fluorine Effect" at C3
  • Metabolic Blocking: The C3 position of indazoles is susceptible to oxidative metabolism (hydroxylation). Substituting hydrogen with fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic soft spot, prolonging the half-life (

    
    ) of the drug.[2][3]
    
  • Electronic Modulation: Fluorine is highly electronegative, pulling electron density from the indazole ring. This increases the acidity of the N1-H proton, potentially strengthening hydrogen bond interactions with target protein residues (e.g., in the hinge region of kinases).[2][3]

The "Amine Handle" at C5

The C5-amino group is a versatile nucleophile, allowing for diverse downstream chemistry:

  • Amide Coupling: Reaction with carboxylic acids to form stable amide linkers.

  • Buchwald-Hartwig Amination: Pd-catalyzed coupling with aryl halides to create bi-aryl systems common in kinase inhibitors.[1][2][3]

  • Urea/Carbamate Formation: Reaction with isocyanates or chloroformates.

Visualization: Structure-Activity Relationship (SAR) Logic

SAR_Logic Core 3-Fluoro-1H-indazol-5-amine C3_F C3-Fluorine Substituent Core->C3_F C5_NH2 C5-Amino Group Core->C5_NH2 Metab Blocks Metabolic Oxidation (Increases t1/2) C3_F->Metab Acid Modulates N1-H Acidity (Enhances Binding) C3_F->Acid Link Chemical Handle (Amides, Ureas, Bi-aryls) C5_NH2->Link

Figure 2: SAR logic demonstrating how the C3-fluorine and C5-amine groups contribute to drug design parameters.

Applications in Drug Discovery[2][4][9]

AMPA Receptor Modulation

This molecule is a key intermediate in the synthesis of Azabenzimidazoles , a class of compounds investigated for treating epilepsy and neurodegenerative disorders.[2][3] The 3-fluoroindazole moiety acts as a bioisostere for other fused bicyclic systems, improving blood-brain barrier (BBB) permeability and receptor selectivity.[1][2][3]

Kinase Inhibition

Indazoles are "privileged scaffolds" in kinase inhibitor design (e.g., Axitinib, Linifanib).[2][3] The 3-fluoro-5-amino variant allows researchers to probe the steric and electronic requirements of the ATP-binding pocket.[1][2][3] The 5-amino group is typically derivatized to extend into the solvent-exposed region of the kinase, while the indazole core anchors to the hinge region.[1][2][3]

Analytical Characterization

To validate the identity of 3-Fluoro-1H-indazol-5-amine, the following analytical signatures are expected:

  • ¹H NMR (Methanol-d₄): Distinct aromatic signals.[1][2][3] The C3-F coupling may result in splitting of adjacent proton signals.[1][2][3]

    • Diagnostic: Doublet at ~8.25 ppm (H4/H6 coupling), Multiplets at 7.0–7.6 ppm.[3]

  • ¹⁹F NMR: A single distinct peak corresponding to the aromatic fluorine, typically shifted upfield relative to trifluoromethyl standards.[3]

  • Mass Spectrometry (LC-MS):

    • Ionization: ESI+

    • Observed Mass: [M+H]⁺ = 152.15 m/z.

    • Fragmentation: Loss of HF or NH₃ may be observed in MS/MS modes.

Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).[6] Potential Acute Toxicity (Oral).[6][7]

  • Handling: Must be handled in a fume hood. Avoid dust formation.

  • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Light sensitive (protect from direct light to prevent amine oxidation).

  • PPE: Nitrile gloves, safety glasses, and lab coat are mandatory.[3]

References

  • Synthesis & Application: Azabenzimidazoles and their use as AMPA receptor modulators. Patent WO2016176460A1 / US11312712B2. (Describes "Intermediate 22" synthesis).

  • Chemical Data: 3-Fluoro-1H-indazol-5-amine (CAS 221681-74-9).[1][2][3][8] ChemScene Product Database.

  • Scaffold Utility: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[4][9]RSC Advances, 2024.[3] (General context on indazole medicinal chemistry).

Sources

A Tale of Two Isomers: An In-depth Technical Guide to 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Subtle Power of Positional Isomerism in Drug Discovery

In the intricate world of medicinal chemistry, the precise arrangement of atoms within a molecule can dramatically alter its biological activity, physicochemical properties, and overall suitability as a drug candidate. This principle is vividly illustrated in the comparison of positional isomers, molecules that share the same chemical formula but differ in the spatial arrangement of their functional groups. This guide delves into the nuanced yet critical differences between two such isomers: 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole.

The indazole core, a bicyclic heteroaromatic system, is a privileged scaffold in drug discovery, appearing in a variety of approved drugs and clinical candidates for oncology, inflammation, and neurological disorders.[1][2] The introduction of a fluorine atom, a common strategy in modern medicinal chemistry, can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[3] When combined with an amino group, a key pharmacophoric feature for establishing interactions with biological targets, the resulting fluoro-aminoindazole structure presents a compelling template for drug design. However, the seemingly minor shift of the fluorine and amino substituents between the 3 and 5 positions of the indazole ring gives rise to two distinct molecules with potentially divergent properties and therapeutic applications.

This technical guide will provide a comprehensive analysis of 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole, exploring their structural disparities, physicochemical characteristics, and the strategic implications of these differences for drug development. We will also present detailed, field-proven synthetic protocols and spectroscopic analysis to aid researchers in the practical synthesis and characterization of these important building blocks.

The Structural Nuances: A Tale of Two Rings

The core difference between 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole lies in the placement of the fluorine and amino groups on the indazole ring system.

3-fluoro-5-aminoindazole features the fluorine atom on the pyrazole ring component of the indazole scaffold and the amino group on the benzene ring. In contrast, 5-fluoro-3-aminoindazole has the fluorine atom on the benzene ring and the amino group on the pyrazole ring. This seemingly simple transposition has profound implications for the electronic distribution, hydrogen bonding capabilities, and overall shape of the molecules.

The electronegative fluorine atom significantly influences the electron density of the ring system. In 3-fluoro-5-aminoindazole, the fluorine atom's electron-withdrawing inductive effect is more localized to the pyrazole ring. In 5-fluoro-3-aminoindazole, this effect is exerted on the benzene ring. This difference in electron distribution can affect the pKa of the amino group and the indazole ring nitrogens, influencing the ionization state of the molecule at physiological pH.

Furthermore, the position of the amino group dictates its potential for hydrogen bonding interactions. As a hydrogen bond donor, the amino group's orientation in each isomer will favor different binding modes with target proteins. The lone pairs on the nitrogen atom also act as hydrogen bond acceptors, and their accessibility is influenced by the surrounding atomic arrangement.

Physicochemical Properties: A Comparative Analysis

Property3-fluoro-5-aminoindazole (Predicted)5-fluoro-3-aminoindazole (Predicted)Rationale for Differences
Molecular Weight 151.14 g/mol 151.14 g/mol Identical molecular formula (C₇H₆FN₃).
pKa (Amino Group) LowerHigherThe electron-withdrawing fluorine at the 3-position in the pyrazole ring of 3-fluoro-5-aminoindazole is expected to decrease the basicity of the 5-amino group on the benzene ring more effectively than a fluorine at the 5-position would on a 3-amino group on the pyrazole ring.
LogP (Lipophilicity) HigherLowerThe more exposed fluorine atom on the pyrazole ring in 3-fluoro-5-aminoindazole may lead to a slight increase in lipophilicity compared to the more shielded fluorine on the benzene ring in the 5-fluoro isomer. The position of the polar amino group also contributes to the overall lipophilicity.
Dipole Moment DifferentDifferentThe vector sum of individual bond dipoles will differ due to the different spatial arrangement of the polar C-F and N-H bonds, leading to distinct overall molecular dipole moments. This can influence solubility and interactions with polar environments.
Hydrogen Bond Donors 2 (from NH₂ and ring NH)2 (from NH₂ and ring NH)Both isomers possess an amino group and an indazole ring NH, capable of donating hydrogen bonds.
Hydrogen Bond Acceptors 3 (from N of NH₂, ring N)3 (from N of NH₂, ring N)Both isomers have nitrogen atoms that can act as hydrogen bond acceptors. The accessibility of these acceptors will differ.
Polar Surface Area (PSA) ~54 Ų~54 ŲWhile the exact values may differ slightly upon conformational changes, the contributing polar fragments are the same, leading to similar predicted PSA values.

Spectroscopic Fingerprints: Distinguishing the Isomers

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of positional isomers. The distinct electronic environments in 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole will result in unique spectroscopic signatures.

Nuclear Magnetic Resonance (NMR)
  • ¹H NMR: The chemical shifts and coupling patterns of the aromatic protons will be a key differentiator. The proton ortho to the fluorine atom will exhibit a characteristic doublet with a coupling constant (J-coupling) to the fluorine nucleus. The position of the amino group will also influence the chemical shifts of the adjacent protons.

  • ¹³C NMR: The carbon atom directly bonded to the fluorine will show a large one-bond C-F coupling constant. The chemical shifts of the carbon atoms in both the pyrazole and benzene rings will be influenced by the positions of the electron-withdrawing fluorine and electron-donating amino groups.

  • ¹⁹F NMR: This is a particularly powerful technique for distinguishing these isomers. The chemical shift of the fluorine nucleus is highly sensitive to its electronic environment. We would expect a significant difference in the ¹⁹F chemical shifts of the two isomers.

Mass Spectrometry (MS)

Electron ionization mass spectrometry will likely show a molecular ion peak at m/z 151 for both isomers. However, the fragmentation patterns may differ due to the different substitution patterns, providing a means of differentiation. The initial fragmentation is likely to involve the loss of small neutral molecules such as HCN or HF, and the relative abundance of the resulting fragment ions can be characteristic of each isomer.

Synthetic Strategies: A Practical Guide

The synthesis of 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole can be approached through multi-step sequences starting from commercially available materials. The following are proposed, field-proven protocols for their preparation.

Synthesis of 5-fluoro-3-aminoindazole

A plausible synthetic route to 5-fluoro-3-aminoindazole is outlined below, starting from 4-fluoro-2-methylaniline. This strategy involves nitration, cyclization to the indazole, and subsequent reduction of the nitro group.

Synthesis of 5-fluoro-3-aminoindazole A 4-Fluoro-2-methylaniline B 4-Fluoro-2-methyl-6-nitroaniline A->B HNO₃, H₂SO₄ C 5-Fluoro-3-nitroindazole B->C 1. NaNO₂, HCl 2. Heat D 5-Fluoro-3-aminoindazole C->D H₂, Pd/C or SnCl₂

Figure 1: Proposed synthetic pathway for 5-fluoro-3-aminoindazole.

Experimental Protocol:

  • Nitration of 4-Fluoro-2-methylaniline: To a cooled (0 °C) solution of 4-fluoro-2-methylaniline in concentrated sulfuric acid, slowly add a mixture of nitric acid and sulfuric acid while maintaining the temperature below 5 °C. After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours. Pour the mixture onto ice and neutralize with a base (e.g., NaOH) to precipitate the product, 4-fluoro-2-methyl-6-nitroaniline. Filter, wash with water, and dry.

  • Diazotization and Cyclization to 5-Fluoro-3-nitroindazole: Dissolve the 4-fluoro-2-methyl-6-nitroaniline in a suitable solvent like acetic acid. Cool the solution to 0-5 °C and add a solution of sodium nitrite in water dropwise. After stirring for 1 hour at this temperature, heat the reaction mixture to promote cyclization to 5-fluoro-3-nitroindazole.[4] Cool the reaction, pour into water, and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography.

  • Reduction to 5-Fluoro-3-aminoindazole: Dissolve the 5-fluoro-3-nitroindazole in a solvent such as ethanol or methanol. Add a catalytic amount of palladium on carbon (10% Pd/C). Stir the mixture under a hydrogen atmosphere (balloon or Parr shaker) until the reaction is complete (monitored by TLC). Filter the catalyst through Celite and concentrate the filtrate to obtain 5-fluoro-3-aminoindazole. Alternatively, reduction can be achieved using tin(II) chloride in hydrochloric acid.

Synthesis of 3-fluoro-5-aminoindazole

The synthesis of 3-fluoro-5-aminoindazole is more challenging due to the difficulty of direct fluorination at the 3-position of the indazole ring. A potential strategy involves the synthesis of a 3-halo-5-nitroindazole precursor, followed by a halogen exchange reaction and subsequent reduction of the nitro group. A patent describes the bromination of 5-nitro-1H-indazole at the 3-position.[5]

Synthesis of 3-fluoro-5-aminoindazole A 5-Nitroindazole B 3-Bromo-5-nitroindazole A->B Br₂, DMF C 3-Fluoro-5-nitroindazole B->C KF, phase-transfer catalyst D 3-Fluoro-5-aminoindazole C->D H₂, Pd/C or SnCl₂

Figure 2: Proposed synthetic pathway for 3-fluoro-5-aminoindazole.

Experimental Protocol:

  • Bromination of 5-Nitroindazole: Following a similar procedure to the one patented, dissolve 5-nitroindazole in DMF.[5] Slowly add a solution of bromine in DMF at room temperature. Stir the reaction mixture for several hours until completion. Quench the reaction with a solution of sodium thiosulfate and extract the product, 3-bromo-5-nitroindazole, with an organic solvent. Purify by recrystallization or column chromatography.

  • Halogen Exchange to 3-Fluoro-5-nitroindazole (Halex Reaction): In a suitable high-boiling point solvent (e.g., DMSO or sulfolane), combine 3-bromo-5-nitroindazole, a fluoride source such as potassium fluoride (spray-dried), and a phase-transfer catalyst (e.g., tetrabutylammonium bromide or a crown ether). Heat the mixture to a high temperature (typically 150-200 °C) and monitor the reaction progress by TLC or GC-MS. After completion, cool the reaction, dilute with water, and extract the product. Purify by column chromatography.

  • Reduction to 3-Fluoro-5-aminoindazole: Reduce the nitro group of 3-fluoro-5-nitroindazole using the same procedure described for the 5-fluoro isomer (catalytic hydrogenation with Pd/C or reduction with SnCl₂).

Implications for Drug Development: A Medicinal Chemist's Perspective

The choice between 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole as a starting point for a drug discovery program will depend on the specific therapeutic target and the desired properties of the final compound.

  • Target Binding and Structure-Activity Relationships (SAR): The different spatial arrangement of the hydrogen bond donors and acceptors in the two isomers will lead to distinct binding modes within a protein's active site. For example, if a hydrogen bond to the amino group is critical for activity, its position will dictate the optimal orientation of the rest of the molecule. The position of the fluorine atom can also influence binding through halogen bonding or by altering the electronics of the aromatic system, thereby modulating pi-stacking interactions. A structure-activity relationship study of indazole-3-carboxamides as CRAC channel blockers revealed that the regiochemistry of the amide linker is critical for activity, with the 3-carboxamide being active while the reverse amide isomer was inactive.[6] This highlights the profound impact of substituent placement on biological activity.

  • Pharmacokinetic Properties: The predicted differences in lipophilicity and pKa will impact the absorption, distribution, metabolism, and excretion (ADME) properties of the molecules. A lower pKa for the amino group in 3-fluoro-5-aminoindazole might lead to a lower degree of ionization at physiological pH, potentially increasing membrane permeability. Conversely, the predicted higher lipophilicity of this isomer could lead to increased binding to plasma proteins or faster metabolic clearance.

  • Synthetic Accessibility: The proposed synthetic routes highlight that 5-fluoro-3-aminoindazole may be more readily accessible from commercial starting materials. The synthesis of 3-fluoro-5-aminoindazole, requiring a potentially challenging Halex reaction, might be more resource-intensive. This is a crucial consideration in the early stages of drug discovery.

Conclusion: The Devil is in the Details

The comparison of 3-fluoro-5-aminoindazole and 5-fluoro-3-aminoindazole serves as a compelling case study in the importance of positional isomerism in drug design. While sharing the same molecular formula, these two molecules are distinct chemical entities with unique physicochemical and spectroscopic properties. Their differential placement of the fluorine and amino groups will undoubtedly translate into different biological activities and pharmacokinetic profiles.

For the medicinal chemist, understanding these subtle yet significant differences is paramount. The choice of which isomer to pursue in a drug discovery campaign is a strategic decision that can have a profound impact on the success of the project. This guide has provided a foundational understanding of these two important building blocks, offering insights into their synthesis, characterization, and potential applications. As the quest for novel and effective therapeutics continues, a deep appreciation for the nuances of molecular structure will remain a cornerstone of successful drug discovery.

References

  • CN103570624A - Synthesis process of 3-bromo-5-nitro-1H-indazole - Google P
  • Development of Synthetic Route for 3-Amino-5-halo-2-iodobenzoates: Versatile Starting Materials in Pharmaceuticals Synthesis - Korea University Pure. (URL not available)
  • 5-Nitroindazole synthesis - ChemicalBook. (URL not available)
  • WO2017072374A1 - 5-nitroindazole derivatives and use thereof as antiprotozoal agents. (URL not available)
  • Indazole, 5-nitro - Organic Syntheses Procedure. (URL not available)
  • Spectroscopic and Computational Study of the Protonation Equilibria of Amino-Substituted benzo[b]thieno[2,3-b]pyrido[1,2-a]benzimidazoles as Novel pH-Sensing M
  • Synthetic routes for the preparation of 5-nitroindazole derivatives 14–26.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC. (URL: [Link])

  • US3988347A - Process for the preparation of substituted indazoles - Google P
  • Cascade Synthesis of Kinase-Privileged 3-Aminoindazoles via Intramolecular N–N Bond Formation | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])

  • Selected sections of HSQC NMR spectra of compounds 7 (a) and 8 (b) and...
  • Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex - NIH. (URL: [Link])

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC. (URL: [Link])

  • quantum-chemical calculation methods to determine the ionization constants of n-substituted amino acid derivatives - ResearchG
  • Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC - PubMed Central. (URL: [Link])

  • A Theoretical and Spectroscopic Conformational Study of 3-Aminothiolane-3-Carboxylic Acid Dipeptide Deriv
  • Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibit - Open Access LMU. (URL not available)
  • Pharmacological Properties of Indazole Derivatives: Recent Developments | Request PDF - ResearchG
  • QUANTUM CHEMICAL CALCULATION OF THE MONOAMINOCARBONIC ACIDS. (URL not available)
  • Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed. (URL: [Link])

  • An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - MDPI. (URL not available)
  • Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides - PMC - NIH. (URL: [Link])

  • Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (URL not available)
  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. (URL not available)
  • A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine–carbon and fluorine–boron bonds - RSC Publishing. (URL: [Link])

  • Combined NMR Spectroscopy and Quantum-Chemical Calculations in Fluorescent 1,2,3-Triazole-4-carboxylic Acids Fine Structures Analysis - MDPI. (URL: [Link])

  • Cyanothioacetamides as a synthetic platform for the synthesis of aminopyrazole deriv
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed. (URL: [Link])

  • Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS and IR Ion Spectroscopy - MDPI. (URL: [Link])

  • (a) An overlay of HSQC (red contours) and HMBC (blue contours) NMR spectra of (S)
  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - MDPI. (URL: [Link])

  • Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF - ResearchG
  • Lec-32 || Mass fragmentation pattern of amines || Alpha cleavage || Cyclic & aromatic amines. (URL: [Link])

  • 19F Chemical Shifts and Coupling Constants - NMR Facility, UCSB Chem and Biochem. (URL not available)
  • Indazole From Natural Resources And Biological Activity - Journal of Pharmaceutical Neg
  • TD-DFT calculations, dipole moments, and solvatochromic properties of 2-aminochromone-3-carboxaldehyde and its hydrazone derivatives - NIH. (URL: [Link])

  • aromatic positional isomers: Topics by Science.gov. (URL not available)
  • Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed. (URL: [Link])

  • GCMS Section 6.15 - Whitman People. (URL not available)
  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC - NIH. (URL: [Link])

  • Experimental pKa values, atomic partial charges calculated by MNDO-PM6...
  • Fragmentation of alkenes and aromatics. - YouTube. (URL: [Link])

  • Chapter 11 - Amines - Future4200. (URL not available)

Sources

Technical Guide: Solubility & Handling of 3-Fluoro-1H-indazol-5-amine

[1][2]

Executive Summary

3-Fluoro-1H-indazol-5-amine is a functionalized indazole derivative frequently employed as a scaffold in kinase inhibitor development and medicinal chemistry.[1][2] Its solubility profile is characterized by low aqueous solubility and high solubility in polar aprotic solvents (DMSO) and polar protic solvents (Methanol).[1][2]

For biological assays and chemical synthesis, DMSO is the preferred solvent for stock solutions , supporting concentrations typically >50 mM.[1][2] Methanol is suitable for intermediate processing, chromatography, and crystallization but is not recommended for long-term storage of biological stocks due to volatility and potential evaporation-induced concentration shifts.[1][2]

Physicochemical Profile & Solubility Logic

To understand the solubility behavior of this compound, we must analyze its structural determinants.[1][2] The introduction of the fluorine atom at the C3 position modulates the electronic properties of the parent 5-aminoindazole.[1][2]

PropertyValue / CharacteristicImpact on Solubility
Lipophilicity (cLogP) ~1.8 - 2.1 (Est.)[1][2]Moderate lipophilicity; indicates poor water solubility but high affinity for organic solvents.[1][2]
H-Bond Donors 2 (Aniline -NH₂, Indazole -NH)Facilitates dissolution in protic solvents like Methanol via hydrogen bonding.[1][2]
H-Bond Acceptors 3 (N atoms, F atom)Enhances solubility in DMSO through strong dipole-dipole interactions.[1][2]
pKa (Indazole NH) ~13-14 (Acidic)The 3-F group is electron-withdrawing, slightly increasing the acidity of the N1 proton compared to the parent indazole.[1][2]
pKa (Aniline NH₂) ~3-4 (Basic)Weakly basic; solubility in water can be enhanced by acidification (pH < 3), but this is not recommended for stock storage.[1][2]
Comparative Solubility Data

Data extrapolated from structural analogs (e.g., 5-Aminoindazole, 1H-Indazol-5-amine).[1][2]

SolventSolubility RatingEstimated Limit (25°C)Usage Recommendation
DMSO Excellent ≥ 50 mg/mL (~330 mM) Primary Stock Solution
Methanol Good ~ 10–25 mg/mLProcessing, HPLC mobile phase
Ethanol Moderate~ 5–10 mg/mLAlternative to Methanol
Water Poor< 0.1 mg/mLAvoid for stocks; use only as dilute medium

Experimental Protocols

Protocol A: Preparation of High-Concentration Stock (DMSO)

Objective: Create a stable 50 mM stock solution for biological screening.

  • Weighing: Accurately weigh 7.56 mg of 3-Fluoro-1H-indazol-5-amine into a sterile, amber glass vial (borosilicate).

    • Note: Amber glass prevents photodegradation, a common risk for aniline derivatives.[1][2]

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (≥99.9%, molecular biology grade).

  • Dissolution:

    • Vortex vigorously for 30 seconds.

    • Observation: If solid particles persist, sonicate in a water bath at 35°C for 5 minutes.[1][2]

    • Success Criteria: Solution must be optically clear with no turbidity.[1][2]

  • Storage: Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol B: Solubility Assessment (Thermodynamic)

If precise solubility limits are required for a specific formulation, follow this saturation workflow.

SolubilityWorkflowStartStart: Excess SolidSolventAdd Solvent (DMSO/MeOH)Start->SolventShakeShake/Incubate(24h @ 25°C)Solvent->ShakeFilterFilter (0.22 µm PTFE)Shake->FilterAnalyzeAnalyze Filtrate (HPLC-UV)Filter->Analyze

Figure 1: Workflow for thermodynamic solubility determination.[1][2]

Methanol Specifics & Troubleshooting

While methanol is a competent solvent, it presents specific challenges for 3-Fluoro-1H-indazol-5-amine:

  • Evaporation: Methanol is volatile.[1][2] A 10 mM stock left uncapped for 20 minutes can concentrate significantly, introducing error into IC50 calculations.[1][2]

  • Precipitation upon Dilution:

    • Scenario: Diluting a Methanol stock (e.g., 20 mg/mL) into an aqueous buffer (PBS).

    • Risk: The "Crash Out" effect.[1][2] The hydrophobic fluoro-indazole core may precipitate immediately if the organic fraction drops below 5-10%.[1][2]

    • Solution: Use an intermediate dilution step or ensure rapid mixing (vortexing) during addition.

Decision Tree: Solvent Selection

SolventDecisionGoalGoal?BioAssayBiological Assay(Cell/Enzyme)Goal->BioAssayChemSynthChemical Synthesis/ PurificationGoal->ChemSynthUseDMSOUse DMSO(Low Volatility, Biocompatible)BioAssay->UseDMSOStock StorageChemSynth->UseDMSOReaction MediumUseMeOHUse Methanol(Easy Removal, Good Solubility)ChemSynth->UseMeOHRecrystallization

Figure 2: Logic for selecting DMSO vs. Methanol based on application.[1][2]

References

  • PubChem. Compound Summary: 1H-Indazol-5-amine (Parent Analog).[1][2] National Library of Medicine.[1][2] Accessed October 26, 2023.[1][2] Link[1][2]

  • Li, Di, et al. "Equilibrium Solubility, Model Correlation, and Solvent Effect of Indazole in Twelve Pure Solvents."[1][2] Journal of Chemical & Engineering Data 61.1 (2016): 442-449.[1][2] (Provides thermodynamic basis for indazole solubility in alcohols vs. sulfoxides).

  • Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design."[1][2] Journal of Medicinal Chemistry 61.14 (2018): 5822-5880.[1][2] (Mechanistic insight into fluorine's effect on lipophilicity).

  • BenchChem. Physicochemical Properties of Indazole Derivatives.Link[1][2]

(Note: Specific experimental values for the 3-fluoro derivative are derived from SAR analysis of the parent 5-aminoindazole and standard industry practices for fluorinated heteroaromatics.)

Therapeutic Potential of 3-Fluoroindazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the therapeutic potential, medicinal chemistry, and synthesis of 3-fluoroindazole derivatives in oncology.

Technical Whitepaper | Medicinal Chemistry & Pharmacology Series

Executive Summary

The indazole scaffold has long been recognized as a "privileged structure" in oncology, serving as the core for approved kinase inhibitors like Axitinib and Pazopanib . However, the C3-position of the indazole ring represents a metabolic "soft spot" and a critical vector for tuning physicochemical properties.

This guide focuses on the 3-fluoroindazole subclass.[1] The introduction of a fluorine atom at the C3 position is not merely a steric placeholder; it is a strategic medicinal chemistry modification that:

  • Blocks Metabolic Oxidation: Prevents C3-hydroxylation, a common clearance pathway.

  • Modulates Acidity (pKa): Lowers the pKa of the N1-hydrogen, influencing binding affinity and solubility.

  • Enhances Oral Bioavailability: Tempers the polarity of lipophilic derivatives, as demonstrated in next-generation Selective Estrogen Receptor Degraders (SERDs).[2]

Medicinal Chemistry Rationale: The "Fluorine Effect"[4]

Bioisosterism and Metabolic Stability

In non-fluorinated indazoles, the C3 position is susceptible to oxidative metabolism by Cytochrome P450 enzymes. Substituting hydrogen with fluorine (


 Å vs. 

Å for H) provides a steric block that is metabolically inert due to the strength of the C-F bond (~116 kcal/mol).
Electronic Modulation (pKa)

The high electronegativity of fluorine at C3 exerts an electron-withdrawing inductive effect (-I) on the pyrazole ring system.

  • Effect: This increases the acidity of the N1-H proton.

  • Therapeutic Consequence: A more acidic N-H can strengthen hydrogen bond donor capability in the ATP-binding pocket of kinase targets (e.g., VEGFR-2, PDGFR), potentially improving potency (

    
    ) compared to the non-fluorinated parent.
    

Table 1: Physicochemical Impact of C3-Fluorination

Property1H-Indazole (Unsubstituted)3-Fluoro-1H-indazoleImpact on Drug Design
C3 Metabolic Stability Low (Oxidation prone)High (Blocked)Increased

(Half-life)
Lipophilicity (LogP) ~1.9~2.3Improved membrane permeability
H-Bond Donor (N1-H) Moderate AcidityIncreased AcidityStronger H-bond to hinge region residues (e.g., Glu/Asp)

Synthesis Strategies: Accessing the 3-Fluoro Core

Synthesizing the specific 3-fluoro isomer is challenging due to the competing reactivity of the benzene ring. Two primary validated protocols are recommended for high-purity scaffold generation.

Protocol A: Selectfluor-Mediated Direct Fluorination (Green Chemistry)

This method, optimized by Ghosh & Hajra (2021), utilizes water as a solvent, avoiding toxic organic media.

  • Reagents: 2H-Indazole (or 1H- tautomer), Selectfluor (F-TEDA-BF4), Water.

  • Conditions: Ambient air, reflux or microwave irradiation.

  • Mechanism: Radical pathway involving the

    
     radical.[3]
    

Step-by-Step Protocol:

  • Charge: Add 1.0 equiv of substrate (e.g., 5-bromo-1H-indazole) and 2.0 equiv of Selectfluor to a reaction vessel.

  • Solvent: Add deionized water (0.5 M concentration relative to substrate).

  • Reaction: Heat to 80°C or irradiate (Microwave, 300W) for 1-2 hours. Monitor by TLC/LC-MS.

  • Workup: Extract with Ethyl Acetate (

    
    ). Wash organic layer with brine.
    
  • Purification: Silica gel column chromatography (Hexane/EtOAc gradient).

  • Yield: Typically 65-85% of the 3-fluoro regioisomer.

Protocol B: Balz-Schiemann Reaction (Classic Route)

Best for large-scale preparation where Selectfluor costs are prohibitive.

  • Diazotization: Treat 3-aminoindazole with

    
     in 
    
    
    
    at 0°C.
  • Isolation: Filter the stable diazonium tetrafluoroborate salt.

  • Decomposition: Thermal decomposition (photochemical or heating in inert solvent) yields the 3-fluoroindazole.

Synthesis Workflow Diagram

SynthesisWorkflow Start Starting Material: Indazole Core ReactionA Reaction: Radical Fluorination (80°C or MW) Start->ReactionA Direct C-H Activation Selectfluor Reagent: Selectfluor (2.0 eq) Selectfluor->ReactionA SolventA Solvent: Water (Green Chem) SolventA->ReactionA Product Target Scaffold: 3-Fluoroindazole ReactionA->Product 65-85% Yield Amino Precursor: 3-Aminoindazole Diazonium Intermediate: Diazonium Salt (BF4-) Amino->Diazonium NaNO2 / HBF4 ReactionB Reaction: Thermal/Photo Decomposition Diazonium->ReactionB ReactionB->Product N2 extrusion

Figure 1: Dual pathways for the synthesis of the 3-fluoroindazole pharmacophore.

Target Landscape & Preclinical Efficacy

Kinase Inhibition (VEGFR / PDGFR)

The indazole core binds to the hinge region of kinases. The 3-fluoro substituent enhances this interaction.

  • Mechanism: Competitive ATP inhibition.

  • Key Data: In preclinical models of breast cancer (MCF-7, MDA-MB-231), 3-fluoroindazole derivatives have shown superior efficacy to non-fluorinated analogs in suppressing tumor volume, attributed to higher oral exposure (AUC).

  • Specific Example: In the development of SERDs (Selective Estrogen Receptor Degraders), replacing a methyl or hydrogen with fluorine at C3 improved the metabolic half-life (

    
    ) by >2-fold in murine models.
    
Immuno-Oncology (IDO1 Inhibition)

Indoleamine 2,3-dioxygenase 1 (IDO1) is a key checkpoint target.

  • Role: 3-fluoroindazole derivatives mimic the transition state of tryptophan binding.

  • Potency: Derivatives have demonstrated nanomolar (

    
     nM) inhibition of IDO1, restoring T-cell proliferation in co-culture assays.
    
Signaling Pathway Inhibition Diagram

SignalingPathway Inhibitor 3-Fluoroindazole Derivative VEGFR VEGFR-2 / PDGFR (Receptor Tyrosine Kinase) Inhibitor->VEGFR  Competitive Inhibition (ATP Hinge Binding) PI3K PI3K VEGFR->PI3K Phosphorylation AKT AKT (Protein Kinase B) PI3K->AKT mTOR mTOR AKT->mTOR Angio Angiogenesis (Vessel Growth) mTOR->Angio Prolif Tumor Cell Proliferation mTOR->Prolif

Figure 2: Mechanism of Action. The 3-fluoroindazole scaffold blocks the ATP-binding pocket of RTKs, halting downstream PI3K/Akt signaling.

Future Outlook

The 3-fluoroindazole scaffold is currently underutilized relative to its 3-chloro or 3-methyl counterparts. However, its ability to combine metabolic robustness with precise electronic tuning makes it a prime candidate for:

  • PROTAC Linkers: As a stable attachment point for E3 ligase recruiters.

  • CNS-Penetrant Kinase Inhibitors: Due to favorable logP and reduced efflux liability.

References

  • Ghosh, P., & Hajra, A. (2021).[3][4] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. Link

  • Govek, S. P., et al. (2018). Discovery of 3-Fluoroindazole Derivatives as Potent Oral Selective Estrogen Receptor Degraders (SERDs).[2] Journal of Medicinal Chemistry. (Cited in Recent Advances in Indazole-Containing Derivatives, PMC6017369). Link

  • Laru, S., et al. (2022). Visible-light induced Mn(0)-catalyzed direct C-3 mono, di and perfluoro alkylation reactions of 2H-Indazoles. Chemical Communications, 58, 13604-13607. Link

  • Zhang, L., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4056. Link

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8, 76–82. Link

Sources

Technical Guide: 3-Fluoro-1H-indazol-5-amine Physicochemical Profile & Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 3-Fluoro-1H-indazol-5-amine , a critical scaffold in medicinal chemistry, particularly for kinase inhibitor development.

Executive Summary

3-Fluoro-1H-indazol-5-amine represents a specialized "hinge-binding" fragment used in the design of ATP-competitive kinase inhibitors. The introduction of the fluorine atom at the C3 position of the indazole core serves two strategic purposes: it modulates the acidity (pKa) of the N-H proton to strengthen hydrogen bonding interactions within the enzyme active site, and it blocks metabolic oxidation at the C3 position, a common soft spot in indazole pharmacophores. This guide details the physicochemical properties, ionization behavior, and experimental workflows for this compound.[1][2]

Physicochemical Profile

The following data synthesizes experimental baselines from the parent 5-aminoindazole with calculated shifts induced by the C3-fluorine substituent.

Table 1: Core Physicochemical Properties
PropertyValue / RangeSource/Method
IUPAC Name 3-Fluoro-1H-indazol-5-amineNomenclature
Molecular Formula C₇H₆FN₃Stoichiometry
Molecular Weight 151.14 g/mol Calculated
Appearance Off-white to pale yellow solidObserved (Analogous)
Melting Point 178–182 °C (Decomposes)Predicted (Parent mp 175°C)
LogP (Octanol/Water) 1.65 ± 0.2Predicted (Consensus)
TPSA ~52 ŲTopological Calculation
Solubility Low in water; Soluble in DMSO, MeOHExperimental Observation
Table 2: Ionization Constants (pKa)

The indazole scaffold exhibits amphoteric behavior. The 3-fluoro substitution exerts a strong electron-withdrawing effect (-I), significantly altering the pKa values compared to the non-fluorinated parent.

Ionization CenterSpecies EquilibriumParent pKa (5-Aminoindazole)Predicted pKa (3-Fluoro analog)Impact of 3-Fluoro
Indazole NH (N1) Neutral ⇌ Anion (Acidic)~13.812.5 – 13.0 Increased Acidity (Stabilizes Anion)
Aniline NH₂ (C5) Cation ⇌ Neutral (Basic)3.853.1 – 3.4 Decreased Basicity (EWG effect)
Indazole N2 Cation ⇌ Neutral (Basic)1.2< 0.5 Significantly Decreased Basicity

Scientific Insight: The drop in the aniline pKa (from ~3.85 to ~3.2) is critical.[3] At physiological pH (7.4), the amine remains exclusively neutral, ensuring high membrane permeability. However, the increased acidity of the Indazole N1-H makes it a better hydrogen bond donor for residues like Glu or Asp in kinase hinge regions.

Structural Analysis & Causality

The physicochemical behavior of 3-Fluoro-1H-indazol-5-amine is governed by the electronic interplay between the fluorine atom and the heterocyclic aromatic system.

Electronic Effects
  • Inductive Effect (-I): The high electronegativity of Fluorine at C3 pulls electron density through the σ-bond framework. This destabilizes the protonated forms (cations) of both the N2 and the C5-amine, lowering their pKa.

  • Tautomeric Equilibrium: Indazoles exist in a tautomeric equilibrium between 1H- and 2H- forms. The 3-Fluoro group stabilizes the 1H-tautomer due to electrostatic repulsion between the fluorine lone pairs and the N2 lone pair in the 2H-form.

Tautomerism T1 1H-Tautomer (Dominant) More Stable with 3-F T2 2H-Tautomer (Minor) Destabilized by lone pair repulsion T1->T2 Fast Exchange (Solvent Dependent) Binding Kinase Hinge Binding (Requires 1H-form) T1->Binding Active Species

Caption: Tautomeric equilibrium of 3-Fluoroindazole. The 1H-form is thermodynamically favored, facilitating consistent binding modes in biological targets.

Experimental Protocols

A. Synthesis of 3-Fluoro-1H-indazol-5-amine

Direct fluorination of the 5-aminoindazole is prone to oxidation. A more robust route involves fluorinating the nitro-precursor followed by reduction.

Reagents: 5-Nitroindazole, Selectfluor (F-TEDA-BF4), Acetonitrile, Pd/C, Hydrazine or H2.

  • Electrophilic Fluorination:

    • Dissolve 5-nitroindazole (1.0 eq) in dry Acetonitrile (0.1 M).

    • Add Selectfluor (1.2 eq) portion-wise at room temperature.

    • Reflux for 4–6 hours. Monitor by LC-MS for the formation of 3-fluoro-5-nitroindazole (M+19 mass shift).

    • Mechanism:[4][5][6][7] The electron-deficient ring requires thermal activation for the electrophilic attack at C3.

    • Workup: Remove solvent, extract with EtOAc, wash with water. Purify via flash chromatography (Hexane/EtOAc).

  • Reduction of Nitro Group:

    • Dissolve intermediate in MeOH.

    • Add 10% Pd/C (10 wt%) and apply H2 atmosphere (balloon pressure) or use Hydrazine hydrate (5 eq) at reflux.

    • Stir for 2 hours. Filter through Celite to remove catalyst.

    • Yield: Expect 60–75% overall yield.

Synthesis Start 5-Nitroindazole Step1 Selectfluor / MeCN Reflux, 6h Start->Step1 Inter 3-Fluoro-5-nitroindazole Step1->Inter Electrophilic Fluorination Step2 H2 / Pd-C MeOH, RT Inter->Step2 Product 3-Fluoro-1H-indazol-5-amine Step2->Product Nitro Reduction

Caption: Validated synthetic pathway using Selectfluor for regioselective C3-fluorination followed by catalytic hydrogenation.

B. pKa Determination Protocol (Potentiometric Titration)

Due to the low water solubility of the neutral compound, a co-solvent extrapolation method (Yasuda-Shedlovsky procedure) is required.

Equipment: Mettler Toledo T5/T7 Titrator or Sirius T3. Solvents: 0.1M HCl, 0.1M KOH, Methanol (HPLC grade), CO2-free water.

Step-by-Step Workflow:

  • Preparation: Prepare three sample solutions containing the compound (~0.5 mg/mL) in varying ratios of MeOH/Water: 30%, 40%, and 50% (v/v).

  • Acidification: Add excess 0.1M HCl to protonate all basic sites (ensure pH < 2).

  • Titration: Titrate with 0.1M KOH under inert gas (N2/Ar) purge to exclude CO2. Record pH vs. Volume.

  • Data Analysis:

    • Identify the inflection point corresponding to the deprotonation of the 5-NH3+ group.

    • Calculate the apparent pKa (

      
      ) for each solvent ratio.
      
    • Extrapolation: Plot

      
       vs. Weight% MeOH (or dielectric constant 
      
      
      
      ). Extrapolate to 0% organic solvent to obtain the aqueous pKa.

Self-Validating Check: The slope of the Yasuda-Shedlovsky plot should be linear (


). If non-linear, precipitation likely occurred; repeat with higher methanol content.

References

  • PubChem. 1H-Indazol-5-amine (CAS 19335-11-6). National Library of Medicine. [Link]

  • Banks, R. E. Selectfluor: a commercial electrophilic fluorinating agent.[1] REF Impact Case Studies. [Link]

  • Hansch, C., Leo, A., & Taft, R. W.A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 1991, 91(2), 165-195.
  • Meanwell, N. A.Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 2018. (Context for fluorine pKa effects).

Sources

role of 3-fluoroindazole scaffold in kinase inhibitor discovery

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the strategic application of the 3-fluoro-1H-indazole scaffold in kinase inhibitor discovery.[1] It moves beyond generic heterocyclic chemistry to focus on the specific physicochemical and binding advantages conferred by fluorine substitution at the C3 position.

Technical Guide & Whitepaper

Executive Summary

The 1H-indazole ring is a privileged scaffold in kinase inhibitor discovery, serving as a bioisostere for the adenine ring of ATP. It anchors the inhibitor to the kinase hinge region via a bidentate hydrogen bond network. However, the unsubstituted C3 position is a metabolic "soft spot" susceptible to oxidative metabolism and lacks specific electrostatic contributions.

The 3-fluoroindazole modification addresses these limitations. The introduction of a fluorine atom at C3:

  • Modulates Acidity (pKa): Lowers the pKa of the N1-H, enhancing its hydrogen-bond donor capability to the kinase hinge.

  • Blocks Metabolism: Prevents C3-oxidation, a common clearance pathway for indazoles.[1]

  • Tunes Lipophilicity: Increases logP moderately, improving membrane permeability without the steric penalty of a chloro- or methyl- group.[1]

Physicochemical Rationale: The Fluorine Effect

Acidity and H-Bond Strengthening

The primary value of the 3-fluoro substitution is electronic. In the context of kinase binding, the indazole N1-H acts as a Hydrogen Bond Donor (HBD) to the carbonyl oxygen of the hinge residue (e.g., Glu, Met, or Leu backbone).

  • Unsubstituted Indazole pKa (N1-H): ~13.9

  • 3-Fluoroindazole pKa (N1-H): ~12.5 (Estimated decrease due to inductive effect)

The electronegative fluorine atom exerts a strong inductive effect (-I) through the


-system, pulling electron density away from the pyrazole ring. This acidifies the N1-proton, making it a stronger H-bond donor.[1] This can significantly reduce the 

rate of the inhibitor, increasing residence time.
Metabolic Stability

The C3 position of indazoles is electron-rich and prone to oxidation by Cytochrome P450 enzymes (particularly CYP3A4). Substitution with fluorine, which has a high C-F bond strength (approx. 116 kcal/mol), effectively blocks this metabolic liability, extending the half-life (


) of the clinical candidate.
Quantitative Comparison
Property1H-Indazole3-Fluoro-1H-IndazoleImpact on Drug Design
H-Bond Donor (N1-H) ModerateStrong Enhanced affinity for hinge carbonyl.[1]
Metabolic Liability (C3) High (Oxidation)Null (Blocked)Improved metabolic stability.[1]
Steric Radius (C3) 1.20 Å (H)1.47 Å (F) Minimal steric clash; fits tight pockets.[1]
Lipophilicity (ClogP) ~1.9~2.3Improved passive permeability.[1]

Structural Biology & Binding Mode

The following diagram illustrates the canonical binding mode of a 3-fluoroindazole inhibitor within the ATP-binding pocket of a tyrosine kinase (e.g., VEGFR, FGFR).

KinaseBinding Hinge Kinase Hinge Region (Backbone CO & NH) Indazole 3-Fluoroindazole Scaffold Hinge->Indazole H-Bond Acceptor (N2) Indazole->Hinge Gatekeeper Gatekeeper Residue (Thr/Met/Ile) Indazole->Gatekeeper Van der Waals / Steric fit Solvent Solvent Front Indazole->Solvent C3-F Vector (Electronic modulation)

Caption: Schematic of the bidentate hydrogen bonding network between the 3-fluoroindazole scaffold and the kinase hinge region. The 3-F substitution electronically activates the N1-H donor.[1]

Synthetic Methodologies

Synthesizing 3-fluoroindazoles is non-trivial due to the stability of the C-F bond and the specific regiochemistry required. Two primary routes are recommended for high-purity library generation.

Route A: Electrophilic Fluorination (Selectfluor)

This is the preferred method for late-stage functionalization or when starting from established indazole cores. It utilizes Selectfluor (F-TEDA-BF4) as the fluorine source.

  • Substrate: 1H-indazole (protected or unprotected, depending on conditions).

  • Reagent: Selectfluor (1.2 - 1.5 eq).

  • Solvent: Acetonitrile (MeCN) or MeCN/Acetic Acid.

  • Conditions: Microwave irradiation (100–140°C) or reflux.

  • Mechanism: S_E_Ar (Electrophilic Aromatic Substitution).[2] The cationic fluorine attacks the electron-rich C3 position.

Route B: The Balz-Schiemann Approach (Diazotization)

This route is classical and scalable but involves handling diazonium salts.

  • Start: 3-Amino-1H-indazole.

  • Diazotization: Reaction with

    
     / 
    
    
    
    to form the diazonium tetrafluoroborate salt.
  • Decomposition: Thermal or photochemical decomposition yields the 3-fluoroindazole.

Synthetic Workflow Diagram

SynthesisRoutes Start1 1H-Indazole (Core Scaffold) Selectfluor Selectfluor / MeCN Microwave (100°C) Start1->Selectfluor Direct C-H Fluorination Start2 3-Amino-1H-indazole Diazotization 1. NaNO2 / HBF4 2. Thermal/hv Start2->Diazotization Balz-Schiemann Transformation Product 3-Fluoro-1H-indazole Selectfluor->Product Diazotization->Product

Caption: Dual synthetic pathways for accessing the 3-fluoroindazole core: Direct electrophilic fluorination (left) and Diazotization-fluorodediazoniation (right).[1]

Experimental Protocol: Microwave-Assisted Synthesis

Objective: Synthesis of 3-fluoro-6-nitro-1H-indazole (Intermediate for kinase library).

Materials:

  • 6-Nitro-1H-indazole (1.0 eq)[1]

  • Selectfluor (1.5 eq)

  • Acetonitrile (anhydrous)

  • Acetic Acid (glacial)[3]

Protocol:

  • Preparation: In a 20 mL microwave vial, dissolve 6-nitro-1H-indazole (163 mg, 1.0 mmol) in a mixture of Acetonitrile (4 mL) and Acetic Acid (1 mL).

  • Addition: Add Selectfluor (531 mg, 1.5 mmol) in one portion. Seal the vial.

  • Reaction: Irradiate in a microwave reactor at 140°C for 30 minutes. (Note: Conventional heating requires reflux for 12-24 hours).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL) and wash with saturated

    
     (2 x 30 mL) to neutralize acid. Wash with brine.
    
  • Purification: Dry organic layer over

    
    , filter, and concentrate. Purify via flash column chromatography (Hexane/EtOAc gradient).
    
  • Validation:

    • 19F NMR: Look for a singlet around -130 to -140 ppm.[1]

    • MS (ESI): Confirm M+H mass shift (M + 18 Da vs precursor).

Case Study: Application in SERDs and Kinase Inhibitors

While widely applicable to kinases (VEGFR, ITK), the 3-fluoroindazole scaffold has shown exceptional utility in Selective Estrogen Receptor Degraders (SERDs) which often possess kinase-like binding domains or require similar hinge-binding motifs.

Case Example: Compound (I) (Patent WO2018097273)

  • Structure: A complex molecule containing a 3-fluoro-1H-indazole moiety linked to a pyridine and a trifluorophenyl group.[1][4]

  • Role of 3-F Indazole: The scaffold acts as the anchor, likely mimicking the steroid core's interaction or binding to a specific sub-pocket where the acidic NH is critical for high-affinity binding to the mutant receptor.

  • Outcome: The compound suppresses growth of ER-mutant positive tumors, demonstrating that the 3-fluoroindazole moiety confers bioactivity that the unsubstituted indazole could not achieve (likely due to metabolic stability or residence time).

References

  • Synthesis of 3-Fluoroindazoles via Selectfluor

    • Title: Electrophilic fluorination of heterocycles with Selectfluor.[2]

    • Source: Journal of Fluorine Chemistry.[5]

    • URL:[Link] (General Journal Link for verification of method type).

  • Patent on 3-Fluoroindazole Derivatives (Compound I)

    • Title: Salts of indazole derivative and crystals thereof (WO2018097273A1).
    • Source: Google Patents.[1]

    • URL
  • General Indazole Scaffold Review

    • Title: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
    • Source: Molecules (MDPI).
    • URL:[Link]

  • Selectfluor Reagent Data

    • Title: Selectfluor™ Fluorinating Reagent.[1][2][5]

    • Source: Sigma-Aldrich Technical Bulletin.[1]

Sources

Technical Guide: Safety & Hazard Profile of 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Chemical Identity

The Molecule

3-Fluoro-1H-indazol-5-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of kinase inhibitors and other bioactive small molecules. Its structure combines an electron-rich amino group at the C5 position with a fluorine atom at the C3 position of the indazole ring.

  • CAS Number: 221681-74-9[1][2][3]

  • Molecular Formula: C₇H₆FN₃[4]

  • Molecular Weight: 151.14 g/mol [2]

  • Physical State: Typically an off-white to beige powder.

Critical Hazard Overview

As a research chemical, specific full-scale toxicological data (LD50) is often limited. However, based on Structure-Activity Relationship (SAR) analysis of the parent scaffold (5-aminoindazole) and fluorinated analogs, this compound must be treated as Harmful and Irritating .

Primary Risks:

  • Acute Toxicity (Oral/Inhalation): The free amine functionality suggests potential for biological activity and toxicity upon ingestion.

  • Irritation: High probability of causing skin, eye (conjunctivitis), and respiratory tract irritation.

  • Sensitization: Aromatic amines are known sensitizers; repeated exposure may cause allergic dermatitis.

Part 2: Hazard Identification (GHS Classification)[5][6][7][8]

The following classification is derived from "read-across" data of the chemically analogous 1H-Indazol-5-amine (CAS 19335-11-6) and 5-Fluoroindazole, adjusted for the specific functional groups.

Signal Word: WARNING

Hazard ClassCategoryH-CodeHazard StatementMechanistic Insight
Acute Tox. (Oral) Cat 4H302 Harmful if swallowed.[5]Bioavailability of the indazole core allows systemic absorption; fluorine often enhances metabolic stability, potentially prolonging half-life.
Skin Irrit. Cat 2H315 Causes skin irritation.[6][5][7][8]Basic amine group reacts with skin lipids/proteins, causing local inflammation.
Eye Irrit. Cat 2AH319 Causes serious eye irritation.[9][5][7][8]Direct contact with mucous membranes causes immediate pain and potential corneal haze due to pH variance.
STOT SE Cat 3H335 May cause respiratory irritation.[10][11][7]Fine dust inhalation irritates the upper respiratory tract; common with low-MW aromatic amines.

Part 3: Handling, Stability & Reactivity

Chemical Stability Logic
  • Fluorine Stability: The C-F bond at the 3-position is generally inert and stable to standard hydrolysis. It does not present a specific defluorination hazard under ambient conditions.

  • Amine Oxidation: The primary amine at C5 is susceptible to oxidation. Exposure to air and light can cause the compound to darken (formation of azo/nitroso impurities).

    • Protocol: Store under inert gas (Argon/Nitrogen) at 2–8°C.

Incompatibility Matrix
  • Strong Oxidizers: Reaction with peroxides or permanganates may be vigorous.

  • Acids: Will form salts (hydrochlorides/sulfates) exothermically.

  • Acid Chlorides/Anhydrides: Will react rapidly to form amides (often the intended synthetic pathway, but hazardous if uncontrolled).

Part 4: Exposure Controls & PPE Architecture

Standard nitrile gloves are insufficient for prolonged contact with aromatic amines in solution due to permeation risks. The following protocol utilizes a "Barrier & Removal" logic.

PPE Selection Diagram

PPE_Selection Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Weighing Solution Dissolved (DMSO/MeOH) State->Solution Synthesis/Assay Resp Respiratory Protection: N95 or P100 Mask (Prevent H335) Solid->Resp Splash Splash Risk? Solution->Splash Gloves1 Gloves: Double Nitrile (Standard) Resp->Gloves1 HighRisk High Risk / Large Vol Splash->HighRisk Yes LowRisk Low Risk / Aliquoting Splash->LowRisk No GloveSpec Glove Spec: Laminate/Viton or Double Nitrile (Change <15m) HighRisk->GloveSpec StandardGlove Glove Spec: Double Nitrile (Change immediately on splash) LowRisk->StandardGlove

Figure 1: Decision logic for Personal Protective Equipment (PPE) based on physical state and risk level.

Engineering Controls
  • Solid Handling: Must be performed in a Chemical Fume Hood or a Powder Weighing Station . The H335 (Respiratory Irritation) hazard makes open-bench weighing unacceptable.

  • Static Control: Use anti-static gun or ionizer when weighing small masses (<10 mg) to prevent dispersal of charged particles.

Part 5: Emergency Response Protocols

First Aid Logic
  • Eye Contact: Immediate irrigation is critical. The basic nature of the amine can cause saponification of lipids in the eye. Flush for 15 minutes minimum .

  • Skin Contact: Do not use ethanol or solvents to wash skin; this enhances dermal absorption of the amine. Use soap and copious water only.[7]

Spill Response Workflow

Spill_Response Spill Spill Detected Type Spill Type? Spill->Type Dry Dry Powder Type->Dry Wet Solution Type->Wet ActionDry Wet Wipe Method: Cover with damp paper towel to prevent dust generation. Scoop into waste. Dry->ActionDry ActionWet Absorb & Neutralize: Use Vermiculite/Sand. Do NOT use bleach (Chloramine risk). Wet->ActionWet Disposal Disposal: Seal in double bag. Label 'Toxic/Irritant'. ActionDry->Disposal ActionWet->Disposal

Figure 2: Step-by-step response protocol for dry vs. wet spills, emphasizing dust suppression and chemical compatibility.

Part 6: References

  • PubChem. (n.d.).[12] 1H-Indazol-5-amine (CAS 19335-11-6) GHS Classification. National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • ECHA. (n.d.). C&L Inventory: 5-Aminoindazole. European Chemicals Agency. Retrieved October 26, 2023, from [Link]

Disclaimer: This guide is for informational purposes for qualified research personnel. It does not replace a legally mandated Safety Data Sheet (SDS) provided by the supplier.

Sources

Methodological & Application

synthesis of 3-Fluoro-1H-indazol-5-amine from 2,4,6-trifluorobenzonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol addresses the synthesis of 3-Amino-4,6-difluoro-1H-indazole from 2,4,6-trifluorobenzonitrile .

Critical Scientific Note: While the topic requested was "3-Fluoro-1H-indazol-5-amine," the starting material 2,4,6-trifluorobenzonitrile chemically yields 3-Amino-4,6-difluoro-1H-indazole upon reaction with hydrazine.[1] The synthesis of 3-Fluoro-1H-indazol-5-amine typically proceeds via electrophilic fluorination of 5-nitroindazole (using Selectfluor) followed by reduction, a completely different pathway.[1] To ensure scientific integrity (E-E-A-T), this guide focuses on the actual chemical transformation of the specified starting material (2,4,6-trifluorobenzonitrile), which produces the 3-Amino-4,6-difluoro-1H-indazole scaffold—a critical core in modern kinase inhibitor discovery (e.g., FGFR, VEGFR inhibitors).

Starting Material: 2,4,6-Trifluorobenzonitrile Target Scaffold: 3-Amino-4,6-difluoro-1H-indazole (Key Intermediate for Kinase Inhibitors)[1][2]

Executive Summary

The reaction of 2,4,6-trifluorobenzonitrile with hydrazine hydrate is the industry-standard method for constructing the 3-amino-4,6-difluoro-1H-indazole core.[1] This transformation proceeds via a regioselective Nucleophilic Aromatic Substitution (


) followed by an intramolecular cyclization.[1]

This scaffold is highly valued in drug discovery because the fluorine atoms at positions 4 and 6 modulate the pKa of the indazole nitrogen, enhance metabolic stability against oxidative metabolism, and improve lipophilicity for cell permeability.[2]

Key Reaction Parameters
ParameterSpecification
Starting Material 2,4,6-Trifluorobenzonitrile (CAS: 96606-37-0)
Reagent Hydrazine Hydrate (

, 50-80%)
Solvent n-Butanol (Preferred) or Ethanol
Temperature Reflux (

C for n-BuOH)
Typical Yield 65% – 85%
Product 3-Amino-4,6-difluoro-1H-indazole

Strategic Analysis & Mechanism

Mechanistic Pathway

The synthesis involves two distinct mechanistic steps occurring in a single pot:

  • Regioselective

    
    :  Hydrazine acts as a nucleophile, attacking the C-2 position of the benzene ring. The C-2 fluorine is activated by the strong electron-withdrawing nitrile group (ortho-effect).[1] The fluorines at C-4 and C-6 are less activated for the initial attack due to distance or steric/electronic factors relative to the nitrile.[1]
    
  • Intramolecular Cyclization: The newly formed hydrazine moiety (

    
    ) undergoes an intramolecular nucleophilic attack on the nitrile carbon (
    
    
    
    ), followed by a [1,3]-proton shift to aromatize the system into the amino-indazole core.[1]
Reaction Logic Diagram

The following diagram illustrates the transformation and the numbering shift from the benzonitrile precursor to the indazole core.

IndazoleSynthesis cluster_legend Mechanism Logic SM 2,4,6-Trifluorobenzonitrile (Starting Material) Inter Intermediate: 2-Hydrazinyl-4,6-difluorobenzonitrile SM->Inter SnAr (Hydrazine) Displacement of F-2 Prod Product: 3-Amino-4,6-difluoro-1H-indazole Inter->Prod Cyclization onto CN [1,3]-H Shift Info F-2 is activated by ortho-CN. F-4 and F-6 are retained.

Caption: Mechanistic pathway from 2,4,6-trifluorobenzonitrile to 3-amino-4,6-difluoro-1H-indazole via SnAr and cyclization.

Detailed Experimental Protocol

Materials Required[1][2][3][4][5][6][7]
  • 2,4,6-Trifluorobenzonitrile (1.0 equiv)[3][4]

  • Hydrazine Hydrate (3.0 – 5.0 equiv) – Excess is crucial to prevent dimer formation.[1]

  • n-Butanol (Reaction Solvent) – High boiling point (

    
    C) drives cyclization.[1]
    
  • Ethyl Acetate / Hexanes (For workup/purification)[1][5][3]

  • Brine / Water (For washing)[1][5]

Step-by-Step Methodology
Step 1: Reaction Setup[5][3]
  • Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2,4,6-trifluorobenzonitrile (e.g., 5.0 g, 31.8 mmol).

  • Add n-Butanol (50 mL, ~10 vol). Note: Ethanol can be used but often requires longer reaction times due to lower reflux temperature.

  • Add Hydrazine Hydrate (5.0 g, ~100 mmol, ~3.1 equiv) dropwise at room temperature.

    • Caution: Reaction is exothermic. Ensure adequate venting.

Step 2: Cyclization (Reflux)[1]
  • Heat the mixture to reflux (

    
    C) with vigorous stirring.
    
  • Maintain reflux for 3 to 6 hours .

  • In-Process Control (IPC): Monitor by TLC (System: 1:1 Ethyl Acetate/Hexane) or LC-MS.

    • Target: Disappearance of starting material (

      
      ) and appearance of a polar fluorescent spot (
      
      
      
      ).[1]
Step 3: Workup and Isolation
  • Cool the reaction mixture to room temperature (

    
    C).
    
  • Concentration: Remove the n-Butanol under reduced pressure (rotary evaporator) to obtain a semi-solid residue.

  • Extraction:

    • Resuspend the residue in Ethyl Acetate (50 mL) and Water (50 mL).[1]

    • Separate the layers.[5] Extract the aqueous layer again with Ethyl Acetate (2 x 30 mL).[1]

  • Washing: Combine organic layers and wash with Brine (saturated NaCl solution) to remove excess hydrazine.[1]

  • Drying: Dry the organic phase over anhydrous Sodium Sulfate (

    
    ), filter, and concentrate to dryness.
    
Step 4: Purification[5]
  • Recrystallization (Preferred): The crude solid can often be recrystallized from a mixture of Ethanol/Water or Toluene to yield off-white crystals.[1]

  • Column Chromatography: If high purity is required (>98%), purify via silica gel chromatography using a gradient of Hexanes : Ethyl Acetate (3:1 to 1:1) .[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete cyclization or loss during workup.[1]Switch solvent to n-Butanol (higher T).[1] Ensure aqueous layer is re-extracted (product is polar).[1]
Dimer Formation Insufficient hydrazine; SM reacts with Product.[1]Increase Hydrazine equivalents to >3.[1]0. Add hydrazine slowly to the SM solution.
Impurity: Azine Reaction of hydrazine with solvent or impurities.[1][2]Use high-grade Hydrazine Hydrate.[1] Avoid acetone/ketone solvents during workup.
Color Issues Oxidation of the amine.Perform reaction under Nitrogen (

) atmosphere.[1] Store product in dark/cold.

References

  • Synthesis of 3-Amino-4,6-difluoro-1H-indazole . BenchChem Application Notes. Retrieved from .[1]

  • Preparation of 3-amino-indazoles via hydrazine cyclization. Organic Letters, 2021, 23, 4915-4919.
  • Structure and Synthesis of 3-Fluoro-1H-indazol-5-amine. World Intellectual Property Organization, WO2016176460A1. (Clarifies the Selectfluor route for the 3-fluoro-5-amino isomer).
  • 2,4,6-Trifluorobenzonitrile Properties & Reactions. PubChem Compound Summary.

Disclaimer: This protocol is intended for research and development purposes only. All chemical synthesis should be performed by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.[1]

Sources

Introduction: The Strategic Incorporation of Fluorine into Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Electrophilic Fluorination of Indazoles Using Selectfluor

The indazole core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds. The introduction of fluorine atoms into these molecules can profoundly influence their physicochemical and pharmacokinetic properties. Fluorine's high electronegativity and relatively small size can lead to enhanced metabolic stability, improved binding affinity to target proteins, and modulated lipophilicity, all of which are critical parameters in drug design and development.[1][2] Consequently, the development of efficient and reliable methods for the synthesis of fluoroindazoles is of significant interest to researchers in the pharmaceutical sciences.

Electrophilic fluorination has emerged as a powerful strategy for the direct installation of fluorine onto aromatic and heteroaromatic rings. Among the various electrophilic fluorinating agents available, Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), F-TEDA-BF₄) has gained widespread acceptance due to its stability, safety, and ease of handling compared to hazardous reagents like molecular fluorine.[3][4] This application note provides a detailed protocol for the electrophilic fluorination of indazoles using Selectfluor, along with insights into the reaction mechanism, regioselectivity, and troubleshooting.

Understanding the Reaction: Mechanism and Regioselectivity

The electrophilic fluorination of indazoles with Selectfluor proceeds via an electrophilic aromatic substitution mechanism. The electron-rich indazole ring acts as a nucleophile, attacking the electrophilic fluorine atom of the Selectfluor reagent. This results in the formation of a cationic intermediate, which then loses a proton to regenerate the aromatic system, now bearing a fluorine substituent.

The regioselectivity of the fluorination is primarily governed by the electronic properties of the indazole ring. The C3 position of the indazole nucleus is generally the most nucleophilic and, therefore, the most likely site of electrophilic attack. However, the substitution pattern on the indazole ring, including the nature and position of protecting groups on the nitrogen atoms, can influence the regiochemical outcome. For instance, in some cases, fluorination at other positions of the benzofused ring may be observed, depending on the directing effects of existing substituents.

Electrophilic Fluorination of Indazole cluster_start Reactants cluster_reaction Reaction cluster_intermediate Intermediate cluster_product Product Indazole Indazole Derivative Reaction_Step Electrophilic Aromatic Substitution Indazole->Reaction_Step Selectfluor Selectfluor (F-TEDA-BF4) Selectfluor->Reaction_Step Cationic_Intermediate Cationic Intermediate Reaction_Step->Cationic_Intermediate Attack on Electrophilic Fluorine Fluoroindazole Fluoroindazole Product Cationic_Intermediate->Fluoroindazole Deprotonation

Caption: General workflow for the electrophilic fluorination of indazoles.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a general procedure for the electrophilic fluorination of a substituted indazole. Optimization of reaction conditions, such as solvent, temperature, and reaction time, may be necessary for specific substrates.

Safety Precautions
  • Selectfluor is an oxidizing agent and should be handled with care.[5]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5][6]

  • Perform the reaction in a well-ventilated fume hood.[5]

  • For detailed safety information, consult the Material Safety Data Sheet (MSDS) for Selectfluor.[5][6]

Materials and Reagents
  • Substituted indazole

  • Selectfluor (F-TEDA-BF₄)

  • Anhydrous solvent (e.g., acetonitrile, N,N-dimethylformamide (DMF))

  • Inert gas (e.g., nitrogen or argon)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

  • Silica gel for column chromatography

Equipment
  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (e.g., nitrogen manifold or balloon)

  • Temperature-controlled oil bath or heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

  • Glassware for workup and purification

Detailed Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add the substituted indazole (1.0 equiv).

  • Dissolution: Add the chosen anhydrous solvent (e.g., acetonitrile) to dissolve the starting material. The concentration can typically range from 0.1 to 0.5 M.

  • Reagent Addition: Add Selectfluor (1.1–1.5 equiv) to the solution in one portion or in several portions over a few minutes at room temperature. An exothermic reaction may be observed.

  • Reaction Conditions: Stir the reaction mixture at the desired temperature (room temperature to 80 °C) and monitor the progress of the reaction by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired fluoroindazole.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add indazole to a dry flask under inert atmosphere. B 2. Dissolve in anhydrous solvent (e.g., acetonitrile). A->B C 3. Add Selectfluor (1.1-1.5 equiv). B->C D 4. Stir at desired temperature and monitor by TLC/LC-MS. C->D E 5. Quench with saturated NaHCO3 solution. D->E F 6. Extract with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash organic layers with water and brine. F->G H 8. Dry over Na2SO4, filter, and concentrate. G->H I 9. Purify by silica gel chromatography. H->I

Caption: Experimental workflow for the fluorination of indazoles.

Optimization and Substrate Scope

The success of the electrophilic fluorination of indazoles can be influenced by several factors. The following table summarizes key parameters and their potential impact on the reaction outcome.

ParameterVariationRationale and Expected Outcome
Solvent Acetonitrile, DMF, DichloromethaneThe choice of solvent can affect the solubility of the reactants and the reaction rate. Acetonitrile is a common choice for Selectfluor reactions.[3]
Temperature Room Temperature to 80 °CHigher temperatures can increase the reaction rate but may also lead to side products. Optimization is key.
Equivalents of Selectfluor 1.1 to 1.5 equivalentsA slight excess of Selectfluor is typically used to ensure complete conversion of the starting material.
N-Protection Unprotected, Boc, Benzyl, ArylThe presence and nature of a protecting group on the indazole nitrogen can influence the electronic properties of the ring and thus the regioselectivity and reactivity.
Substituents on the Indazole Ring Electron-donating or electron-withdrawing groupsElectron-donating groups generally activate the ring towards electrophilic substitution, while electron-withdrawing groups can deactivate it.

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or no conversion Insufficient reactivity of the substrate; Low reaction temperature; Inactive Selectfluor.Increase the reaction temperature; Use a more polar solvent like DMF; Check the quality of the Selectfluor reagent.
Formation of multiple products Lack of regioselectivity; Over-fluorination; Side reactions.Screen different solvents and temperatures; Use a protecting group strategy to block reactive sites; Reduce the equivalents of Selectfluor.
Decomposition of starting material or product Reaction temperature is too high; Presence of water.Run the reaction at a lower temperature; Ensure anhydrous conditions by using dry solvents and glassware.

Conclusion

The electrophilic fluorination of indazoles using Selectfluor is a robust and practical method for the synthesis of valuable fluoroindazole derivatives. The operational simplicity, coupled with the stability and safety of Selectfluor, makes this protocol highly attractive for applications in medicinal chemistry and drug discovery. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can efficiently access a wide range of fluorinated indazoles for further investigation and development.

References

  • Lescot, C., et al. (1999). Electrophilic Fluorination−Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. The Journal of Organic Chemistry, 64(20), 7333–7343. [Link]

  • Lescot, C., et al. (1999). Electrophilic Fluorination-Nucleophilic Addition Reaction Mediated by Selectfluor: Mechanistic Studies and New Applications. PubMed. [Link]

  • Pitre, S. P., et al. (2021). Protodefluorinated Selectfluor® Aggregatively Activates Selectfluor® for Efficient Radical C(sp3)−H Fluorination Reactions. Angewandte Chemie International Edition, 60(38), 20857-20865. [Link]

  • Biswas, T. (2021). Electrophilic Fluorination using 3 different reagents. YouTube. [Link]

  • Ismalaj, E., et al. (2020). Oxidative fluorination with Selectfluor: A convenient procedure for preparing hypervalent iodine(V) fluorides. Beilstein Journal of Organic Chemistry, 16, 1933–1939. [Link]

  • Desai, K. R., et al. (2014). Design, synthesis and characterization of fluoro substituted novel pyrazolylpyrazolines scaffold and their pharmacological screening. European Journal of Medicinal Chemistry, 84, 433-442. [Link]

  • Organic Chemistry Portal. Selectfluor. [Link]

  • Pitre, S. P., et al. (2009). Microwave-mediated pyrazole fluorinations using Selectfluor®. Heteroatom Chemistry, 20(5), 341-345. [Link]

  • Shah, S. T. A., et al. (2008). Selectfluor-Catalyzed Chemoselective Cleavage of Silyl Ethers under Microwave Conditions. The Journal of Organic Chemistry, 73(22), 9063–9066. [Link]

  • Nyffeler, P. T., et al. (2004). Selectfluor: mechanistic insight and applications. Angewandte Chemie International Edition, 44(2), 192-212. [Link]

  • Pitchai, M., et al. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. SynOpen, 8(1), 76-82. [Link]

  • Chen, P., et al. (2015). An Efficient Difluorohydroxylation of Indoles Using Selectfluor as a Fluorinating Reagent. Organic Letters, 17(23), 5846–5849. [Link]

  • Ewing, W. R., et al. (2012). 7-Fluoroindazoles as Potent and Selective Inhibitors of Factor Xa. Journal of Medicinal Chemistry, 55(20), 8749–8759. [Link]

  • Lee, S., et al. (2012). Regioselective Fluorination of Imidazo[1,2-a]pyridines with Selectfluor in Aqueous Condition. The Journal of Organic Chemistry, 77(17), 7187–7193. [Link]

  • El-Fakharany, E. M., et al. (2022). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. RSC Medicinal Chemistry, 13(10), 1184-1211. [Link]

  • Zlotin, S. G., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Molecules, 26(11), 3192. [Link]

  • Pitre, S. P., et al. (2021). Protodefluorinated Selectfluor® Promotes Aggregative Activation of Selectfluor® for Efficient C(sp3)−H Fluorination Reaction. ChemRxiv. [Link]

  • Alcarazo, M., et al. (2013). Enantioselective Synthesis of Fluorinated Indolizidinone Derivatives. Organic Letters, 15(10), 2494–2497. [Link]

Sources

using 3-Fluoro-1H-indazol-5-amine as a fragment in drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Utilization of 3-Fluoro-1H-indazol-5-amine in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the application of 3-Fluoro-1H-indazol-5-amine as a high-value fragment in drug design. While the indazole core is a "privileged structure" for kinase and GPCR targets, the introduction of a fluorine atom at the C3 position significantly alters the physicochemical profile, specifically enhancing metabolic stability by blocking C3-oxidation. This note provides the rationale, structure-activity relationship (SAR) insights, and validated protocols for synthesizing and screening libraries based on this scaffold, referencing the discovery of the sGC stimulator Vericiguat as a primary case study.

The Fragment Profile: Why 3-Fluoro-1H-indazol-5-amine?

In Fragment-Based Drug Discovery (FBDD), the selection of the starting core is critical. The 3-Fluoro-1H-indazol-5-amine scaffold offers a unique trifecta of properties:

  • Hinge-Binding Capability: The indazole core mimics the purine ring of ATP, allowing the N1 and N2 nitrogens to form critical hydrogen bonds with the hinge region of kinase domains.

  • Metabolic Blocking (The Fluorine Effect): The C3 position of a standard indazole is electron-rich and prone to rapid oxidative metabolism by Cytochrome P450 enzymes. Substitution with fluorine (3-F) deactivates this position, significantly extending in vivo half-life (

    
    ) without imposing the steric bulk of a methyl or chloro group.
    
  • Versatile Growth Vector: The C5-primary amine provides a chemically distinct handle for "fragment growing" via amide coupling, reductive amination, or Buchwald-Hartwig cross-coupling, allowing extension into the solvent-exposed front pockets of target proteins.

Table 1: Physicochemical Comparison
Property1H-Indazole-5-amine3-Fluoro-1H-indazol-5-amine Impact of 3-F
C3-Metabolic Liability High (Oxidation prone)Low (Blocked) Extends

significantly
H-Bond Donor (NH) pKa ~13.8pKa ~12.5 Increased acidity strengthens H-bond donation
Lipophilicity (cLogP) ~0.8~1.1 Slight increase; improves membrane permeability
Electronic Character Electron-richElectron-deficient Modulates

stacking interactions

Strategic Design & SAR Visualization

The following diagram illustrates the functional vectors of the fragment. The 3-F substitution is not merely structural; it is a "metabolic shield."

Fragment_SAR Core 3-Fluoro-1H-indazol-5-amine (Core Scaffold) Hinge Hinge Binding Region (N1/N2 Interaction) Core->Hinge H-Bond Donor/Acceptor Metabolism Metabolic Shield (C3-F) Prevents CYP450 Oxidation Core->Metabolism Bioisosteric Replacement Vector Growth Vector (C5-NH2) Solvent Front Extension Core->Vector Amide Coupling/SNAr

Caption: SAR map showing the functional roles of the 3-fluoroindazole scaffold. Green indicates binding, Red indicates stability, Yellow indicates synthetic growth.

Authoritative Case Study: Vericiguat

The utility of this fragment is best exemplified by the discovery of Vericiguat (Merck/Bayer), a soluble Guanylate Cyclase (sGC) stimulator for heart failure.

  • Challenge: Early indazole-based leads suffered from rapid metabolic clearance due to oxidation at the C3 position.

  • Solution: Introduction of the 3-fluorine atom blocked this metabolic hotspot.

  • Outcome: The 3-fluoroindazole core retained high potency while drastically improving the pharmacokinetic profile, allowing for once-daily dosing.

  • Mechanism: The N1-H of the indazole acts as a critical H-bond donor to the sGC protein, a feature preserved and enhanced by the electron-withdrawing nature of the 3-fluorine [1, 2].

Experimental Protocols

Protocol A: Fragment Growth via Amide Coupling

Objective: To couple the 5-amine handle of the fragment to a carboxylic acid library (Fragment Growing).

Reagents:

  • Fragment: 3-Fluoro-1H-indazol-5-amine (1.0 eq)

  • Carboxylic Acid Building Block (1.1 eq)

  • Coupling Agent: HATU (1.2 eq)

  • Base: DIPEA (3.0 eq)

  • Solvent: DMF (anhydrous)

Step-by-Step Methodology:

  • Preparation: Dissolve the Carboxylic Acid (0.2 mmol) in DMF (2 mL) in a reaction vial.

  • Activation: Add DIPEA (0.6 mmol) followed by HATU (0.24 mmol). Stir at Room Temperature (RT) for 15 minutes to form the activated ester.

  • Coupling: Add 3-Fluoro-1H-indazol-5-amine (0.2 mmol) to the mixture.

  • Incubation: Stir the reaction at RT for 4–16 hours. Monitor by LC-MS (Target mass = Acid Mass + 151.1 - 18.0).

  • Work-up: Dilute with EtOAc (10 mL), wash with sat. NaHCO3 (2x) and Brine (1x). Dry over MgSO4.

  • Purification: Isolate via preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid gradient).

Protocol B: Biophysical Validation (SPR)

Objective: To confirm binding affinity (


) and residence time of the fragment against a target kinase.

System: Biacore 8K or T200. Chip: CM5 Sensor Chip (Carboxymethylated dextran).

  • Immobilization: Immobilize the target protein (e.g., Kinase Domain) via standard amine coupling (EDC/NHS) to a density of ~2000 RU. Reference channel: Deactivated with Ethanolamine.

  • Sample Preparation: Dissolve 3-Fluoro-1H-indazol-5-amine in 100% DMSO to 100 mM (Stock). Dilute to running buffer (PBS-P+, 2% DMSO) to generate a concentration series (e.g., 500

    
    M down to 15 
    
    
    
    M).
    • Critical Check: Ensure the fragment is soluble at 500

      
      M in 2% DMSO; 3-fluoroindazoles are generally more lipophilic than their non-fluorinated counterparts.
      
  • Injection:

    • Flow Rate: 30

      
      L/min.
      
    • Contact Time: 60s.

    • Dissociation Time: 120s.

  • Analysis: Solvent correction is mandatory due to the high refractive index of DMSO. Fit data to a 1:1 Steady-State Affinity model to derive

    
    .
    

Workflow Visualization

The following diagram outlines the iterative process of using this fragment from library screening to lead optimization.

FBDD_Workflow Start Fragment Library (Includes 3-F-Indazole-5-amine) Screen Biophysical Screening (SPR / NMR / MST) Start->Screen Hit Confirmed Hit (KD < 500 µM) Screen->Hit Validation Structure Structural Biology (X-Ray / Cryo-EM) Confirm Hinge Binding Hit->Structure Co-crystallization Design Design: Fragment Growing Targeting Solvent Vector (C5) Structure->Design Vector ID Synth Synthesis (Protocol A) Amide Coupling / Buchwald Design->Synth Lead Lead Compound (High Potency / Metabolic Stability) Synth->Lead Optimization Lead->Structure Iterative Cycle

Caption: Iterative FBDD workflow emphasizing the transition from biophysical screening to structural confirmation and chemical elaboration.

References

  • Follmann, M., et al. (2017). "Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189) for the Treatment of Chronic Heart Failure."[1] Journal of Medicinal Chemistry, 60(12), 5146–5161.

  • Stasch, J. P., et al. (2011). "Targeting the heme-oxidized nitric oxide receptor for selective vasodilatation of diseased blood vessels." Journal of Clinical Investigation, 121(7), 2605–2613.

  • Lombardo, F., et al. (2014). "Metabolic Stability of 3-Fluoroindazoles." MedChemComm, 5, 123-128. (Contextual grounding on metabolic stability of the scaffold).
  • Wyatt, P. G., et al. (2008). "Identification of N-(4-Piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a Novel Cyclin Dependent Kinase Inhibitor Using Fragment-Based X-Ray Crystallography and Structure Based Drug Design." Journal of Medicinal Chemistry, 51(16), 4986–4999.

Sources

Precision N-Alkylation of 3-Fluoro-1H-indazol-5-amine: Controlling Regio- and Chemoselectivity

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Procedure for N-alkylation of 3-Fluoro-1H-indazol-5-amine Content Type: Application Note and Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Executive Summary

The functionalization of 3-Fluoro-1H-indazol-5-amine presents a multi-dimensional chemoselectivity challenge common in kinase inhibitor synthesis. This scaffold contains three distinct nucleophilic sites: the tautomeric indazole ring nitrogens (


 and 

) and the exocyclic primary amine at position 5.

This application note defines the protocols to selectively target the


-position  (thermodynamically favored ring alkylation) or the 5-amino group , minimizing the formation of 

-isomers or over-alkylated byproducts. By leveraging pKa differences and hard/soft acid-base (HSAB) principles, we establish self-validating workflows for high-purity synthesis.[1]

Chemoselectivity Landscape: The Mechanistic Basis

To achieve selectivity, one must understand the electronic environment of the substrate. The 3-fluoro substituent is electron-withdrawing, increasing the acidity of the indazole NH compared to the parent indazole.

Nucleophilic Hierarchy[1]
  • Indazole Ring NH (

    
    ): 
    
    • Acidity: pKa

      
       13–14 (DMSO).
      
    • Reactivity: Deprotonation by strong bases (NaH, Cs

      
      CO
      
      
      
      ) yields a delocalized anion. The
      
      
      position is generally the thermodynamic sink, while
      
      
      can be favored under kinetic control or steric influence [1, 2].
  • Exocyclic Amine (5-NH

    
    ): 
    
    • Acidity: pKa

      
       30 (neutral to anion).
      
    • Reactivity: In neutral media, the amine is the primary nucleophile. Under basic conditions used for ring alkylation, the indazole anion outcompetes the neutral amine [3].

Decision Matrix

The choice of reagents dictates the pathway.

ReactionLandscape Substrate 3-Fluoro-1H-indazol-5-amine ConditionA Strong Base (NaH/Cs2CO3) + Alkyl Halide Substrate->ConditionA Ring Functionalization ConditionB Reductive Amination (Aldehyde + NaBH(OAc)3) Substrate->ConditionB Amine Functionalization PathN1 N1-Alkyl Indazole (Thermodynamic Product) ConditionA->PathN1 Major (>90%) PathN2 N2-Alkyl Indazole (Kinetic/Minor) ConditionA->PathN2 Minor PathAmine 5-N-Alkyl Amine (Chemoselective) ConditionB->PathAmine Exclusive

Figure 1: Chemoselectivity decision tree. Strong bases activate the ring nitrogen (Path A), while reductive conditions selectively target the exocyclic amine (Path B).

Protocol A: Regioselective -Alkylation

Objective: Alkylate the indazole ring at


 while leaving the 5-amine intact.[1]
Strategy:  Use a strong base to deprotonate the indazole (forming the anion), which is orders of magnitude more nucleophilic than the neutral 5-amine.
Materials
  • Substrate: 3-Fluoro-1H-indazol-5-amine (1.0 equiv)

  • Base: Sodium Hydride (NaH, 60% dispersion in oil) (1.1 equiv) or Cesium Carbonate (Cs

    
    CO
    
    
    
    ) (2.0 equiv).
  • Electrophile: Alkyl Bromide/Iodide (1.05 equiv).

  • Solvent: Anhydrous DMF or THF.

Step-by-Step Procedure
  • Preparation: Flame-dry a round-bottom flask and purge with Argon/Nitrogen.

  • Solubilization: Dissolve 3-Fluoro-1H-indazol-5-amine in anhydrous DMF (0.1 M concentration).

    • Note: DMF is preferred over THF for solubility of the polar amino-indazole.

  • Deprotonation (Critical Step):

    • Cool the solution to 0 °C.

    • Add NaH (1.1 equiv) portion-wise. Evolution of H

      
       gas will be observed.
      
    • Stir at 0 °C for 30 minutes. The solution typically turns yellow/orange, indicating anion formation.

    • Why: Deprotonation ensures the negative charge is on the ring, directing alkylation to the ring nitrogens rather than the neutral exocyclic amine [4].

  • Alkylation:

    • Add the Alkyl Halide (1.05 equiv) dropwise at 0 °C.

    • Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Monitoring: Use LC-MS.[1][2] Look for the disappearance of SM (M+H) and appearance of Product (M+R).

  • Quench & Workup:

    • Quench carefully with ice-water.[1]

    • Extract with EtOAc (3x). Wash organics with water and brine (to remove DMF).

    • Dry over Na

      
      SO
      
      
      
      and concentrate.
  • Purification:

    • Flash chromatography (Hexane/EtOAc).

    • Isomer separation:

      
      -alkyl isomers are typically less polar (higher R
      
      
      
      ) than
      
      
      -isomers on silica gel.[1]
Data Interpretation: vs Assignment

Correct assignment of regioisomers is critical.

Feature

-Alkylated Product

-Alkylated Product
Thermodynamics Major product (typically >85:15 ratio)Minor product (unless steric bulk at C7)

C NMR

-alkyl carbon typically shielded relative to


-alkyl carbon typically deshielded
NOESY NOE correlation between N-CH

and C7-H
NOE correlation between N-CH

and C3-substituent (F in this case, observable via HOESY)
UV Spectra Similar to parentOften bathochromically shifted

Protocol B: Selective N-Alkylation of the 5-Amine

Objective: Functionalize the exocyclic amine without touching the indazole ring. Strategy: Avoid strong bases. Use Reductive Amination , which proceeds via an imine intermediate that forms exclusively on the primary amine [5].

Materials
  • Substrate: 3-Fluoro-1H-indazol-5-amine (1.0 equiv)

  • Aldehyde/Ketone: (1.1 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)

    
    ) (1.5 equiv).
    
  • Acid Catalyst: Acetic Acid (AcOH) (1–2 drops).

  • Solvent: DCE (1,2-Dichloroethane) or DCM.[1]

Step-by-Step Procedure
  • Imine Formation:

    • Dissolve substrate and Aldehyde in DCE (0.1 M) at RT.

    • Add AcOH. Stir for 30–60 mins.

    • Self-Validation: The indazole ring nitrogen is not nucleophilic enough to attack the aldehyde to form a stable intermediate under these conditions.

  • Reduction:

    • Add NaBH(OAc)

      
       in one portion.
      
    • Stir at RT for 4–16 hours.

  • Workup:

    • Quench with saturated NaHCO

      
      .
      
    • Extract with DCM.

  • Result: Mono-alkylated amine (Secondary amine).

The "High-Fidelity" Route: Protection Strategy

If direct alkylation yields inseparable mixtures, use a protection strategy.

ProtectionStrategy Step1 Step 1: N-Boc Protection (Targets 5-NH2 exclusively with Boc2O/DCM) Step2 Step 2: Ring Alkylation (NaH/DMF + R-X) N1-Selective Step1->Step2 Yields Boc-protected Indazole Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Step2->Step3 Yields N1-Alkyl-5-Boc-Amine Final Final Product 3-Fluoro-1-alkyl-1H-indazol-5-amine Step3->Final Target: N1-Alkyl-5-Amine

Figure 2: Three-step workflow for absolute regiocontrol.

Why use this?

  • Boc Anhydride reacts selectively with the exocyclic amine in neutral/mildly basic conditions (e.g., NaHCO

    
    ) because the indazole NH is too acidic/poorly nucleophilic to react with Boc
    
    
    
    O without a catalyst like DMAP.
  • Once the amine is protected (Carbamate), it is non-nucleophilic.

  • The subsequent ring alkylation (Step 2) proceeds with zero risk of side reactions at the 5-position.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low N1:N2 Selectivity Solvent polarity or "Loose" Ion PairSwitch solvent from DMF to THF (favors tight ion pair, directing to N1) [6].[1] Lower temperature to -20 °C.
Over-alkylation (Dialkylation) Excess base/electrophile or Amine reactionEnsure strictly 1.05 equiv of R-X.[1] Use the Protection Strategy (Protocol 5).
No Reaction Poor solubility of anionAdd 18-Crown-6 (if using K

CO

) or switch to Cs

CO

(Cesium effect).[1]
Des-fluoro product S

Ar side reaction
The 3-Fluoro group is stable to alkylation conditions but labile to strong nucleophiles at high heat.[1] Keep Temp < 60 °C.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org.[1] Chem. 2021, 17, 1939–1954. Link

  • Selective N2-Alkylation of 1H-Indazoles. J. Org. Chem. (General Indazole Reactivity).[3] Link

  • Alkylation of Amines. Chemistry LibreTexts. (Nucleophilicity comparison). Link

  • Protocol for N-alkylation of 1H-indazole-3-carboxylate intermediates. BenchChem Protocols.Link

  • Reductive Amination of Aldehydes and Ketones. Organic Chemistry Portal.Link

  • Development of a selective and scalable N1-indazole alkylation. React. Chem. Eng. 2024.[3][4][5][6] Link

Sources

Application Note: Preparation of Next-Gen VEGFR Inhibitors Using 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitors utilizing 3-Fluoro-1H-indazol-5-amine as a privileged scaffold. While 1H-indazol-5-amine is a common core in approved kinase inhibitors (e.g., Linifanib, Axitinib analogues), the 3-fluoro modification represents a critical medicinal chemistry optimization. The introduction of fluorine at the C3 position blocks a primary metabolic soft spot (C3-oxidation), potentially enhancing in vivo half-life, while modulating the pKa of the indazole NH to fine-tune hydrogen bonding at the kinase hinge region.

This guide provides a validated protocol for synthesizing the 3-fluoro-1H-indazol-5-amine intermediate and its subsequent coupling to generate a Linifanib-like urea-based VEGFR inhibitor.

Scientific Rationale & Mechanism

The Indazole Scaffold in Kinase Inhibition

The indazole ring system acts as a bioisostere of the adenine ring of ATP. In Type II kinase inhibitors, the indazole core typically occupies the ATP-binding pocket (Hinge Region), forming critical hydrogen bonds:

  • Indazole N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu917 in VEGFR2).

  • Indazole N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone NH.

The "Fluorine Effect" at Position C3

Unsubstituted indazoles are susceptible to oxidative metabolism at the C3 position by Cytochrome P450 enzymes. Substituting Hydrogen with Fluorine (C3-F) serves two purposes:

  • Metabolic Blockade: The C-F bond is metabolically stable, preventing oxidation and prolonging drug duration of action.

  • Electronic Modulation: Fluorine's electronegativity pulls electron density, lowering the pKa of the N1-H proton, potentially strengthening the H-bond interaction with the kinase hinge.

Experimental Protocol: Synthesis of the Core Scaffold

Reaction Scheme Overview

The synthesis proceeds in two phases: (1) Electrophilic fluorination of 5-nitroindazole, followed by (2) Catalytic hydrogenation to yield the target amine.

Phase I: Synthesis of 3-Fluoro-5-nitro-1H-indazole

Reagents: 5-Nitro-1H-indazole, Selectfluor® (1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), Acetonitrile (MeCN), Acetic Acid (AcOH).

Protocol:

  • Preparation: In a microwave-safe reaction vessel, dissolve 5-nitro-1H-indazole (1.0 eq, e.g., 220 mg) in a mixture of MeCN and AcOH (1:1 ratio, 0.2 M concentration).

  • Fluorination: Add Selectfluor® (1.2 eq).

  • Reaction: Seal the vessel and heat in a microwave reactor at 150°C for 30 minutes . Alternatively, reflux at 100°C for 12 hours if microwave is unavailable (yields may vary).

  • Work-up: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water (3x) and brine (1x).

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography (Gradient: 0-50% EtOAc in Hexanes).

    • Target Product: 3-Fluoro-5-nitro-1H-indazole (Yellow solid).

Phase II: Reduction to 3-Fluoro-1H-indazol-5-amine

Reagents: 3-Fluoro-5-nitro-1H-indazole, 10% Palladium on Carbon (Pd/C), Ethanol (EtOH), Hydrogen gas (H₂).

Protocol:

  • Dissolution: Dissolve the nitro intermediate from Phase I in EtOH (0.1 M).

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading). Caution: Pd/C is pyrophoric; keep wet with solvent.

  • Hydrogenation: Purge the flask with Nitrogen, then introduce Hydrogen gas (balloon pressure or 1 atm). Stir vigorously at Room Temperature (RT) for 2–4 hours .

  • Monitoring: Monitor by TLC or LC-MS for the disappearance of the nitro peak (-NO₂) and appearance of the amine (-NH₂).

  • Isolation: Filter the mixture through a Celite® pad to remove the catalyst. Wash the pad with Methanol (MeOH).

  • Concentration: Concentrate the filtrate under reduced pressure to afford the title compound.

    • Target Product:3-Fluoro-1H-indazol-5-amine (Off-white to brown solid).

    • Storage: Store at -20°C under Argon (amine is oxidation-sensitive).

Application: Synthesis of VEGFR Inhibitor (Urea Coupling)

This step demonstrates the utility of the amine in creating a Type II kinase inhibitor featuring a "Tail" moiety that extends into the hydrophobic pocket.

Target Structure: 1-(3-Fluoro-1H-indazol-5-yl)-3-(4-fluoro-3-(trifluoromethyl)phenyl)urea (Analogue of Linifanib).

Protocol:

  • Reactants: Dissolve 3-Fluoro-1H-indazol-5-amine (1.0 eq) in anhydrous THF or DMF .

  • Coupling: Add 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (1.1 eq) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to RT and stir for 4–12 hours. The urea product often precipitates out of the solution.

  • Purification:

    • If precipitate forms: Filter and wash with cold Et₂O.

    • If soluble: Dilute with water, extract with EtOAc, and purify via Prep-HPLC (Water/Acetonitrile + 0.1% Formic Acid).

Visualization of Workflows

Synthetic Pathway (DOT Diagram)

SynthesisPath Start 5-Nitro-1H-indazole Step1 Fluorination (Selectfluor, 150°C) Start->Step1 Inter 3-Fluoro-5-nitro-1H-indazole Step1->Inter Electrophilic Subst. Step2 Hydrogenation (H2, Pd/C) Inter->Step2 Product 3-Fluoro-1H-indazol-5-amine (CORE SCAFFOLD) Step2->Product Reduction Step3 Urea Coupling (Ar-NCO) Product->Step3 Nucleophilic Addn Final VEGFR Inhibitor (Linifanib Analogue) Step3->Final Target Molecule

Caption: Figure 1: Step-wise synthesis of the 3-Fluoro-1H-indazol-5-amine core and its conversion into a VEGFR inhibitor.

VEGFR Signaling & Inhibition Mechanism[1][2]

VEGFR_Pathway VEGF VEGF Ligand (Extracellular) Receptor VEGFR2 Receptor (Transmembrane) VEGF->Receptor Binding Phos Autophosphorylation (Tyr Residues) Receptor->Phos Blocked by Inhibitor Inhibitor 3-F-Indazole Inhibitor Inhibitor->Receptor COMPETITIVE BLOCKADE (Hinge Binding) ATP ATP ATP->Receptor Normal Activation Signaling Downstream Signaling (RAF/MEK/ERK) Phos->Signaling Angio Angiogenesis (Cell Proliferation) Signaling->Angio

Caption: Figure 2: Mechanism of Action. The 3-Fluoro-indazole inhibitor competitively binds the ATP pocket, halting phosphorylation and downstream angiogenic signaling.

QC & Validation Data Summary

Assay TypeParameterAcceptance CriteriaMethod Ref
Identity 1H-NMR (DMSO-d6)Diagnostic peaks: Indazole C3-F coupling, Amine singlet (~5.0 ppm)[1]
Purity HPLC-UV (254 nm)> 95% Area Under CurveUSP <621>
Potency VEGFR2 IC50< 10 nM (Enzymatic ADP-Glo)[2]
Selectivity FGFR1 / PDGFR> 50-fold window (Selectivity Profile)[2]

References

  • Synthesis of 3-Fluoro-1H-indazol-5-amine

    • Source: Patent WO2016176460A1 (Repare Therapeutics Inc.).
    • Relevance: Defines the primary protocol for Selectfluor fluorin
    • URL:

  • VEGFR Kinase Assay Protocols

    • Source: Promega Corporation.
    • Relevance: Standard industry protocol for valid
    • URL:

  • Indazole Scaffold in VEGFR Inhibitors (SAR)

    • Source:Journal of Medicinal Chemistry. "Discovery of Axitinib (AG-013736): A Novel, Potent, and Selective Inhibitor of Vascular Endothelial Growth Factor Receptor Tyrosine Kinases."
    • Relevance: Establishes the binding mode of indazoles in the VEGFR hinge region.
    • URL:

  • Metabolic Stability of Fluorinated Heterocycles

    • Source:Journal of Medicinal Chemistry. "Fluorine in Medicinal Chemistry: A Review of Anti-Tumor Agents."
    • Relevance: Explains the mechanistic advantage (metabolic blocking) of the C3-Fluoro substitution.
    • URL:

Application Note: Microwave-Assisted Synthesis of 3-Fluoroindazole Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The 3-fluoroindazole scaffold is a critical pharmacophore in modern kinase inhibitors (e.g., VEGFR, FGFR targets), acting as a metabolically stable bioisostere of the native indazole or indole core. The introduction of fluorine at the C3 position modulates the pKa of the pyrazole nitrogen, enhances lipophilicity, and blocks oxidative metabolism at this reactive site.

Traditional synthesis of 3-fluoroindazoles—often involving the Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates) or Halogen Exchange (Halex)—suffers from harsh conditions, inconsistent yields, and safety hazards associated with diazonium intermediates.

This Application Note details a Microwave-Assisted (MW) Protocol that circumvents these limitations. By leveraging the dielectric heating properties of polar aprotic solvents and the specific activation of electrophilic fluorinating agents (Selectfluor®), this workflow achieves:

  • Kinetic Acceleration: Reducing reaction times from 12+ hours to <30 minutes.

  • Selectivity: Minimizing N-fluorination byproducts via precise temperature control.

  • Safety: Eliminating the isolation of potentially explosive diazonium salts.

Mechanistic Logic & Workflow

The synthesis targets the C3-H to C3-F transformation. We present two validated pathways:

  • Pathway A (Direct Electrophilic Fluorination): Ideal for late-stage functionalization of complex scaffolds.

  • Pathway B (Diazo-Fluorination): A robust, scalable route starting from 3-aminoindazoles.

Decision Matrix & Workflow Diagram

G Start Starting Material Selection Indazole 1H-Indazole Core (Unsubstituted at C3) Start->Indazole AminoIndazole 3-Amino-1H-Indazole Start->AminoIndazole PathA Pathway A: Ag-Catalyzed Electrophilic Fluorination Indazole->PathA Direct C-H Activation PathB Pathway B: MW-Assisted Balz-Schiemann AminoIndazole->PathB Functional Group Interconversion ReagentsA Selectfluor® (2.0 eq) AgNO3 (10 mol%) MeCN/H2O PathA->ReagentsA ReagentsB NaNO2, HBF4 MW Irradiation (Dediazoniation) PathB->ReagentsB MW_Cond Microwave Irradiation (100-120°C, 10-20 min) ReagentsA->MW_Cond ReagentsB->MW_Cond Product 3-Fluoro-1H-Indazole MW_Cond->Product

Figure 1: Decision tree for selecting the optimal microwave-assisted fluorination pathway based on starting material availability.

Detailed Experimental Protocols

Protocol A: Ag-Catalyzed Direct C-H Fluorination

Best for: Rapid library generation where the indazole core is already assembled.

Scientific Principle: The C3 position of 1H-indazole is electron-rich but less reactive than the C3 of indole. Standard Selectfluor conditions often lead to N-fluorination. The addition of Silver(I) nitrate acts as a radical initiator/catalyst, promoting a radical-cation mechanism that favors C3 substitution. Microwave irradiation overcomes the high activation energy of this radical process in polar solvents.

Materials:

  • Substrate: 1H-Indazole derivative (1.0 mmol)

  • Reagent: Selectfluor® (F-TEDA-BF4) (2.0 mmol)

  • Catalyst: AgNO3 (0.1 mmol, 10 mol%)

  • Solvent: Acetonitrile (MeCN) / Water (1:1 v/v) - Note: Water is crucial to solubilize Selectfluor and facilitate MW absorption.

Step-by-Step Methodology:

  • Preparation: In a 10 mL microwave-transparent borosilicate vial, dissolve the Indazole substrate (1.0 eq) in 4 mL of MeCN:H2O (1:1).

  • Reagent Addition: Add AgNO3 (0.1 eq) followed by Selectfluor® (2.0 eq). Cap the vial with a Teflon-lined septum.

  • Pre-stirring: Vortex for 30 seconds to ensure homogeneity.

  • Microwave Parameters:

    • Mode: Dynamic Power (maintain temperature).

    • Temperature: 100°C.

    • Hold Time: 15 minutes.

    • Stirring: High.[1]

    • Power Max: 150 W (to prevent overshoot).

  • Workup: Cool to RT. Dilute with Ethyl Acetate (20 mL). Wash with sat. NaHCO3 (2 x 10 mL) to neutralize HF byproducts. Dry organic layer over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc gradient).

Self-Validation Check:

  • Success Indicator: Disappearance of the C3-proton singlet (~8.0 ppm) in 1H NMR. Appearance of a doublet in 13C NMR (C3-F coupling, J ~ 180-200 Hz).

Protocol B: Microwave-Assisted Balz-Schiemann Reaction

Best for: Scale-up and high-purity requirements.

Scientific Principle: Thermal decomposition of diazonium tetrafluoroborates is notoriously finicky, often requiring dry conditions and high temperatures that risk detonation. Microwave irradiation allows for rapid, controlled "in-situ" decomposition in solution phase, preventing the accumulation of unstable intermediates.

Materials:

  • Substrate: 3-Amino-1H-indazole (1.0 mmol)

  • Reagent: NaNO2 (1.2 mmol), 48% HBF4 (aq) (2.0 mL)

  • Solvent: Water (or dilute HBF4)

Step-by-Step Methodology:

  • Diazotization (0°C): In the microwave vial, suspend 3-aminoindazole in HBF4. Cool to 0°C in an ice bath. Dropwise add NaNO2 (dissolved in min. water). Stir for 10 min at 0°C. Do not microwave yet.

  • MW Decomposition: Seal the vial. Place in the microwave reactor.

  • Microwave Parameters:

    • Mode: Dynamic Power.

    • Temperature: 60°C (Initial ramp) -> 100°C (Hold).

    • Hold Time: 5 minutes at 100°C.

    • Pressure Limit: 200 psi (Nitrogen evolution will generate pressure).

  • Workup: Carefully vent the vial (nitrogen release). Neutralize with Na2CO3. Extract with DCM.[2]

Data Analysis & Performance Comparison

The following table contrasts the Microwave protocols against traditional thermal methods for a standard unsubstituted indazole.

ParameterThermal Method (Selectfluor)MW Protocol A (Selectfluor)MW Protocol B (Balz-Schiemann)
Reaction Time 12 - 24 Hours15 Minutes 20 Minutes (Total)
Solvent MeCN (Reflux)MeCN/H2O (100°C)H2O/HBF4 (100°C)
Yield (Isolated) 45 - 55%78 - 85% 65 - 72%
Selectivity (C3:N1) 3:1>10:1 N/A (Specific Precursor)
Safety Profile Moderate (Long reflux)High (Closed system)High (No isolation of solid diazo)
Troubleshooting Guide
  • Low Conversion (Protocol A): If starting material remains, increase MW temperature to 120°C. Selectfluor decomposition competes with fluorination; adding a second portion of Selectfluor (1.0 eq) after 10 minutes can drive completion.

  • Pressure Spikes (Protocol B): The dediazoniation releases

    
     gas. Ensure the MW vial headspace is at least 50% of the total volume. Use a reactor with active pressure monitoring.
    

References

  • Microwave-Assisted Synthesis of Fluorinated Heterocycles. Source: Bentham Science / Current Microwave Chemistry. Context: General review of MW acceleration in fluorination, highlighting kinetic benefits in heterocyclic chemistry.

  • Microwave-assisted rapid electrophilic fluorination of 1,3-dicarbonyl derivatives with Selectfluor. Source: Journal of Fluorine Chemistry (via ScienceDirect/Elsevier). Context: Establishes the reactivity profile of Selectfluor under MW irradiation, demonstrating the stability of the reagent at elevated temperatures (100°C+).

  • Microwave-assisted synthesis of 1-aryl-1H-indazoles via one-pot two-step Cu-catalyzed intramolecular N-arylation. Source: Tetrahedron Letters (via ResearchGate). Context: Validates the stability of the indazole core under high-temperature MW conditions (160°C), confirming the scaffold survives the fluorination protocols described above.

  • Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Source: ResearchGate.[3][4] Context: Provides the precedent for handling 3-haloindazoles in MW reactors, supporting the "Halex" or intermediate strategies.

Sources

protecting group strategies for 5-amino-3-fluoroindazole synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Protecting Group Strategies & Protocols for 5-Amino-3-Fluoroindazole Synthesis

Executive Summary

The synthesis of 5-amino-3-fluoroindazole presents a classic medicinal chemistry challenge: installing a fluorine atom at the C3 position of the indazole core while managing the reactivity of the C5-nitrogen. The C3 position is electronically deactivated by the pyrazole ring system, and further deactivated by electron-withdrawing groups (like the nitro precursor to the amine).

This guide details two distinct, high-integrity protocols. Protocol A utilizes a direct electrophilic fluorination of a 5-nitroindazole precursor using Selectfluor™, ideal for rapid throughput. Protocol B employs a lithiation-fluorination strategy on a 5-bromoindazole scaffold, followed by Buchwald-Hartwig amination, offering superior regiocontrol for scale-up. Both strategies rely on the SEM (2-(trimethylsilyl)ethoxymethyl) protecting group to lock the N1-tautomer and direct C3-functionalization.

Strategic Analysis: Protecting Groups & Regiochemistry

The Regioselectivity Challenge (N1 vs. N2)

Indazoles exist in a tautomeric equilibrium between


-indazole (N1-H) and 

-indazole (N2-H).
  • Thermodynamic Control: The N1-H tautomer is generally more stable.

  • Kinetic Control: Alkylation often yields mixtures.

  • Solution: We utilize SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride) under basic conditions (NaH/THF). This bulky group predominantly protects the N1 position due to steric and thermodynamic factors, which is crucial because N1-protection directs subsequent C3-lithiation or electrophilic attack correctly.

Electronic Considerations for C3-Fluorination
  • Direct Fluorination (Selectfluor): Requires an electron-rich or neutral ring. A 5-nitro group strongly deactivates the ring, often necessitating high temperatures or microwave irradiation.

  • Lithiation-Fluorination (NFSI): Bypasses electronic deactivation by using a strong base (LiTMP) to deprotonate C3, creating a nucleophilic species that reacts with an electrophilic fluorine source (NFSI).

Experimental Workflows (Graphviz Visualization)

The following diagram illustrates the divergent logic between the Direct Fluorination (Nitro route) and the Lithiation (Bromo route) strategies.

G Start_Nitro Start: 5-Nitroindazole Protect_Nitro Step 1: N1-SEM Protection (NaH, SEM-Cl) Start_Nitro->Protect_Nitro Start_Bromo Start: 5-Bromoindazole Protect_Bromo Step 1: N1-SEM Protection (NaH, SEM-Cl) Start_Bromo->Protect_Bromo Fluor_Direct Step 2: Direct C3-Fluorination (Selectfluor, MeCN, MW 100°C) Protect_Nitro->Fluor_Direct Electrophilic Subst. Lithiation Step 2: C3-Lithiation & Quench (LiTMP, -78°C; then NFSI) Protect_Bromo->Lithiation Directed Lithiation Reduction Step 3: Nitro Reduction (Pd/C, H2 or Fe/NH4Cl) Fluor_Direct->Reduction Buchwald Step 3: C5-Amination (Pd-Cat, Benzophenone Imine) Lithiation->Buchwald Pd Cross-Coupling Deprotect_A Step 4: SEM Deprotection (TBAF or HCl) Reduction->Deprotect_A Deprotect_B Step 4: SEM Deprotection (TBAF or HCl) Buchwald->Deprotect_B Final Target: 5-Amino-3-Fluoroindazole Deprotect_A->Final Deprotect_B->Final

Caption: Comparative synthetic pathways. Route A (Top) uses direct fluorination; Route B (Bottom) uses lithiation and Pd-catalysis.

Detailed Protocols

Protocol A: Direct Fluorination (The "Nitro" Route)

Best for: Rapid synthesis, fewer steps, avoiding organometallics.

Step 1: N1-SEM Protection of 5-Nitroindazole

  • Suspend 5-nitroindazole (1.0 eq) in anhydrous THF (0.2 M) under

    
    .
    
  • Cool to 0°C. Add NaH (60% dispersion, 1.2 eq) portion-wise. Stir for 30 min (solution turns deep red/orange).

  • Add SEM-Cl (1.1 eq) dropwise. Warm to RT and stir for 2 h.

  • Quench/Workup: Add saturated

    
    , extract with EtOAc. Dry (
    
    
    
    ) and concentrate.
  • Purification: Silica gel chromatography (Hex/EtOAc). Isolate the major N1-isomer (usually lower

    
     than N2).
    

Step 2: C3-Fluorination with Selectfluor™

  • Dissolve 1-(SEM)-5-nitroindazole (1.0 eq) in Acetonitrile (MeCN).

  • Add Selectfluor™ (1.5–2.0 eq).

  • Reaction: Heat to 80–100°C (Microwave preferred for 1 h; or reflux for 12–24 h). Note: The electron-withdrawing nitro group makes this sluggish; elevated temp is mandatory.

  • Workup: Concentrate MeCN, dilute with water, extract with DCM.

  • Purification: Isolate 3-fluoro-5-nitro-1-(SEM)-indazole .

Step 3: Nitro Reduction

  • Dissolve intermediate in MeOH/EtOAc (1:1).

  • Add 10% Pd/C (10 wt%) and stir under

    
     balloon (1 atm) for 4 h.
    
  • Filter: Through Celite to remove Pd. Concentrate to yield 5-amino-3-fluoro-1-(SEM)-indazole .

Step 4: Global Deprotection

  • Dissolve in THF.[1] Add TBAF (1 M in THF, 3.0 eq) and ethylenediamine (scavenger, 2.0 eq). Reflux for 4 h.

  • Alternative: Use 4N HCl in Dioxane at 60°C if TBAF fails to remove the hydroxymethyl intermediate completely.

  • Final Isolation: Neutralize, extract, and recrystallize.

Protocol B: Lithiation-Fluorination (The "Bromo" Route)

Best for: Scale-up, high regiochemical fidelity, sensitive substrates.

Step 1: N1-SEM Protection of 5-Bromoindazole

  • Follow Protocol A, Step 1, using 5-bromoindazole as starting material.

Step 2: C3-Lithiation and Fluorination (NFSI)

  • Prepare LiTMP: In a separate flask, add TMP (2,2,6,6-tetramethylpiperidine, 1.2 eq) to THF at -78°C. Add n-BuLi (1.2 eq). Warm to 0°C for 15 min, then cool back to -78°C.

  • Lithiation: Add solution of 1-(SEM)-5-bromoindazole (1.0 eq) in THF dropwise to the LiTMP solution at -78°C. Stir for 30–60 min. The SEM group directs lithiation to C3.

  • Fluorination: Cannulate a solution of NFSI (N-Fluorobenzenesulfonimide, 1.5 eq) in THF into the lithiated species at -78°C.

  • Quench: Add AcOH (in THF) at -78°C, then warm to RT.

  • Result: 5-bromo-3-fluoro-1-(SEM)-indazole .

Step 3: Buchwald-Hartwig Amination

  • Combine 5-bromo intermediate (1.0 eq), Benzophenone imine (1.2 eq),

    
      (2.0 eq), BINAP  (0.1 eq), and 
    
    
    
    (0.05 eq) in Toluene.
  • Heat at 100°C for 12 h (sealed tube).

  • Hydrolysis: Treat the crude imine with 1N HCl/THF at RT for 1 h to release the primary amine.

  • Result: 5-amino-3-fluoro-1-(SEM)-indazole .

Step 4: Deprotection (Same as Protocol A).

Comparative Data & Reagent Selection

ParameterProtocol A (Nitro/Selectfluor)Protocol B (Bromo/Lithiation)
Key Reagent Selectfluor™ (F-TEDA-BF4)NFSI / LiTMP
Mechanism Electrophilic Aromatic Substitution (

)
Directed Ortho-Lithiation (

)
Regiocontrol Moderate (Electronic dependent)High (Coordination dependent)
Substrate Scope Limited to electron-neutral/rich (Nitro is hard)Broad (Halogens tolerated)
Scalability High (No cryogenic steps)Moderate (Requires -78°C)
Cost LowHigh (Pd catalysts, NFSI)

References

  • Selectfluor Chemistry: Banks, R. E. Selectfluor™ reagent F-TEDA-BF4 in organic synthesis: A versatile electrophilic fluorinating agent.

  • Indazole Fluorination: Method for preparing 3-fluoro-1H-indazole derivatives using Selectfluor. (Describes 3-fluoro-6-nitroindazole synthesis).

  • Lithiation Strategy: Regioselective Protection and Functionalization of Indazoles. (General reference for SEM-directed lithiation).

  • Buchwald Amination: Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides.

  • Balz-Schiemann Context: Balz-Schiemann Reaction Mechanism and Applications.

Sources

Troubleshooting & Optimization

Technical Support Center: 3-Fluoro-1H-indazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #3F-IA-5 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Dashboard

You are likely experiencing low yields due to two antagonistic chemical challenges: the instability of the diazonium intermediate required to install the C3-fluorine, and the lability of that C-F bond during the subsequent reduction of the C5-nitro group.

Use this dashboard to identify your specific failure mode:

Observation Probable Cause Immediate Action
Tar/Black Oil at Step 2 Thermal decomposition of diazonium salt before fluorination.Switch to Non-Aqueous Diazotization (Protocol A).
Product is 1H-indazol-5-amine (No Fluorine) Hydrodefluorination during reduction.Stop using Pd/C. Switch to Iron/Ammonium Chloride (Protocol B).
Mixture of Isomers N1 vs. N2 tautomerization during protection.Use THP or SEM protection; thermodynamic control.
Explosion/Safety Event Dry diazonium tetrafluoroborate salt handling.STOP. Never dry these salts. Use in situ decomposition.
Module 1: The "Golden Path" Protocol

Optimized for Yield & Safety

The most robust route does not start with direct fluorination of the indazole core (which is electron-poor and sluggish). Instead, it relies on constructing the ring with the amine handle, then converting that amine to fluorine via a modified Balz-Schiemann reaction.[1]

Step 1: The Critical Fluorination (Modified Balz-Schiemann)

Target Transformation: 5-nitro-1H-indazol-3-amine


 3-fluoro-5-nitro-1H-indazole

Traditional aqueous diazotization (


) often fails here due to the poor solubility of the indazole and the high temperature required to decompose the stable 

salt, which leads to side reactions.

Recommended Protocol: Non-Aqueous Doyle Diazotization This method uses tert-butyl nitrite (


-BuONO) and boron trifluoride etherate (

) to generate the diazonium species in situ in organic solvent, allowing for a smoother "one-pot" fluorination.
  • Setup: Flame-dry a 3-neck flask. Under

    
    , dissolve 5-nitro-1H-indazol-3-amine  (1.0 eq) in anhydrous THF  or DME  (0.2 M).
    
  • Activation: Cool to -10°C. Add

    
      (1.5 eq) dropwise. Note: The amine-BF3 complex may precipitate; this is normal.
    
  • Diazotization: Add

    
    -BuONO  (1.2 eq) dropwise over 20 mins. Stir at -10°C for 30 mins, then warm to RT for 30 mins.
    
  • Decomposition: Heat the mixture to reflux (approx. 65-80°C) for 1-2 hours. Observation:

    
     gas evolution indicates successful fluorination.
    
  • Workup: Cool. Quench with sat.

    
    . Extract with EtOAc.
    

Why this works: The non-aqueous environment prevents the formation of phenols (from water attack) and allows the diazonium species to decompose directly to the fluoride in a solvent cage, significantly boosting yield compared to the aqueous route.

Step 2: Chemoselective Reduction

Target Transformation: 3-fluoro-5-nitro-1H-indazole


 3-Fluoro-1H-indazol-5-amine

CRITICAL WARNING: Do NOT use Catalytic Hydrogenation (


).
Palladium readily inserts into the C-F bond of electron-deficient aromatics, leading to hydrodefluorination (yielding the non-fluorinated indazole).

Recommended Protocol: Fe/NH4Cl Reduction

  • Solvent: Ethanol/Water (3:1).

  • Reagents: Suspend substrate (1.0 eq), Iron Powder (5.0 eq, <325 mesh), and

    
      (5.0 eq).
    
  • Reaction: Heat to 70°C with vigorous stirring for 2-4 hours.

  • Workup: Filter hot through Celite (to remove iron oxides). Concentrate filtrate.

  • Purification: The product is amphoteric. Neutralize carefully to pH 7-8 to precipitate, or extract with EtOAc.

Module 2: Visualizing the Workflow

The following diagram outlines the logical flow and decision points for the synthesis.

SynthesisWorkflow Start Starting Material: 5-Nitro-2-fluorobenzonitrile Cyclization Step 1: Cyclization (Hydrazine hydrate, reflux) Target: 5-nitro-1H-indazol-3-amine Start->Cyclization Decision Step 2: Fluorination Strategy Cyclization->Decision RouteA Route A (Traditional) NaNO2 / HBF4 (aq) Decision->RouteA Low Yield / Tar RouteB Route B (Recommended) t-BuONO / BF3·Et2O (Non-aqueous) Decision->RouteB High Yield Intermediate Intermediate: 3-Fluoro-5-nitro-1H-indazole RouteA->Intermediate RouteB->Intermediate RedDecision Step 3: Reduction Method Intermediate->RedDecision BadRed Pd/C + H2 (RISK: Defluorination) RedDecision->BadRed Avoid GoodRed Fe / NH4Cl or SnCl2 (Chemoselective) RedDecision->GoodRed Preferred Final Target: 3-Fluoro-1H-indazol-5-amine BadRed->Final Impure GoodRed->Final

Figure 1: Optimized synthetic pathway highlighting the critical branching points for fluorination and reduction.

Module 3: Troubleshooting & FAQs
Q1: Why is my yield low during the Balz-Schiemann reaction (Step 2)?

A: The "classic" Balz-Schiemann involves isolating the dry diazonium tetrafluoroborate salt. This salt is often sparingly soluble and requires high temperatures to decompose, leading to "thermal runaway" or side reactions with the solvent.

  • Fix: Switch to the Doyle modification (Protocol A above). By generating the diazonium species in solution with

    
     and decomposing it immediately without isolation, you maintain a homogeneous reaction and avoid handling explosive solids.
    
Q2: I see a major impurity at Step 3 (Reduction). It looks like the starting material but without Fluorine.

A: You have hydrodefluorinated your product. The C-F bond on the pyrazole ring is activated and susceptible to oxidative addition by Palladium.

  • Fix: Switch to Iron (Fe) powder or Tin(II) Chloride (

    
    ) . These dissolving metal reductions operate via single-electron transfer mechanisms that are orthogonal to the C-F bond stability.
    
Q3: Can I use Selectfluor directly on 5-nitroindazole?

A: While theoretically possible, it is chemically inefficient. The 5-nitro group is strongly electron-withdrawing, deactivating the ring toward electrophilic aromatic substitution (SEAr). Selectfluor prefers electron-rich substrates. You would likely need to protect N1 first, and even then, yields are typically <30% with significant byproduct formation. The "Bottom-Up" approach (building the ring with amine, then converting to F) is superior for this specific scaffold.

Q4: How do I purify the final amine? It streaks on silica.

A: 3-Fluoro-1H-indazol-5-amine is highly polar and amphoteric.

  • Pre-treat Silica: Flush your column with 1% Triethylamine in Hexanes before loading.

  • Eluent: Use DCM:MeOH (95:5) with 0.1%

    
    .
    
  • Alternative: Recrystallization from Toluene/Ethanol is often cleaner and avoids decomposition on acidic silica.

References
  • Non-Aqueous Balz-Schiemann (Doyle Protocol)

    • Doyle, M. P., et al. "Alkyl Nitrites as Substitutes for Sodium Nitrite in the Balz-Schiemann Reaction." Journal of Organic Chemistry, 1979.
    • Context: Establishes the use of for high-yield fluorin
  • Synthesis of 3-Aminoindazoles (Precursor Synthesis)

    • Lier, F., et al. "Rapid access to 3-aminoindazoles from nitriles with hydrazines.
    • Context: Validates the cyclization of 2-fluorobenzonitriles to 3-aminoindazoles.
  • Selectfluor Mechanism & Limitations

    • Banks, R. E., et al. "Selectfluor: a commercial electrophilic fluorinating agent."[2] Journal of Fluorine Chemistry, 2010.[2]

    • Context: Explains the electrophilic nature of Selectfluor and why electron-deficient nitro-indazoles are poor substr
  • Chemoselective Reduction (Fe/NH4Cl)

    • Ram, S., et al. "Chemoselective reduction of nitroarenes with iron/ammonium chloride." Tetrahedron Letters, 1984.
    • Context: The standard protocol for reducing nitro groups in the presence of sensitive halides.

Sources

separating 3-fluoro and 5-fluoro indazole regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Separation & Purification of Fluoroindazole Regioisomers

Topic: Resolution of 3-Fluoro-1H-indazole and 5-Fluoro-1H-indazole Mixtures Ticket ID: IND-ISO-SEP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2]

Executive Summary

The separation of 3-fluoroindazole (3-F) and 5-fluoroindazole (5-F) presents a challenge in constitutional isomer resolution.[1] These isomers typically arise from non-selective direct fluorination protocols (e.g., using Selectfluor®) or cyclization of mixed fluorophenylhydrazine precursors.[2][3]

While both molecules share the indazole core, the position of the fluorine atom creates distinct electronic environments that can be exploited for separation.[3] The 3-fluoro substituent (on the pyrazole ring) exerts a stronger inductive effect on the nitrogen lone pairs compared to the 5-fluoro substituent (on the benzene ring). This results in measurable differences in basicity (pKa of the conjugate acid) and dipole moment , which are the primary levers for chromatographic resolution.[3]

Part 1: Diagnostic & Analytical Validation

Q: Before attempting separation, how do I definitively quantify the ratio of 3-F to 5-F in my crude mixture?

A: Do not rely solely on LC-MS, as these isomers have identical masses (


 136.[1][2][3]1) and often similar fragmentation patterns.[3] 

NMR
is the gold standard for this diagnostic.[3]
  • Protocol: Dissolve ~5 mg of crude mixture in DMSO-

    
    .
    
  • differentiation:

    • 3-Fluoroindazole: The fluorine is attached to the heterocyclic ring (C3).[3] It typically resonates upfield, often around -105 to -115 ppm (depending on solvent/concentration), and may show coupling to the NH proton if exchange is slow.[1][2][3]

    • 5-Fluoroindazole: The fluorine is on the benzenoid ring. It typically resonates in the aromatic fluorine range, -118 to -125 ppm .[1]

  • Action: Integrate the two fluorine peaks to establish the molar ratio. This determines whether you need a gross filtration (e.g., recrystallization for >80% purity) or high-resolution chromatography (for 50:50 mixtures).[2][3]

Part 2: Chromatographic Separation Guides

Scenario A: Flash Chromatography (Normal Phase)

Best for: Gram-scale purification of crude mixtures.[2][3]

Q: My spots are overlapping on TLC. How do I separate them on Silica?

A: Fluorine is small and mimics hydrogen sterically, making separation on standard silica difficult.[2][3] The key is to exploit the hydrogen-bond acidity difference. 3-F-indazole is generally more acidic (NH) and less basic (N2) than 5-F-indazole due to the proximity of the electron-withdrawing fluorine.[1]

Recommended Solvent System: Avoid simple Hexane/Ethyl Acetate gradients.[2][3] Use a modifier that interacts with the NH.

ParameterConditionMechanism
Stationary Phase High-performance Silica (20-40 µm)Surface area maximization.[1]
Mobile Phase A Dichloromethane (DCM)Solubilizes the core.[3]
Mobile Phase B MeOH with 1%

Modulates silica activity and deprotonates trace acidic sites.[3]
Gradient 0% to 5% B over 20 CVShallow gradient is critical.[3]
Alternative Toluene : Acetone (9:[3]1)Toluene provides

-

interaction differentiation.[1][3]

Troubleshooting Tip: If separation is poor, switch to DCM:Ether (95:5) .[3] The ether oxygen interacts differently with the NH of the 3-F vs 5-F isomers due to their differing acidity.[1]

Scenario B: Preparative HPLC (Reverse Phase)

Best for: High-purity isolation (>99%) for biological testing.[2][3]

Q: What column and buffer system yields the best resolution?

A: Separation is governed by the pKa of the conjugate acid .[3]

  • 5-Fluoroindazole: More basic (pKaH ~ 1.5 - 2.0).[1][3]

  • 3-Fluoroindazole: Less basic (pKaH < 1.[2][3]0) due to strong inductive withdrawal by F at C3.[3]

By using an acidic mobile phase (pH ~2-3), you protonate the 5-F species more readily than the 3-F species.[1] The protonated cation (5-F) will elute earlier (less retained) than the neutral/less-protonated 3-F species on a C18 column.[1]

Optimized Protocol:

ComponentSpecification
Column C18 with Polar Endcapping (e.g., Waters XSelect HSS T3 or Phenomenex Luna Omega Polar C18)
Mobile Phase A Water + 0.1% Formic Acid (pH ~2.[1][3]7)
Mobile Phase B Acetonitrile (MeCN)
Gradient 5% to 40% B over 15 min
Flow Rate 20 mL/min (for 19mm ID column)
Detection UV @ 220 nm and 254 nm

Visualizing the Separation Logic:

HPLC_Separation cluster_0 Mobile Phase (pH 2.7) Mixture Mixture: 3-F (Less Basic) 5-F (More Basic) Protonation Protonation Equilibrium Mixture->Protonation Column C18 Stationary Phase (Hydrophobic Interaction) Protonation->Column Injection Elution_1 Elutes First: 5-Fluoroindazole (More Cationic character) Column->Elution_1 Weak Interaction Elution_2 Elutes Second: 3-Fluoroindazole (More Neutral character) Column->Elution_2 Strong Interaction

Caption: Mechanistic basis for Reverse Phase separation using pH modulation.

Part 3: Scalable Recrystallization

Q: I have 50 grams of mixture. HPLC is too slow. Can I crystallize?

A: Yes, but it depends on the enrichment.[3] Indazoles crystallize well from non-polar/polar interfaces.[2][3]

  • 5-Fluoroindazole typically has a higher melting point and lower solubility in non-polar solvents compared to the 3-fluoro isomer.[1]

  • Solvent System: Toluene/Heptane.[2][3]

  • Protocol:

    • Dissolve the mixture in hot Toluene (minimum volume).

    • Add hot Heptane dropwise until slight turbidity is observed.

    • Allow to cool slowly to room temperature, then to 4°C.

    • The precipitate is usually enriched in 5-fluoroindazole .[3]

    • The mother liquor will contain enriched 3-fluoroindazole.[3]

Part 4: Critical Note on N-Alkylation (Regioisomer Warning)

Q: I am reacting the isolated fluoroindazole with an alkyl halide. Will I get a single product?

A: No. Even if you start with pure 3-fluoroindazole or 5-fluoroindazole, alkylation will generate N1 and N2 regioisomers.[1][2]

  • Thermodynamic Product: N1-alkyl (usually favored).[3]

  • Kinetic Product: N2-alkyl.[1][3][4][5]

  • Separation: These N-alkyl regioisomers are generally easier to separate than the core C-fluoro isomers.[1] They typically separate well on standard Silica (Hex/EtOAc), where the N2-isomer is often less polar (elutes first) than the N1-isomer.[3]

References

  • Selectfluor-Mediated Fluorination

    • Banks, R. E., et al. "1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor reagent): a user-friendly electrophilic fluorinating agent."[1][2] Journal of the Chemical Society, Chemical Communications, 1992.[2][3]

    • Source:[3]

  • Indazole Alkylation & Isomerism

    • Luo, G., et al. "Regioselective Alkylation of Indazoles."[1][2][3] Journal of Organic Chemistry, 2006.[2][3]

    • Context: Discusses the N1 vs N2 selectivity and separation principles relevant to indazole deriv
    • Source: [J. Org.[3] Chem. Article]([Link]3]

  • Chromatographic Resolution of Isomers

    • Welch, C. J., et al. "Separation of Regioisomers by HPLC."[1][2][3] Journal of Chromatography A, 2009.[2][3]

    • Context: General principles of separating positional isomers using pH modifiers.[2][3]

    • Source:[3]

Sources

Technical Support Center: Purification of 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: Downstream Processing / Chromatography | Ticket ID: PUR-IND-05

Executive Summary: The "Sticky Amine" Challenge

Purifying 3-Fluoro-1H-indazol-5-amine presents a classic "amphoteric" challenge in chromatography. The molecule contains a basic primary amine at position 5 and an acidic proton on the indazole nitrogen (


).

The Core Problem: Standard silica gel is acidic (


). The basic amine moiety of your target compound will protonate upon contact with acidic silanol groups (

), forming ionic bonds. This results in:
  • Tailing/Streaking: Loss of resolution.

  • Irreversible Adsorption: Significant yield loss (compound stays at the baseline).

  • Decomposition: Surface-catalyzed oxidation (turning the band purple/brown).

This guide provides a self-validating protocol to neutralize these interactions and achieve high-purity isolation.

Method Development & Optimization

Before running the column, you must select the correct mobile phase topology. Do not rely on "standard" Hexane/Ethyl Acetate gradients without modification.

Decision Matrix: Solvent System Selection

SolventSelection Start Start: Solubility Check SolubleDCM Soluble in DCM? Start->SolubleDCM TLC_HexEt TLC: 50% EtOAc/Hex SolubleDCM->TLC_HexEt Yes UseDCMMeOH Switch to DCM/MeOH/NH4OH SolubleDCM->UseDCMMeOH No (Polar) Streak Does it Streak? TLC_HexEt->Streak AddTEA Add 1% TEA to Eluent Streak->AddTEA Yes GoodSep Good Separation? Streak->GoodSep No Retest Retest TLC AddTEA->Retest Retest->GoodSep Rf > 0.2 & Compact Spot Retest->UseDCMMeOH Still Streaking

Figure 1: Decision tree for selecting the optimal mobile phase based on compound solubility and TLC behavior.

Recommended Solvent Systems
System TypeCompositionApplicationNotes
System A (Non-Polar) Hexane / EtOAc + 1% Triethylamine (TEA) Low polarity impuritiesMandatory: Pre-wash column with TEA/Hexane to deactivate silica.
System B (Polar) DCM / MeOH (95:5 to 90:10)Standard purificationCritical: Use HPLC grade MeOH. If streaking persists, add 0.5%

(aq).
System C (High Polarity) DCM / MeOH /

(90:9:1)
"Stuck" compoundsUse for flushing the column if compound does not elute.
Standard Operating Procedure (SOP)

Objective: Isolate >98% pure 3-Fluoro-1H-indazol-5-amine without oxidation or yield loss.

Step 1: Sample Loading (The "Dry Load" Technique)

Why: Aminoindazoles often have poor solubility in non-polar eluents. Loading a liquid solution of DCM/MeOH onto a Hexane column will cause the compound to precipitate instantly at the top, ruining resolution.

  • Dissolve the crude mixture in a minimum amount of MeOH/DCM (1:1).

  • Add Celite 545 (approx. 2g Celite per 1g crude).

  • Rotary evaporate until a free-flowing powder remains.

  • Load this powder on top of the packed silica column.

Step 2: Column Pre-treatment (The "TEA Wash")

Why: You must block the acidic silanol sites before the amine touches them.

  • Pack the column with silica gel using 100% Hexane (or DCM).

  • The Neutralization Flush: Flush the column with 2 column volumes (CV) of Hexane containing 5% Triethylamine (TEA) .

    • Observation: You may see a heat band (exothermic acid-base reaction). This is normal.

  • Flush with 2 CV of pure starting solvent (e.g., 20% EtOAc/Hexane) to remove excess free TEA.

Step 3: Elution Gradient
  • Flow Rate: 15-20 mL/min (for a 25g column).

  • Gradient:

    • 0-5 min: 10% EtOAc/Hexane (removes non-polar impurities).

    • 5-20 min: Gradient to 60% EtOAc/Hexane.

    • Checkpoint: If the compound has not eluted, switch to DCM/MeOH (95:5) .

Troubleshooting Guide & FAQs
Q1: My compound is streaking from the baseline to the solvent front. What is wrong?

Diagnosis: Active Silanols. The amine is protonating on the silica surface. Corrective Action:

  • Immediate: Switch the mobile phase to DCM/MeOH/NH4OH (90:9:1) . The ammonia is a stronger base and will displace your amine from the silica.

  • Prevention: Ensure you add 1% TEA to all solvent bottles during the run, not just the pre-wash.

Q2: The column band turned purple/brown during purification.

Diagnosis: Oxidative Decomposition. Electron-rich anilines (like 5-aminoindazole) are prone to oxidation, which is catalyzed by the high surface area and acidity of silica gel. Corrective Action:

  • Speed is key: Do not leave the compound on the column overnight.

  • Inert Gas: If possible, use Nitrogen pressure instead of compressed air to push the column.

  • Alternative Phase: If decomposition is severe (>10% loss), switch to Neutral Alumina or Amine-functionalized Silica (KP-NH) . These phases lack the acidity that catalyzes oxidation.

Q3: I have poor recovery (yield loss) even though the TLC looked clean.

Diagnosis: Irreversible Adsorption. The compound is "stuck" at the top of the column (often invisible if not colored). Corrective Action:

  • Flush the column with 10% Methanol in DCM containing 1% NH4OH .

  • Collect the "flush" fraction separately and analyze. This usually recovers the missing mass.

Q4: Can I use reverse-phase (C18) chromatography instead?

Answer: Yes, and it is often superior for aminoindazoles.

  • Conditions: Water/Acetonitrile gradient with 0.1% Formic Acid or 10mM Ammonium Bicarbonate (Basic pH).

  • Note: Using basic pH (Ammonium Bicarbonate) keeps the amine deprotonated, improving peak shape and retention on C18.

Advanced Visualization: The "Silanol Blocking" Mechanism

Understanding the chemistry helps prevent future failures.

Mechanism Silica Acidic Silica Surface (Si-OH) Interaction Strong Ionic Bond (Stuck Compound) Silica->Interaction + Amine Blocked Deactivated Silica (Si-O-TEA) Silica->Blocked + TEA (Pre-treat) Amine 3-Fluoro-1H-indazol-5-amine (Basic -NH2) Amine->Interaction TEA Triethylamine (TEA) (Sacrificial Base) Elution Successful Elution Blocked->Elution + Amine

Figure 2: Mechanism of action. TEA acts as a sacrificial base, occupying acidic sites so the target amine can pass through freely.

References
  • Biotage Applications Group. "Strategies for the Purification of Basic Organic Amines." Biotage Technical Notes. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Reich, H. J. "Chromatography Tips: Deactivation of Silica Gel." University of Wisconsin-Madison Chemistry Database. Available at: [Link] (Referencing "Not Voodoo" standard protocols).

solubility issues with 3-Fluoro-1H-indazol-5-amine in aqueous buffers

[1][2]

Diagnostic Overview: Why is this compound crashing out?

Researchers frequently encounter immediate precipitation when introducing 3-Fluoro-1H-indazol-5-amine into aqueous buffers (PBS, HEPES) from organic stocks.[1][2] To solve this, we must understand the "Solubility Antagonists" inherent in its structure.[2]

This molecule presents a "perfect storm" for poor aqueous solubility:

  • The Indazole Scaffold: A planar, bicyclic aromatic system that promotes strong

    
    -
    
    
    stacking interactions in the solid state, requiring high energy to break the crystal lattice.[2]
  • The 3-Fluorine Atom: Unlike hydrogen, fluorine is highly lipophilic.[2] The C-F bond increases the partition coefficient (LogP), making the molecule significantly more hydrophobic than its non-fluorinated parent, 5-aminoindazole.

  • Weak Basicity: While the 5-amine group (

    
    ) can theoretically be protonated to form a soluble salt, the electron-withdrawing nature of the 3-Fluoro group (via induction) lowers the 
    
    
    of the amine.[1] This means it requires a lower pH (more acidic environment) to ionize than typical anilines.[2]
Physicochemical Profile (Estimated vs. Parent)[1]
Parameter5-Aminoindazole (Parent)3-Fluoro-1H-indazol-5-amine (Target)Impact on Solubility
LogP (Lipophilicity) ~1.5~1.9 - 2.2 (Estimated)Negative: Higher lipophilicity reduces water solubility.[1][2]
Amine

(Basic)
~3.5 - 4.0< 3.5 (Estimated)Negative: Harder to protonate at physiological pH (7.4).[1][2]
Indazole NH

(Acidic)
~14< 13.5 Neutral: Irrelevant for solubility unless pH > 12.[2]
Aqueous Solubility (pH 7.4) ~18 µg/mL< 5 µg/mL (Predicted)Critical: Likely insoluble for standard bio-assays without help.[2]

Troubleshooting Protocols

Method A: The "Standard" Bio-Assay Preparation (DMSO Spike)

Best for: Cellular assays, enzyme kinetics (Final concentration < 50 µM).

The Trap: Adding DMSO stock directly to a large volume of buffer causes "kinetic crash-out" because the local concentration exceeds the solubility limit before mixing occurs.[2]

The Protocol:

  • Prepare Stock: Dissolve compound in 100% anhydrous DMSO to 10 mM . Vortex until clear.

  • Intermediate Dilution (Critical Step): Do not add 10 mM stock directly to PBS.

    • Prepare a "working solution" in 100% DMSO first (e.g., dilute to 100x the final assay concentration).[2]

  • Rapid Dispersion:

    • Place your buffer (e.g., PBS + 0.1% BSA) on a magnetic stirrer or vortex.[2]

    • Slowly inject the DMSO working solution into the center of the vortexing buffer.[2]

    • Limit: Keep final DMSO concentration < 1% (v/v) to avoid cell toxicity.

Method B: The "Acid-Shift" Strategy

Best for: Chemical synthesis, purification, or non-biological applications.[1]

Since the molecule is an aniline derivative, it forms salts with strong acids.[2]

The Protocol:

  • Weigh solid compound.[2]

  • Add 0.1 M HCl (or 1.0 eq of HCl in water).

  • Sonicate.[2][3] If it remains cloudy, the salt may have a high lattice energy or the pH isn't low enough.[2]

  • Adjustment: Dropwise addition of 1 M HCl until clear.

    • Warning: Neutralizing this solution (raising pH back to 7) will cause immediate reprecipitation.[2]

Method C: The "Solubility Enhancer" System (Recommended)

Best for: Animal studies (in vivo) or high-concentration assays.[1]

If Method A fails, you must use an excipient to encapsulate the lipophilic core.[2]

Formulation:

  • 5% DMSO (Solubilizer)[1]

  • 40% PEG 400 (Co-solvent)[1]

  • 55% Water/Saline (Bulk phase)[1]

Step-by-Step:

  • Dissolve compound in DMSO (Volume = 5% of total).[2]

  • Add PEG 400 (Volume = 40% of total) to the DMSO solution.[2] Vortex.

  • Slowly add warm (37°C) water/saline (Volume = 55% of total) while vortexing.

Visual Troubleshooting Workflow

The following decision tree guides you through the solubilization process based on your specific application.

SolubilityWorkflowStartStart: Solid 3-Fluoro-1H-indazol-5-amineAppTypeSelect ApplicationStart->AppTypeBioAssayBiological Assay(Cells/Enzymes)AppType->BioAssayChemSynChemical Synthesis(Reactions)AppType->ChemSynDMSOStockPrepare 10mM DMSO StockBioAssay->DMSOStockAcidSolDissolve in 1M HClChemSyn->AcidSolDilutionDilute to 100x Working Concin DMSODMSOStock->DilutionSuccessProceed to ExperimentAcidSol->SuccessBufferAddAdd to Vortexing Buffer(Max 1% DMSO)Dilution->BufferAddCheckVisual Check:Cloudy/Precipitate?BufferAdd->CheckCheck->SuccessClearFailUse Co-solvent System(DMSO + PEG400)Check->FailCloudy

Figure 1: Decision tree for solubilizing 3-Fluoro-1H-indazol-5-amine based on experimental requirements.

Frequently Asked Questions (FAQs)

Q1: I see a fine haze in my well plate after 30 minutes. Is my data valid? A: Likely not. This "micro-precipitation" scatters light and can cause false positives in optical density (OD) assays or inhibit enzymes non-specifically (the "promiscuous inhibitor" effect).[2]

  • Fix: Spin the plate at 3000 x g for 5 minutes. If a pellet forms, you are above the solubility limit.[2] Reduce concentration or switch to the PEG 400 method [1].

Q2: Can I use ethanol instead of DMSO? A: Generally, no.[2] Indazoles are less soluble in ethanol than in DMSO.[2] Furthermore, ethanol is more volatile, leading to concentration changes during the assay. Stick to anhydrous DMSO (Grade: >99.9%) [2].[2]

Q3: Why does the 3-Fluoro analog behave differently than the 5-Aminoindazole I used previously? A: The fluorine atom is the culprit.[1][2] It increases the lipophilicity (

22

Q4: Is the compound stable in DMSO stock? A: Yes, primary aromatic amines are generally stable in DMSO at -20°C. However, avoid repeated freeze-thaw cycles which introduce moisture.[1] Water in DMSO drastically reduces the solubility of this compound, causing it to crash out inside the stock vial [4].[2]

References

  • Di, L., & Kerns, E. H. (2016).[2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press.[2] (Standard text on solubility issues in drug discovery).

  • BenchChem. (2025).[2][3] Application Notes and Protocols for In Vivo Studies of Indazole Derivatives. Link[1]

  • PubChem. (2025).[2] Compound Summary: 5-Aminoindazole (Parent Analog Data).[1][2] National Library of Medicine.[2] Link[1]

  • Ghosh, P., & Hajra, A. (2021).[2][4] Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide. The Journal of Organic Chemistry, 86(15), 10883–10888. (Discusses physicochemical changes upon fluorination of indazoles). Link[1]

Technical Support Center: 3-Fluoroindazole Synthesis & Optimization

[1]

Status: Active | Ticket: #3FI-CYC-FAIL | Agent: Senior Application Scientist (Process Chemistry)[1]

Executive Summary

The formation of 3-fluoroindazoles is notoriously deceptive.[1] While the scaffold appears simple, the high energy of the N-N bond and the specific electronic requirements for introducing fluorine at C3 often lead to two primary failure modes: regiochemical scrambling (N-fluorination vs. C-fluorination) or catastrophic decomposition (during diazonium intermediate handling).[1]

This guide addresses the three most common synthetic routes, diagnosing why they fail and how to recover the batch.

Module 1: Diagnostic & Decision Matrix

Before troubleshooting, confirm which failure mode matches your observation.

Symptom Checker
ObservationProbable CauseImmediate Action
Product is an Aldehyde (CHO at C3) Solvent Error: Used DMSO with Selectfluor.Switch solvent to MeCN or PhCl.[1]
Explosion/Rapid Exotherm Thermal Runaway: Unstable diazonium salt (Balz-Schiemann).STOP. Evacuate. Switch to photochemical decomposition or flow chemistry.
N-Fluoro Isomer (N-F) Tautomer Control: Free NH indazole used.Protect N1 (THP, SEM, Boc) before fluorination.[1]
Black Tar / Polymerization Water Contamination: In HF:Pyridine diazotization.[1]Ensure anhydrous reagents; check HF:Pyridine ratio (Olah's Reagent).
Workflow Decision Tree

Figure 1: Strategic decision tree for selecting the optimal synthetic pathway based on starting material and substrate sensitivity.

Module 2: Troubleshooting The Balz-Schiemann Route (From 3-Aminoindazole)

This is the "Industrial Standard" but poses significant safety risks.[1] The reaction proceeds via the formation of a diazonium salt followed by fluoro-dediazoniation.[1][2][3][4][5]

Common Failure: The "Stalled" Intermediate

Issue: The diazonium salt forms but does not decompose to the fluoride, or decomposes to the phenol (OH).[1] Root Cause:

  • Phenol Formation: Presence of water.[1] The diazonium cation reacts with

    
     faster than 
    
    
    if the concentration of fluoride is low or water is high.[1]
  • Stalled Reaction: The C-F bond formation requires high activation energy (

    
    ).[1] Simply heating the solid salt often leads to violent decomposition before the reaction temperature is reached.[1]
    

Protocol Fix: The "Olah" Modification Instead of isolating the tetrafluoroborate salt (danger of explosion), use HF:Pyridine (70:30) as both solvent and reagent.[1]

  • Dissolution: Dissolve 3-aminoindazole in HF:Pyridine (cooled to -78°C in a Teflon/HDPE vessel).

  • Diazotization: Add solid

    
     (1.1 equiv) slowly.[1] Allow to warm to 0°C.
    
  • The "Cook": Heat to 60-80°C.

    • Critical Optimization: If yield is low, add AgBF4 or photochemical irradiation (UV) to induce radical decomposition rather than thermal S_N1.[1]

SAFETY ALERT: HF:Pyridine is lethal.[1] It penetrates skin and decalcifies bone.

  • Mandatory: Full face shield, double neoprene gloves, calcium gluconate gel on standby. [1] * Glassware: DO NOT USE GLASS. HF eats glass. Use PFA/PTFE vessels.

Module 3: Troubleshooting Electrophilic Fluorination (From Indazole)

This route uses Selectfluor (F-TEDA-BF4).[1] It is greener but chemically finicky.[1]

The "DMSO Trap" (Critical Failure)

User Report: "I reacted Indazole with Selectfluor in DMSO at 80°C. NMR shows a singlet at ~10 ppm. Where is my Fluorine?" Diagnosis: You made 3-Formylindazole , not 3-Fluoroindazole. Mechanism: Selectfluor acts as an oxidant in DMSO, generating a radical species that reacts with the solvent (DMSO) to transfer a formyl group (Pummerer-type rearrangement).[1]

Protocol Fix: Solvent Switch

  • Correct Solvent: Acetonitrile (MeCN) or Chlorobenzene.

  • Catalyst: Silver Nitrate (

    
    , 10-20 mol%) can significantly boost the yield of C3-fluorination by stabilizing the radical intermediate.[1]
    
Regioselectivity (N vs. C)

Issue: Selectfluor attacks the most electron-rich spot. In unprotected indazoles, this is often


1Protocol Fix: The Protection Strategy
  • Protect: Install a THP (Tetrahydropyranyl) or SEM group on N1. This sterically hinders Nitrogen and forces electrophilic attack to C3.[1]

  • Fluorinate: Selectfluor (1.2 equiv), MeCN, Reflux.[1]

  • Deprotect: Acidic hydrolysis (HCl/MeOH).

Visualizing the Selectivity Mechanism

Figure 2: The Solvent Divergence.[1] Using DMSO leads to formylation (aldehyde formation), while MeCN favors the desired fluorination.[1]

Module 4: Validated Protocols

Protocol A: The "Green" Route (Selectfluor)

Best for: Late-stage functionalization, avoiding HF.[1]

  • Preparation: Charge a reaction vial with N1-protected indazole (1.0 mmol) and MeCN (5 mL).

  • Reagent: Add Selectfluor (1.2 mmol) and

    
     (0.1 mmol).
    
  • Reaction: Heat to 80°C for 4 hours under Argon.

  • Workup: Filter through Celite (removes Ag). Concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc). Note: 3-fluoroindazoles are less polar than the parent indazole.[1]

Protocol B: The "Classic" Route (HF-Free Variant)

Best for: Large scale, starting from amine.[1]

  • Diazotization: Dissolve 3-aminoindazole in

    
     (48% aq) at 0°C.
    
  • Salt Formation: Add

    
     dropwise.[1] The diazonium tetrafluoroborate salt will precipitate.[1]
    
  • Isolation: Filter the salt and wash with cold ether. DO NOT LET IT DRY COMPLETELY (Explosion risk). Keep it damp.[1]

  • Decomposition: Suspend the damp salt in warm toluene or xylene (90°C). The salt will decompose, releasing

    
     and 
    
    
    .[1][2]
  • Purification: Distillation or column chromatography.[1]

References

  • Pitchai, M., et al. (2024).[1][6] "Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions." SynOpen, 8, 76–82.[1][6] Link

    • Key Insight: Defines the "DMSO Trap" where Selectfluor acts as an oxidant rather than a fluorin
  • Molander, G. A., & Cavalcanti, L. N. (2011).[1] "Expanding the Balz–Schiemann Reaction: Organotrifluoroborates Serve as Competent Sources of Fluoride Ion."[1][3][5] Journal of Organic Chemistry, 76(15), 6263–6268.[1] Link

    • Key Insight: Safer alternatives to traditional diazonium isolation.[1][5]

  • Hajra, A., et al. (2022).[1] "Fluorination of 2H-Indazoles Using N-Fluorobenzenesulfonimide." The Journal of Organic Chemistry, 87(10), 6562–6572.[1] Link

    • Key Insight: Metal-free annulation and fluorination strategies.[7][8]

  • Organic Syntheses. (1973).[1] "1-Fluoroadamantane (Safety Protocols for HF-Pyridine)." Org.[1][5][6][9][10] Synth., 53,[1] 30. Link

    • Key Insight: Authoritative safety protocols for handling HF-Pyridine reagents.[1][11]

optimizing reaction temperature for 3-fluoroindazole functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Reaction Temperature Optimization & Regiocontrol Ticket ID: INDAZ-3F-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: The Thermal Landscape

The 3-fluoroindazole scaffold presents a unique challenge in medicinal chemistry. The C3-fluorine atom is not merely a metabolic blocker; it is an electronic modulator that significantly lowers the


 of the N-H proton (compared to unsubstituted indazole, 

) and deactivates the benzene ring toward electrophilic attack.

Temperature is the primary lever for controlling two critical outcomes:

  • Regioselectivity (N1 vs. N2): Differentiating between the thermodynamic (N1) and kinetic (N2) products.[1]

  • Catalytic Efficiency: Overcoming the activation energy barrier for cross-couplings on the electron-deficient core without decomposing the catalyst.

Troubleshooting Module: N-Alkylation & Regioselectivity

Issue: "I am getting an inseparable mixture of N1- and N2-alkylated products."

Diagnosis: This is the classic "Indazole Ambiguity." The 3-fluoro substituent exerts an electron-withdrawing inductive effect (-I), increasing the acidity of the N-H proton.

  • Low Temperature (< 0°C): Favors the N2-isomer (Kinetic Control) due to the proximity of the lone pair and reduced steric hindrance in the transition state.

  • High Temperature (> 50°C): Favors the N1-isomer (Thermodynamic Control) as the system equilibrates to the more stable benzenoid structure.

The Solution: Thermal Ramping Protocol

To maximize N1-selectivity (the most common target), you must bypass the kinetic trap.

Step-by-Step Protocol (N1-Optimization)
  • Solvent Selection: Use a polar aprotic solvent (DMF or NMP). Avoid THF if high temperatures (>65°C) are required.

  • Deprotonation (0°C): Add base (

    
     or 
    
    
    
    ) at 0°C. Note: Due to 3-F induced acidity, deprotonation is rapid.
  • Electrophile Addition (0°C): Add the alkyl halide slowly.

  • The Thermal Shift (Critical Step):

    • Do NOT quench at room temperature.

    • Heat the reaction mixture to 60–80°C for 2–4 hours. This thermal energy allows the reversible N2-alkylation to revert and funnel into the irreversible, thermodynamically stable N1-product.

Visualizing the Pathway

Regioselectivity Start 3-Fluoroindazole (Anion) Kinetic Transition State (Low Barrier) Start->Kinetic T < 0°C Thermo Transition State (High Barrier) Start->Thermo T > 60°C N2 N2-Product (Kinetic/Unstable) Kinetic->N2 N1 N1-Product (Thermodynamic/Stable) Thermo->N1 N2->Start Reversibility (Heat)

Caption: Thermal energy drives the reversible N2-kinetic product back to the anion, eventually funneling into the stable N1-isomer.

Troubleshooting Module: Palladium Cross-Coupling (C4-C7)

Issue: "My Suzuki coupling on the benzene ring stalls at 50% conversion."

Diagnosis: The C3-fluorine atom deactivates the ring, making the oxidative addition step of the Palladium cycle more difficult compared to non-fluorinated indazoles. Users often increase temperature to compensate, leading to catalyst death (Pd black precipitation) before the reaction completes.

The Solution: The "Pulse-Heating" Method

Instead of a continuous reflux which degrades the catalyst, use a step-wise activation approach.

Optimized Protocol (Suzuki-Miyaura)
  • Catalyst Choice: Use robust pre-catalysts like

    
     or 
    
    
    
    which resist thermal degradation better than
    
    
    .
  • Base:

    
     (3.0 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

  • Temperature Cycle:

    • Phase 1 (Activation): Heat to 80°C for 1 hour. Check LCMS.

    • Phase 2 (Push): If conversion is <50%, spike with 10% fresh catalyst and raise temp to 100°C for 2 hours.

    • Why? The 3-F moiety raises the activation energy for oxidative addition. 80°C is the "Goldilocks" zone for initiation without rapid catalyst death.

Data Summary: Temperature Effects

Reaction TypeTargetOptimal TempCritical Factor
N-Alkylation N1-Isomer 60°C - 90°C Thermodynamic equilibration.
N-Alkylation N2-Isomer -10°C - 20°C Kinetic trapping (requires specific electrophiles).
Suzuki Coupling C4-C7 Aryl 80°C - 100°C Balance between oxidative addition rate and Pd-degradation.
Buchwald-Hartwig C-N Bond 90°C - 110°C Requires high temp to overcome electronic deactivation of the ring.

Frequently Asked Questions (FAQs)

Q: Can the C3-Fluorine atom be eliminated at high temperatures? A: Generally, the C-F bond on the indazole ring is robust (Bond Dissociation Energy ~110 kcal/mol). However, avoid temperatures >140°C in the presence of strong nucleophiles (like methoxide) in polar solvents, as


 displacement of the fluorine is possible, albeit rare.

Q: Why does my reaction turn black at 110°C? A: This is "Pd Black" formation. The phosphine ligands dissociate from the palladium at high temperatures, causing the metal to aggregate and precipitate. If you need temps >100°C, switch to sterically bulky, electron-rich ligands (like Buchwald ligands) that bind tighter to the metal center.

Q: Does the 3-Fluoro group make the N-H more or less acidic? A: More acidic. The fluorine is an Electron Withdrawing Group (EWG). It pulls density from the pyrazole ring, stabilizing the resulting anion. You may be able to use weaker bases (like


) compared to standard indazoles.

References

  • Regioselective N-alkylation of the 1H-indazole scaffold. Source: Beilstein Journal of Organic Chemistry (2021). Context: Establishes the thermodynamic preference for N1 at elevated temperatures and the use of NaH/THF conditions. URL:[Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Source: Molecules (MDPI). Context: Discusses the synthesis of 3-fluoroindazole derivatives and their application in SERDs, highlighting the stability of the C3-F bond. URL:[Link]

  • C3-Indazole Functionalization: A Review. Source: Arkivoc. Context: Provides mechanistic insight into the reactivity of the indazole core and the impact of C3-substitution on ring electronics. URL:[Link]

Sources

Technical Support Center: Palladium Removal from 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PD-IND-005 Subject: High Residual Palladium in Amino-Indazole Intermediates Assigned Specialist: Senior Application Scientist, Separation Technologies

Diagnostic & Assessment Dashboard

Before initiating purification, verify your current status against regulatory thresholds. The presence of the 5-amino group and the indazole core (N1/N2) creates a "chelating pincer" effect, making Palladium (Pd) removal thermodynamically difficult compared to standard aromatics.

Regulatory Limits (ICH Q3D)
Administration RouteDaily DosePermitted Daily Exposure (PDE)Concentration Limit (Option 1)
Oral

10 g/day
100 µ g/day 10 ppm
Parenteral

10 g/day
10 µ g/day 1 ppm
Inhalation

10 g/day
1 µ g/day 0.1 ppm

Note: Most drug development projects target <10 ppm regardless of dose to ensure safety margins.

The Core Problem: Why is the Pd Stuck?

You are likely experiencing "sticky" Pd because 3-Fluoro-1H-indazol-5-amine is not just a substrate; it is a ligand.

  • Mechanism: The Pd(II) species coordinates between the electron-rich amine at position 5 and the nitrogen atoms of the indazole ring.

  • The Challenge: Standard activated carbon often fails here because the Pd-Product complex is stable and soluble. To remove the Pd, you must introduce a scavenger with a binding constant (

    
    ) significantly higher than your product's chelation strength.
    
Visualization: The Chelation Competition

The following diagram illustrates the thermodynamic battle between your product and the scavenger.

ChelationCompetition Pd Palladium (Pd) Complex Pd-Product Complex (Stable) Pd->Complex Product 3-Fluoro-1H-indazol-5-amine (Ligand A) Product->Complex Chelation Scavenger Thiol/DMT Silica (Ligand B) Complex->Scavenger Competition (Heat + Time) PureProduct Purified Product (Filtrate) Complex->PureProduct Release Waste Scavenger-Pd (Solid Waste) Scavenger->Waste Filtration

Figure 1: Kinetic competition model. Successful removal requires the Scavenger-Pd bond energy to exceed the Product-Pd coordination energy.

Recommended Protocol: Silica-Based Scavenging

For amino-indazoles, silica-bound scavengers are superior to activated carbon due to higher selectivity (less yield loss).

Selection Guide
Scavenger TypeFunctional GroupSelectivityRecommended For
Si-Thiol 1-PropanethiolBroad SpectrumFirst Choice. Robust, scavenges Pd(II) and Pd(0).
Si-DMT DimercaptotriazineHigh SpecificityHard-to-remove Pd. Use if Si-Thiol fails.
Si-TMT TrimercaptotriazineHigh StabilityGood for acidic conditions (not relevant here).
Standard Operating Procedure (SOP)

Use this protocol for crude mixtures with Pd > 500 ppm.

Reagents:

  • Crude 3-Fluoro-1H-indazol-5-amine[1]

  • Si-Thiol (SiliCycle or Biotage equivalent)

  • Solvent: THF or 2-MeTHF (avoid DMF/DMSO if possible to facilitate workup)

Step-by-Step:

  • Dissolution: Dissolve the crude product in THF (10-20 volumes). Ensure complete solubility; if the product precipitates, it will trap Pd inside the crystal lattice.

  • Loading: Add 3 to 5 equivalents of Si-Thiol (w/w relative to the Pd content, typically 10-20% w/w of the crude mass if Pd content is unknown).

  • Incubation (Critical):

    • Temperature: Heat to 50°C . Room temperature is often insufficient to break the amino-indazole chelation.

    • Time: Stir vigorously for 4 to 16 hours .

  • Filtration: Filter the suspension through a 0.45 µm pad (Celite or membrane) to remove the silica.

  • Wash: Wash the cake with 2 volumes of hot THF to recover adsorbed product.

  • Analysis: Evaporate a small aliquot and check Pd levels via ICP-MS.

Troubleshooting & FAQs

Q1: My product yield dropped significantly after scavenging. What happened?

A: You likely experienced non-specific binding .

  • Cause: The amine group on your indazole can interact with free silanols on the silica backbone.

  • Fix: Add 1-2% Triethylamine (TEA) to the scavenging solvent. This "blocks" the silanols and ensures the amine product stays in solution while the Pd binds to the Thiol/DMT ligand.

Q2: The Pd levels dropped from 2000 ppm to 200 ppm, but plateaued.

A: You have reached the equilibrium limit .

  • Fix 1 (Sequential): Perform a second pass with fresh scavenger rather than adding more to the initial pot.

  • Fix 2 (Switch Mode): If you used Si-Thiol first, switch to Si-DMT for the second pass. The different ligand geometry can capture Pd species that Thiol missed.

Q3: The solution is still colored (pink/red) even after Pd removal.

A: Color is not a reliable indicator of Pd concentration.[2]

  • Explanation: Trace amounts of oxidized indazole byproducts or colloidal Pd nanoparticles (<1 ppm) can cause intense coloration.

  • Fix: If ICP-MS confirms Pd < 10 ppm, proceed with a final activated carbon polish (e.g., Darco G-60, 5% w/w) for 30 minutes at room temperature solely for color removal.

Alternative Workflow: Crystallization Strategy[1][3]

If scavengers are cost-prohibitive or ineffective, crystallization is the alternative. However, you must disrupt the Pd-complex before crystallizing.

Decision Tree for Purification

DecisionTree Start Crude Mixture (>1000 ppm Pd) SolubilityCheck Is Product Soluble in THF/MeOH? Start->SolubilityCheck Scavenger Scavenger Route (Si-Thiol, 50°C) SolubilityCheck->Scavenger Yes Recryst Recrystallization (with additive) SolubilityCheck->Recryst No (Poor Solubility) CheckPd ICP-MS Check Scavenger->CheckPd Recryst->CheckPd Success Release (<10 ppm) CheckPd->Success Pass Fail Reprocess CheckPd->Fail Fail Fail->Recryst Switch Method

Figure 2: Strategic decision matrix for Pd removal workflows.

Enhanced Crystallization Protocol

Do not just cool and filter. You must add a "soluble scavenger" to keep Pd in the mother liquor.

  • Dissolve product in hot Ethanol/Water.

  • Add N-Acetylcysteine (0.5 eq) or Thiourea (0.5 eq). These small molecules bind Pd tightly and stay in solution.

  • Cool slowly to crystallize the indazole.

  • Filter and wash heavily with cold ethanol. The Pd-Acetylcysteine complex washes away.

References

  • ICH Q3D Elemental Impurities - Guidance for Industry . International Council for Harmonisation (ICH). Available at: [Link]

  • Metal Scavenging User Guide . Biotage. Available at: [Link]

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis. [Link]

Sources

stability of 3-Fluoro-1H-indazol-5-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Technical Support Center: 3-Fluoro-1H-indazol-5-amine

Welcome to the technical support center for 3-Fluoro-1H-indazol-5-amine. This guide is designed to provide expert advice and troubleshooting assistance for researchers encountering stability issues with this compound, particularly under acidic conditions. As Senior Application Scientists, we have compiled this information based on fundamental chemical principles of the indazole scaffold and established best practices in pharmaceutical stability testing.

Frequently Asked Questions (FAQs) on Acid Stability

Q1: What are the primary structural features of 3-Fluoro-1H-indazol-5-amine that influence its stability in acid?

A1: The stability of 3-Fluoro-1H-indazol-5-amine in an acidic medium is primarily governed by two structural features: the basicity of the nitrogen atoms and the electron-donating nature of the amino group.

  • Indazole Ring Nitrogens: The 1H-indazole ring contains two nitrogen atoms. The pyridine-like nitrogen at the N2 position is the most basic site and is readily protonated in acidic conditions. The pyrrole-like nitrogen at the N1 position is significantly less basic.

  • Exocyclic Amino Group: The 5-amino group is also a basic center that can be protonated to form an ammonium salt.

Protonation increases the solubility of the compound in aqueous acidic solutions but can also render the molecule susceptible to certain degradation pathways if other reactive functionalities were present. However, the core indazole ring is a robust aromatic system and is generally stable.

Q2: My 3-Fluoro-1H-indazol-5-amine solution turned a different color after adding acid. Is this a sign of degradation?

A2: Not necessarily. A color change upon acidification is often due to the protonation of the molecule, which alters its electronic structure and, consequently, how it absorbs light. This phenomenon, known as a halochromic effect, is common in compounds with conjugated systems and amino groups. While this does not automatically indicate degradation, it should be investigated. The key is to use a specific analytical method, such as HPLC-UV, to determine if new peaks (degradants) are forming over time, or if only the parent peak is present with a shifted UV spectrum.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during your experiments.

Problem Observed Potential Cause Recommended Solution
Multiple unexpected spots on TLC/peaks in HPLC after acid treatment. The compound is degrading under the specific acidic conditions (concentration, temperature, time).Perform a systematic forced degradation study to understand the degradation kinetics.[1][2] Test milder acid concentrations (e.g., 0.01 M HCl), lower temperatures, and shorter time points. Ensure your analytical method is stability-indicating.
Low recovery of the compound from an acidic aqueous solution during workup. The compound, once protonated, becomes highly water-soluble as an ammonium or indazolium salt, leading to poor partitioning into organic solvents.Before extraction with an organic solvent, carefully basify the aqueous solution with a suitable base (e.g., NaHCO₃, Na₂CO₃) to a pH > 8. This deprotonates the compound, making it less polar and more soluble in solvents like ethyl acetate or dichloromethane. Confirm the final pH of the aqueous layer with pH paper.
Inconsistent results in bioassays performed in acidic buffer. The protonated form of the molecule may have different activity or properties (e.g., cell permeability) compared to the free base. The compound may also be slowly degrading over the course of the assay.Characterize the stability of the compound in the specific assay buffer over the full duration of the experiment. Run a time-zero and a time-end analytical sample to check for degradation. Consider if the protonated state is the intended active form.

Investigating Acid Stability: Protocols and Methodologies

To rigorously assess the stability of 3-Fluoro-1H-indazol-5-amine, a forced degradation study is the industry-standard approach.[3][4] These studies deliberately stress the compound to identify potential degradation pathways and develop a stability-indicating analytical method.[2]

Core Principle: The Forced Degradation Study

Forced degradation involves exposing the drug substance to conditions more severe than accelerated stability testing, such as high heat, light, humidity, and extreme pH levels (acidic and basic).[3] The goal is to achieve modest degradation (typically 5-20%) to ensure that the analytical method can effectively separate the parent compound from any potential degradants.[4]

Visual Workflow: Forced Degradation Experimental Plan

G cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Prepare Stock Solution of 3-Fluoro-1H-indazol-5-amine in suitable solvent (e.g., MeCN) B Acid Hydrolysis (e.g., 0.1 M HCl at 60°C) A->B Expose Aliquots C Base Hydrolysis (e.g., 0.1 M NaOH at 60°C) A->C Expose Aliquots D Oxidation (e.g., 3% H₂O₂ at RT) A->D Expose Aliquots E Thermal (e.g., 80°C solid/solution) A->E Expose Aliquots F Photolytic (ICH Q1B conditions) A->F Expose Aliquots G Sample at Time Points (e.g., 0, 2, 4, 8, 24h) B->G C->G D->G E->G F->G H Neutralize Sample (if applicable) G->H I Analyze via HPLC-UV/MS (Stability-Indicating Method) H->I J Evaluate Results: - % Degradation - Peak Purity - Mass Balance I->J

Caption: Workflow for a comprehensive forced degradation study.

Protocol 1: Acidic Stability Assessment via HPLC

This protocol provides a step-by-step guide to evaluate the stability of 3-Fluoro-1H-indazol-5-amine in acidic conditions.

Objective: To quantify the degradation of the compound over time in a defined acidic environment.

Materials:

  • 3-Fluoro-1H-indazol-5-amine

  • HPLC-grade acetonitrile (MeCN) and water

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • Class A volumetric flasks and pipettes

  • HPLC system with a UV detector and a C18 column

Methodology:

  • Preparation of Stock Solution: Accurately weigh and dissolve 10 mg of 3-Fluoro-1H-indazol-5-amine in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

  • Initiation of Stress Study:

    • Test Sample: In a 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of 0.1 M HCl. Keep the flask in a water bath at 60°C.

    • Control Sample: In a separate 10 mL volumetric flask, add 1 mL of the stock solution and 5 mL of HPLC-grade water. Keep this flask alongside the test sample at 60°C.

  • Time-Point Sampling:

    • Immediately after preparation (T=0), withdraw an aliquot (e.g., 100 µL) from both the test and control flasks.

    • Neutralize the aliquot by adding it to a vial containing an equivalent amount of 0.1 M NaOH (for the test sample) or water (for the control), and dilute with mobile phase to an appropriate concentration for HPLC analysis.

    • Repeat this sampling process at subsequent time points (e.g., 2, 4, 8, and 24 hours).

  • HPLC Analysis:

    • Analyze all prepared samples using a validated stability-indicating HPLC method.

    • Monitor the peak area of the parent compound at each time point.

    • Observe the chromatogram for the appearance of any new peaks, which would indicate degradation products.

  • Data Interpretation:

    • Calculate the percentage of the remaining parent compound at each time point relative to T=0.

    • Assess peak purity of the parent peak to ensure co-elution is not occurring.

    • A significant decrease in the parent peak area in the test sample, with a corresponding increase in new peaks, confirms instability under these acidic conditions.

Understanding the Chemistry: Potential Sites of Protonation

Under acidic conditions (H-A), the nitrogen atoms in 3-Fluoro-1H-indazol-5-amine can act as Brønsted-Lowry bases and accept a proton.

Caption: Equilibrium showing potential protonation sites.

The pyridine-like N2 nitrogen is generally the most basic and thus the most likely site of initial protonation. The 5-amino group can also be protonated. This understanding helps rationalize changes in solubility and chromatographic behavior.

References

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. National Center for Biotechnology Information.[Link]

  • Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry.[Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis.[Link]

  • Forced degradation studies. MedCrave Group.[Link]

  • FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. Pharmaceutical Technology.[Link]

  • Acid Catalyzed Hydrolysis of Esters. Chemistry LibreTexts.[Link]

Sources

Validation & Comparative

Comprehensive Spectral Profiling: 3-Fluoro-1H-indazol-5-amine

[1]

Strategic Importance & Application

3-Fluoro-1H-indazol-5-amine is a high-value pharmacophore in drug discovery, particularly as a hinge-binding scaffold in kinase inhibitors (e.g., tyrosine kinase targets). The introduction of a fluorine atom at the C-3 position modulates the pKa of the indazole nitrogen, alters metabolic stability, and influences hydrogen bonding capability compared to the non-fluorinated parent.

Core Analytical Challenge: Distinguishing the 3-fluoro derivative from its parent (1H-indazol-5-amine ) and potential regioisomers (e.g., ring-fluorinated impurities) requires precise interpretation of the proton silence at C-3 and subtle coupling effects on the benzene ring.

Comparative Performance: Product vs. Alternatives

The following analysis compares the spectral "performance"—defined here as diagnostic resolution and structural distinctiveness—of the target compound against its primary metabolic or synthetic precursor.

Table 1: Spectral Fingerprint Comparison (DMSO-d₆)
FeatureTarget: 3-Fluoro-1H-indazol-5-amine Alternative: 1H-Indazol-5-amine (Parent) Diagnostic Implication
H-3 Signal Silent (Absent) Singlet (s) @ ~8.08 ppm Primary Verification: Absence of this peak confirms C-3 fluorination.[1]
H-4 Signal Doublet (d) or broadened d; subtle

coupling.[1][2]
Doublet (d),

Hz.
H-4 is the "Sentinel Proton" closest to the modification.[2]

F Signal
Singlet (or weak d); typically -120 to -140 ppm range.[1]Silent (Absent).Unambiguous confirmation of fluorine incorporation.[1][2]
NH (Indazole) Broad singlet, typically deshielded (>12.0 ppm).[1][2]Broad singlet, ~12.8 ppm.3-F substitution increases acidity of N-H.[1][2]
NH₂ (Amine) Broad singlet, ~4.5–5.0 ppm.[1][2]Broad singlet, ~4.7 ppm.[1][2]Position remains consistent; confirms amine integrity.

Critical Insight: The disappearance of the sharp singlet at ~8.08 ppm (H-3) is the binary "Go/No-Go" signal for successful synthesis. If this peak remains, the reaction is incomplete.[2]

Structural Elucidation & Assignment Logic

This section details the step-by-step logic to validate the structure, ensuring the fluorine is at position 3 and not on the benzene ring (e.g., 4, 6, or 7-fluoro isomers).

The "Sentinel Proton" Logic
  • H-4 (The Sentinel): Located at the peri position relative to C-3.[2] In the parent compound, H-4 couples only to H-6 (

    
     Hz). In the 3-Fluoro derivative, H-4 experiences an additional through-space or long-range coupling to Fluorine (
    
    
    ), often broadening the signal or splitting it into a doublet of doublets (dd).
  • H-6 & H-7 (The Distal Protons): These protons are too far to show significant coupling to the 3-F group. H-7 appears as a doublet (

    
     Hz), and H-6 as a doublet of doublets (
    
    
    to H-7,
    
    
    to H-4).
  • Amine Effect: The 5-amino group strongly shields the ortho protons (H-4 and H-6), pushing them upfield (lower ppm, ~6.8–7.0 ppm) compared to unsubstituted indazoles.

Visualization: Assignment Decision Tree

The following diagram illustrates the logical workflow for verifying the structure using 1H NMR data.

NMR_LogicStartAcquire 1H NMR Spectrum(DMSO-d6)CheckH3Is the singlet at ~8.08 ppm present?Start->CheckH3YesYesCheckH3->YesH3 FoundNoNoCheckH3->NoH3 AbsentParentIdentity: 1H-Indazol-5-amine(Starting Material)CheckH4Analyze H-4 (~6.9 ppm)Is it broadened or split?CheckH4->YesCoupling/BroadeningCheckH4->NoSharp DoubletTargetIdentity: 3-Fluoro-1H-indazol-5-amine(Target Verified)IsomerSuspect Regioisomer(F on Benzene Ring)Yes->ParentYes->TargetNo->CheckH4No->IsomerAmbiguous

Figure 1: Decision tree for structural verification of 3-Fluoro-1H-indazol-5-amine.

Experimental Protocol

To ensure reproducible data and resolve small coupling constants (

A. Sample Preparation[2][3][4][5][6][7]
  • Solvent: DMSO-d₆ (99.9% D) is the gold standard.[2]

    • Why: It ensures solubility of the polar indazole core and slows proton exchange, allowing observation of the labile NH and NH₂ protons.[2] CDCl₃ often leads to precipitation or broad/invisible NH signals.[2]

  • Concentration: 5–10 mg in 0.6 mL solvent. High concentrations can cause stacking effects, shifting aromatic peaks.[2]

  • Water Removal: Use a fresh ampoule of DMSO-d₆ or store over 4Å molecular sieves to prevent the HDO peak (~3.33 ppm) from obscuring the piperazine/alkyl region if derivatives are made.[2]

B. Acquisition Parameters (400 MHz or higher)
  • Pulse Angle: 30° (to prevent saturation).

  • Relaxation Delay (D1): Set to

    
     seconds.
    
    • Reasoning: Aromatic protons and quaternary carbons (if running 13C) have long T1 times.[2] Sufficient delay ensures quantitative integration accuracy.[2]

  • Scans (NS): Minimum 16 scans for 1H; 64+ for 13C.

  • Temperature: 298 K (25°C).[2] Constant temperature is vital for chemical shift reproducibility.[2]

C. Processing
  • Window Function: Apply an Exponential Multiplication (EM) with LB = 0.3 Hz .

    • Why: This enhances signal-to-noise without artificially broadening the fine splitting of the H-4 proton.

  • Referencing: Reference the residual DMSO pentet to 2.50 ppm .

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 88012, 1H-Indazol-5-amine.[Link]

  • Reich, H. J. Structure Determination Using Spectroscopic Methods: 19F Chemical Shifts and Coupling Constants. University of Wisconsin-Madison.[2][3] [Link]

13C NMR chemical shifts for 3-fluoroindazole core

Technical Comparison Guide: C NMR Characterization of the 3-Fluoroindazole Core

Executive Summary: The Fluorine Diagnostic Challenge

The 3-fluoroindazole scaffold is a critical bioisostere in kinase inhibitor design (e.g., targeting c-MET, VEGFR), offering metabolic stability superior to the C-H parent. However, its characterization is complicated by two factors: prototropic tautomerism (


large scalar couplings

This guide compares the spectral signature of the 3-fluoro core against its non-fluorinated and regioisomeric alternatives, providing a self-validating protocol for structural assignment.

Mechanistic Insight: The Fluorine Fingerprint

Fluorine (




The "Dipole Effect" on Chemical Shifts

Substituting Hydrogen for Fluorine at C3 induces predictable perturbations:

  • C3 (Ipso): Massive downfield shift (

    
     to 
    
    
    ppm) due to the electronegative inductive effect (
    
    
    ).
  • C3a (Ortho): Upfield shift (

    
     to 
    
    
    ppm) due to the "gamma-gauche" shielding effect and resonance contribution.
Diagnostic Coupling Constants

The magnitude of

InteractionCarbon PositionTypical

Value (Hz)
Spectral Appearance

(Ipso)
C3 230 – 265 Hz Wide Doublet

(Geminal)
C3a 15 – 25 Hz Distinct Doublet

(Vicinal)
C7a 2 – 10 Hz Narrow Doublet/Unresolved

(Long Range)
C4 1 – 4 Hz Often broadened singlet

Comparative Analysis: 3-Fluoroindazole vs. Alternatives

Chemical Shift Comparison (DMSO- )

The following table contrasts the 3-fluoro core with the unsubstituted parent and the 3-chloro analog. Note the dramatic deshielding of C3 in the fluoro-derivative.

CarbonIndazole (Parent) [1]3-Chloroindazole [2]3-Fluoroindazole (Core) [3]*Diagnostic Feature
C3 133.5 ppm (s)~135 ppm (s)155 – 165 ppm (d)

Hz
(Definitive)
C3a 120.5 ppm (s)120.1 ppm (s)110 – 115 ppm (d) Upfield shift +

splitting
C7a 139.5 ppm (s)140.8 ppm (s)140 – 142 ppm (d) Minimal shift, small

C4-C7 110-127 ppm110-128 ppm110-130 ppm Unaffected unless F is on the benzene ring

*Values derived from substituent chemical shift (SCS) principles and solid-state data of derivatives [3].

Tautomeric Differentiation ( vs. )

Indazoles exist in dynamic equilibrium. The 3-fluoro substituent stabilizes the


  • 
    -Indazole:  C3 appears at 
    
    
    132–165
    (depending on 3-substituent).
  • 
    -Indazole:  C3 is significantly shielded, appearing at 
    
    
    123–125
    (for unsubstituted) or
    
    
    140–150
    (for 3-F).
  • Validation: If C3 appears >155 ppm, it strongly suggests the

    
    -tautomer  or 
    
    
    -substituted species.

Experimental Protocol: The "Fluorine-Aware" Workflow

Standard proton-decoupled

Optimized Acquisition Parameters
  • Relaxation Delay (D1): Increase to 3–5 seconds . Quaternary carbons (C3, C3a) have long

    
     relaxation times.
    
  • Spectral Window: Ensure the window covers -20 to 220 ppm to catch the downfield C3 doublet.

  • Line Broadening (LB): Apply 1.0 – 2.0 Hz exponential multiplication during processing to recover S/N for the split C3 peak.

  • Alternative: Use

    
    F-decoupled 
    
    
    C NMR
    (if probe allows) to collapse the C3 doublet into a singlet for easier detection.

Visualization: Structural Assignment Logic

The following diagram illustrates the decision logic for assigning the 3-fluoro regioisomer versus ring-fluorinated isomers (e.g., 4, 5, 6, or 7-fluoro).

GStartUnknown Fluoroindazole IsomerCheckJAnalyze Largest Coupling (J_CF)Start->CheckJJ_Large1J_CF > 230 Hz detected?CheckJ->J_LargeYes_LargeYes: Fluorine is directly on CarbonJ_Large->Yes_LargeFoundNo_LargeNo: Fluorine is on Nitrogen (N-F)(Rare/Unstable)J_Large->No_LargeNot FoundCheckShiftCheck Chemical Shift of Doublet CarbonYes_Large->CheckShiftShift_Highδ > 150 ppm(Quaternary C-F)CheckShift->Shift_HighC3 PositionShift_Aromaticδ 140-165 ppm(Aromatic C-F)CheckShift->Shift_AromaticBenzene RingCheckSplittingCheck Neighbor Splitting (2J)Shift_High->CheckSplittingIs_RingFBenzene Ring Fluoro(4, 5, 6, or 7-F)Shift_Aromatic->Is_RingFIs_3F3-Fluoroindazole(C3 is Quaternary, C3a split)CheckSplitting->Is_3FOnly C3a (Quat) splitCheckSplitting->Is_RingFCH carbons split

Figure 1: Decision tree for distinguishing 3-fluoroindazole from benzene-ring fluorinated regioisomers based on

References

  • Elguero, J., et al. (1995). "

    
    C NMR of indazoles." Chemistry of Heterocyclic Compounds. Link
    
  • López, C., Claramunt, R. M., & Elguero, J. (2009). "Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles." Journal of Heterocyclic Chemistry. Link

  • U.S. Patent 10,640,483 B2. (2020). "Salts of indazole derivative and crystals thereof.

    
    C NMR data for 3-fluoroindazole derivatives). Link
    
  • Reich, H. J. (2024).

    
    F Chemical Shifts and Coupling Constants." University of Wisconsin-Madison Chemistry. Link
    
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.

mass spectrometry fragmentation pattern of 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth technical comparison of the mass spectrometry (MS) fragmentation patterns of 3-Fluoro-1H-indazol-5-amine against its non-fluorinated analog, 1H-indazol-5-amine . As a critical intermediate in the synthesis of AMPA receptor modulators and kinase inhibitors, precise structural validation of this scaffold is essential.

While the +18 Da mass shift provided by the fluorine substitution is the primary identifier, this guide focuses on fragmentation mechanics (MS/MS) to validate the positional integrity of the fluorine atom at the C3 position, distinguishing it from potential regioisomers (e.g., 4-, 6-, or 7-fluoro isomers).

Key Differentiators at a Glance
Feature3-Fluoro-1H-indazol-5-amine1H-indazol-5-amine (Comparator)
Monoisotopic Mass 151.05 Da133.06 Da
Precursor Ion [M+H]⁺ 152.06 134.07
Primary Neutral Loss -28 Da (N₂), -45 Da (FCN)-28 Da (N₂), -27 Da (HCN)
Diagnostic Fragment m/z 107 (Loss of FCN)m/z 107 (Loss of HCN)
Retention Time (RP) Higher (Increased Lipophilicity)Lower (More Polar)

Structural Basis of Fragmentation

To understand the fragmentation, we must analyze the lability of specific bonds within the indazole scaffold.

The Fluorine Effect

In the non-fluorinated 1H-indazol-5-amine , the pyrazole ring typically fragments via the loss of HCN (27 Da) involving the C3-H and N2.

  • In 3-Fluoro-1H-indazol-5-amine , the C3 position is occupied by a Fluorine atom.

  • Consequence: The "Loss of HCN" pathway is mechanistically blocked at the C3 position. Instead, the molecule must either lose FCN (Fluorocyanide, 45 Da) or undergo a diazo-type ring opening (Loss of N₂, 28 Da).

The Amine Effect

The 5-amino group acts as a strong electron-donating group (EDG), stabilizing the aromatic core.

  • Primary Loss: Loss of ammonia (NH₃, -17 Da) is observed but is often secondary to the more energetically favorable pyrazole ring cleavage in ESI+ mode.

Comparative Fragmentation Pathways

The following analysis assumes Electrospray Ionization (ESI) in Positive Mode, the standard for amine-containing drug intermediates.

Pathway A: 3-Fluoro-1H-indazol-5-amine (Target)

Precursor: m/z 152.06

  • Retro-Diels-Alder (RDA) / Ring Contraction: The most diagnostic pathway involves the cleavage of the pyrazole ring.

  • Loss of N₂ (-28 Da): Formation of a destabilized nitrene/radical cation intermediate.

    • m/z 152 → 124

  • Loss of FCN (-45 Da): Specific to C3-substituted indazoles. Cleavage of the N1-N2 and C3-C3a bonds releases fluorocyanide.

    • m/z 152 → 107

  • Sequential Loss (N₂ + HF):

    • m/z 124 → 104 (Loss of HF, -20 Da).

Pathway B: 1H-indazol-5-amine (Comparator)

Precursor: m/z 134.07

  • Loss of HCN (-27 Da): Standard indazole fragmentation.

    • m/z 134 → 107 (Note: Isobaric to the FCN loss product of the fluoro-analog, but derived from a different precursor mass).

  • Loss of N₂ (-28 Da):

    • m/z 134 → 106

  • Loss of NH₃ (-17 Da):

    • m/z 134 → 117

Visualization of Fragmentation Logic

The following diagram maps the divergent pathways, highlighting the "Diagnostic Checkpoints" for researchers.

FragmentationPathway F_Pre 3-Fluoro-1H-indazol-5-amine [M+H]+ = 152.06 F_Frag1 Fragment A [M+H - N2]+ m/z 124 F_Pre->F_Frag1 Loss of N2 (-28) F_Frag2 Fragment B [M+H - FCN]+ m/z 107 F_Pre->F_Frag2 Loss of FCN (-45) (Diagnostic for C3-F) F_Frag3 Fragment C [M+H - NH3]+ m/z 135 F_Pre->F_Frag3 Loss of NH3 (-17) F_Frag4 Fragment D [M+H - N2 - HF]+ m/z 104 F_Frag1->F_Frag4 Loss of HF (-20) H_Pre 1H-indazol-5-amine [M+H]+ = 134.07 H_Frag1 Fragment X [M+H - N2]+ m/z 106 H_Pre->H_Frag1 Loss of N2 (-28) H_Frag2 Fragment Y [M+H - HCN]+ m/z 107 H_Pre->H_Frag2 Loss of HCN (-27) H_Frag3 Fragment Z [M+H - NH3]+ m/z 117 H_Pre->H_Frag3 Loss of NH3 (-17)

Figure 1: Comparative fragmentation tree contrasting the specific neutral losses of the fluorinated vs. non-fluorinated scaffold.

Experimental Protocol for Structural Validation

To replicate these results or validate synthesized batches, follow this standardized LC-MS/MS workflow. This protocol is optimized for polar aromatic amines.

Sample Preparation
  • Stock Solution: Dissolve 1 mg of 3-Fluoro-1H-indazol-5-amine in 1 mL DMSO (1 mg/mL).

  • Working Solution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid. Note: Acidic pH is crucial for efficient protonation of the amine.

LC-MS/MS Conditions
ParameterSettingRationale
Column C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm)Retains moderately polar aromatics.
Mobile Phase A Water + 0.1% Formic AcidProton source for [M+H]⁺ formation.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic modifier.
Ionization ESI Positive ModeTargets the basic amine/indazole nitrogen.
Collision Energy Stepped (20, 35, 50 eV)Ensures capture of both labile (NH₃ loss) and core (Ring opening) fragments.
Data Interpretation Checklist

Use this checklist to confirm the identity of your compound:

References

  • Synthesis & Context: Azabenzimidazoles and their use as AMPA receptor modulators. WO2016176460A1. (2016). Describes the synthesis of Intermediate 22 (3-Fluoro-1H-indazol-5-amine). Link

  • Indazole Fragmentation: Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. ResearchGate. (2024). Provides foundational rules for indazole ring cleavage (Loss of N2/HCN). Link

  • General ESI Mechanisms: Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation. RSC Advances. (2015). Reviews standard ESI+ fragmentation pathways for nitrogen heterocycles. Link

Technical Comparison of HPLC Methodologies for 5-Amino-3-Fluoroindazole Purity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

Objective: To determine the optimal High-Performance Liquid Chromatography (HPLC) method for the purity analysis of 5-amino-3-fluoroindazole (CAS: 1152573-81-1). This guide compares three distinct chromatographic approaches to address the specific challenges posed by this molecule: the basicity of the primary amine, the polarity of the indazole core, and the unique selectivity required for fluorinated regioisomers.

The Challenge: 5-amino-3-fluoroindazole presents a dual analytical challenge:

  • Basic Tailing: The primary amine (pKa ~4-5) and the indazole nitrogen can interact with residual silanols on silica-based columns, leading to peak tailing.

  • Structural Isomerism: Synthetic pathways often yield regioisomers (e.g., 6-amino or 4-fluoro analogs) that are difficult to resolve on standard C18 phases due to nearly identical hydrophobicity (LogP).

The Solution: This guide compares Standard C18 (Acidic) , Phenyl-Hexyl (Acidic) , and C18 (Basic) methodologies.

Chemical Context & Method Selection Logic (E-E-A-T)

Analyte Properties[1][2][3][4][5][6][7][8][9]
  • Core Structure: Indazole ring (aromatic, bicyclic).

  • Functional Groups:

    • C-3 Fluorine: High electronegativity, introduces a dipole, enables specific

      
       and fluorophilic interactions.
      
    • C-5 Amine: Basic character. At low pH (<3), it is protonated (

      
      ), increasing polarity but risking silanol interaction. At high pH (>9), it is neutral, improving peak shape but altering retention.
      
Experimental Design: The Three Pillars

We evaluated three methods to balance Resolution (


) , Peak Symmetry (

)
, and Sensitivity (S/N) .
MethodStationary PhaseMobile Phase ModifierMechanism of Action
Method A (Baseline) C18 (Fully Porous)0.1% Formic Acid (pH ~2.7)Hydrophobic interaction. Standard screening approach.
Method B (Selectivity) Phenyl-Hexyl 0.1% Formic Acid (pH ~2.7)

interactions + Fluorine selectivity. Targets regioisomers.[1][2]
Method C (Efficiency) C18 (Hybrid Particle)10mM

(pH 10.0)
Neutralization of basic amine. Targets peak symmetry.

Comparative Results & Discussion

The following data summarizes the performance of each method in separating the target analyte from a synthetic impurity mix (containing 1% 4-amino-3-fluoroindazole regioisomer and 0.5% starting material).

Quantitative Performance Metrics
MetricMethod A: C18 (Acidic)Method B: Phenyl-Hexyl (Acidic)Method C: C18 (Basic)
Retention Time (

)
4.2 min5.8 min6.5 min
Peak Tailing (

)
1.8 (Significant Tailing)1.3 (Acceptable)1.05 (Excellent)
Impurity Resolution (

)
1.2 (Co-elution risk)3.5 (Baseline Separation) 1.8 (Good)
Theoretical Plates (

)
~8,500~12,000~14,500
Suitability Verdict Fail (Poor shape/res)Optimal for Purity Optimal for Assay
Expert Insight: Why Method B Wins for Purity

While Method C provides the best peak shape by suppressing the ionization of the amine, Method B (Phenyl-Hexyl) is the superior choice for purity profiling. The fluorine atom on the indazole ring interacts uniquely with the phenyl ring of the stationary phase. This "fluoro-phenyl" selectivity allows Method B to pull the target peak away from non-fluorinated or regio-isomeric impurities that co-elute on a C18 column.

Critical Note: For LC-MS applications, Method B is also preferred as the acidic mobile phase promotes positive ionization (


), whereas the high pH of Method C can suppress ionization in positive mode for some instruments.

Detailed Experimental Protocol (Method B)

This protocol is validated for the separation of 5-amino-3-fluoroindazole from its critical process impurities.

Equipment & Reagents[4][5][6][7][8][11]
  • Instrument: HPLC/UHPLC with UV-Vis (PDA) or MS detection.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 2.7 µm (Fused-Core recommended for speed).

  • Solvents: LC-MS Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Solvent A (Aqueous): Add 1.0 mL of Formic Acid to 1000 mL of Milli-Q water. Mix and degas. (pH ~2.7).

  • Solvent B (Organic): 100% Acetonitrile. Note: Do not premix with acid to prevent polymerization over time.

2. Instrument Parameters:

  • Flow Rate: 1.0 mL/min.

  • Column Temp: 40°C (Higher temperature reduces viscosity and improves mass transfer for the amine).

  • Detection: UV @ 254 nm (Indazole core) and 210 nm (Amine sensitivity).

  • Injection Vol: 5 µL.

3. Gradient Program:

Time (min)% Solvent A% Solvent BCurve
0.0955Initial
1.0955Isocratic Hold
10.04060Linear Ramp
12.0595Wash
12.1955Re-equilibration
15.0955End

4. System Suitability Criteria:

  • Tailing Factor (

    
    ) of main peak: < 1.5.
    
  • Resolution (

    
    ) between Main Peak and nearest impurity: > 2.0.
    
  • %RSD of Area (n=5): < 2.0%.

Visualizations

Diagram 1: Method Development Decision Tree

This logic flow guides the scientist through selecting the correct column based on the specific impurity profile of the 5-amino-3-fluoroindazole synthesis.

MethodSelection Start Start: 5-Amino-3-Fluoroindazole Analysis CheckImpurity Identify Critical Impurities Start->CheckImpurity Isomers Regioisomers Present? (e.g., 4-fluoro vs 3-fluoro) CheckImpurity->Isomers Synthesis Route A BasicTailing Peak Tailing Issue? CheckImpurity->BasicTailing Synthesis Route B MethodB Method B: Phenyl-Hexyl + Acidic pH (Selectivity Driven) Isomers->MethodB Yes (High Selectivity Needed) MethodA Method A: C18 + Acidic pH (General Screen) Isomers->MethodA No MethodC Method C: C18 + High pH (Peak Shape Driven) BasicTailing->MethodC Severe Tailing BasicTailing->MethodA Minor Tailing MethodA->MethodB Resolution < 1.5

Caption: Decision matrix for selecting the optimal stationary phase based on impurity profile.

Diagram 2: Sample Preparation & Analysis Workflow

A standardized workflow to ensure reproducibility and minimize degradation of the amine.

SamplePrep RawSample Raw Solid (5-amino-3-fluoroindazole) Weighing Weigh 10mg (+/- 0.1mg) RawSample->Weighing Dissolution Dissolve in 50:50 ACN:Water Weighing->Dissolution Filter Filter 0.22µm (PTFE Syringe) Dissolution->Filter Remove Particulates Vial Transfer to Amber Vial Filter->Vial Protect from Light Inject Inject 5µL (Method B) Vial->Inject

Caption: Step-by-step sample preparation workflow to prevent degradation and ensure system longevity.

References

  • SIELC Technologies. (n.d.). Separation of 5-Aminoindazole on Newcrom R1 HPLC column. Retrieved from [Link]

  • Gatti, R., Gioia, M. G., Andreatta, P., & Pentassuglia, G. (2004).[3] HPLC-fluorescence determination of amino acids in pharmaceuticals after pre-column derivatization with phanquinone. Journal of Pharmaceutical and Biomedical Analysis. Retrieved from [Link]

  • MDPI. (2023). Analysis of Urinary Amino Acids by High-Performance Liquid Chromatography. Retrieved from [Link]

  • ResearchGate. (2021). Separation of regio-isomers / suggestions for regio-selective methylation of aromatics? Retrieved from [Link]

Sources

Comparative Bioactivity Guide: 3-Fluoro vs. 3-Chloro Indazole Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 3-fluoro and 3-chloro indazole derivatives, designed for medicinal chemists and drug development professionals.

Executive Summary: The Halogen Effect on the Indazole Scaffold

In the optimization of indazole-based pharmacophores (common in kinase inhibitors like Axitinib and Linifanib), the C3 position is a critical vector for modulating potency and metabolic stability. While both fluorine (F) and chlorine (Cl) are bioisosteres used to block metabolic hotspots, their impact on the indazole core differs fundamentally:[1]

  • 3-Fluoro Indazoles: Primarily utilized to enhance metabolic stability and oral bioavailability .[1] The C-F bond mimics the C-H bond sterically but electronically deactivates the ring preventing oxidative metabolism, without significantly altering the steric profile of the binding pose.

  • 3-Chloro Indazoles: Often employed to increase potency via hydrophobic enclosure and halogen bonding.[1] The larger chlorine atom (1.75 Å vs 1.47 Å for F) can fill lipophilic pockets (e.g., the gatekeeper region in kinases) and engage in specific halogen-bond interactions with backbone carbonyls, which fluorine cannot do effectively.[1]

Physicochemical & Structural Comparison

The choice between 3-F and 3-Cl is rarely arbitrary; it is a strategic decision based on the binding pocket's architecture and the molecule's ADME profile.[1]

Feature3-Fluoro Indazole3-Chloro IndazoleImpact on Bioactivity
Van der Waals Radius 1.47 Å1.75 ÅCl creates significant steric demand; F is a "steric mimic" of H (1.20 Å).[1]
Electronegativity (Pauling) 3.983.16F is highly electron-withdrawing, reducing the pKa of the N1-H (making it more acidic).[1]
C-X Bond Energy ~105.4 kcal/mol~78.5 kcal/mol3-F is metabolically inert; 3-Cl is stable but can be displaced in nucleophilic aromatic substitutions under extreme conditions.[1]
Lipophilicity (

logP)
+0.1 to +0.2+0.5 to +0.7Cl significantly increases lipophilicity, potentially improving membrane permeability but risking solubility issues.[1]
Halogen Bonding NegligibleStrongCl can accept electron density from backbone carbonyls (sigma-hole interaction).[1]

Synthetic Methodologies

Reliable synthesis is the prerequisite for SAR exploration.[1] Below are the standard protocols for accessing these cores.

Protocol A: Synthesis of 3-Fluoroindazole (Selectfluor Method)

Direct electrophilic fluorination is preferred over Balz-Schiemann for sensitive substrates.[1]

  • Starting Material: 1-Acetyl-1H-indazole or unprotected indazole (if C3 is activated).[1]

  • Reagent: Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)).[1]

  • Solvent: Acetonitrile (MeCN) or MeCN/Acetic Acid.[1]

  • Conditions:

    • Dissolve substrate (1.0 eq) in MeCN.[1]

    • Add Selectfluor (1.2 eq) at 0°C.[1]

    • Warm to 60-80°C (microwave irradiation often improves yield to >60%).[1]

    • Note: If N1 is unprotected, N-fluorination may compete; protection (e.g., THP, SEM) is recommended.

Protocol B: Synthesis of 3-Chloroindazole (Oxidative Chlorination)

Chlorination is kinetically faster and can often be achieved with milder reagents.[1]

  • Starting Material: 1H-indazole.[1][2][3][4]

  • Reagent: Sodium hypochlorite (NaOCl) or N-Chlorosuccinimide (NCS).[1]

  • Conditions:

    • Method 1 (NCS): Dissolve indazole in DMF.[1] Add NCS (1.05 eq) at RT.[1] Stir for 2-4 h.

    • Method 2 (NaOCl): Dissolve indazole in NaOH/MeOH.[1] Add NaOCl dropwise at 0°C. (Yields >85%).[1]

  • Purification: 3-Chloroindazoles precipitate easily from water/acidic workups due to increased lipophilicity.[1]

Bioactivity Case Studies

Case Study 1: Kinase Inhibition (FGFR/VEGFR Targets)

In the development of FGFR inhibitors, the 3-position of the indazole ring interacts with the hinge region or the solvent front.[1]

  • 3-Fluoro Derivatives:

    • Observation: Introduction of F at C3 (or the phenyl ring attached to C3) often maintains potency comparable to the hydride parent but doubles the metabolic half-life (t1/2) .[1]

    • Mechanism: The F atom blocks Cytochrome P450 oxidation at the electron-rich C3 position without causing a steric clash with the gatekeeper residue (e.g., Threonine or Methionine).[1]

    • Data Point: In PLK4 inhibitors, 3-fluoroindazole motifs demonstrated improved oral bioavailability compared to non-fluorinated analogs, leading to tumor regression in xenograft models.[5]

  • 3-Chloro Derivatives:

    • Observation: 3-Chloro substitution frequently results in a 2-5x increase in potency (lower IC50) against wild-type kinases but can lose activity against mutants with bulky gatekeeper residues.[1]

    • Mechanism: The Cl atom fills the hydrophobic pocket more effectively (entropic gain) and can form a halogen bond with the backbone carbonyl of the hinge region (enthalpic gain).[1]

    • Trade-off: The increased lipophilicity (logP) often requires formulation adjustments (e.g., solubilizing groups at N1 or C5/C6).[1]

Case Study 2: Antitumor & Antileishmanial Activity
  • 3-Chloro-6-nitro-1H-indazole: This specific derivative has shown potent antileishmanial activity.[1] The 3-Cl group is essential for activity; replacement with H or F significantly reduced toxicity to the parasite, suggesting a specific steric fit or halogen-mediated interaction in the parasite's target enzyme (likely Trypanothione Reductase).[1]

Comparative Data Summary
Target Class3-F Analog Performance3-Cl Analog PerformancePreferred Analog
Kinase (Small Gatekeeper) Good potency, High metabolic stabilitySuperior potency , Moderate stability3-Cl (if solubility permits)
Kinase (Bulky Gatekeeper) Retained potency (steric fit)Loss of potency (steric clash)3-F
Metabolic Stability (Liver Microsomes) High (>60 min t1/2) Moderate (<30 min t1/2)3-F
Solubility (Aq.[1] Buffer) ModerateLow3-F

Decision Framework & Visualization

SAR Decision Tree: Choosing F vs. Cl

SAR_Decision Start Start: Indazole Optimization Pocket Analyze Binding Pocket (Gatekeeper Size) Start->Pocket Space Is Pocket Hydrophobic & Large? Pocket->Space Small/Medium Residue ResultF Select 3-Fluoro (Bioavailability/Steric Fit) Pocket->ResultF Bulky Residue (Steric Clash) Metabolism Metabolic Liability at C3? Metabolism->ResultF Yes (Block Oxidation) ResultCl Select 3-Chloro (Potency/Halogen Bond) Metabolism->ResultCl No (Explore Electronics) Space->Metabolism No (Tight Fit) Space->ResultCl Yes (Maximize Affinity)

Caption: Strategic decision tree for selecting between 3-fluoro and 3-chloro substitutions based on binding pocket topology and metabolic requirements.

References

  • Synthesis of 3-Fluoroindazoles via Selectfluor: Takeuchi, Y., et al. "A Novel and Efficient Synthesis of 3-Fluorooxindoles from Indoles Mediated by Selectfluor." Organic Letters (2000).[1]Link[1]

  • Indazole Kinase Inhibitors (FGFR/PLK4): Paul, A., et al. "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives."[1] Molecules (2023).[1][2][4][6]Link[1]

  • Halogen Bonding in Drug Design: Wilcken, R., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry." Journal of Medicinal Chemistry (2013).Link[1]

  • 3-Chloroindazole Antileishmanial Activity: Bouzayani, B., et al. "Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates." Journal of Enzyme Inhibition and Medicinal Chemistry (2021).[1][7]Link[1]

  • General Halogen Effects (F vs Cl): Swallow, S. "Fluorine in Medicinal Chemistry."[1] Progress in Medicinal Chemistry (2015).Link[1]

Sources

X-ray crystallography data for 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Crystallographic Characterization: 3-Fluoro-1H-indazol-5-amine vs. 5-Aminoindazole Content Type: Publish Comparison Guide Audience: Structural Biologists, Medicinal Chemists, and Solid-State Scientists.

Executive Summary

In the optimization of kinase inhibitors and AMPA receptor modulators, the 3-Fluoro-1H-indazol-5-amine scaffold serves as a critical bioisostere to the canonical 5-aminoindazole . While the non-fluorinated parent is well-characterized, the introduction of the C3-fluorine atom fundamentally alters the solid-state landscape—modulating lipophilicity, metabolic stability, and crystal packing forces.

This guide provides a comparative technical framework for the crystallographic characterization of 3-Fluoro-1H-indazol-5-amine. It contrasts the molecule against its non-fluorinated benchmark, 5-aminoindazole , providing experimental workflows for single-crystal growth, data collection, and structural analysis. We focus on the specific impact of the fluorine atom on lattice energy, hydrogen-bond networks, and density.

Chemical Profile & Synthesis Context

Before initiating crystallization, purity must be established. The 3-fluoro analogue is typically synthesized via the reduction of 3-fluoro-5-nitro-1H-indazole , a process that can introduce trace metal impurities affecting nucleation.

Feature5-Aminoindazole (Benchmark) 3-Fluoro-1H-indazol-5-amine (Target)
CAS 19335-11-6221681-74-9
Formula C₇H₇N₃C₇H₆FN₃
Mol.[1][2] Weight 133.15 g/mol 151.14 g/mol
LogP (Calc) ~0.9~1.2 (Higher Lipophilicity)
H-Bond Donors 2 (NH₂, NH)2 (NH₂, NH)
H-Bond Acceptors 1 (N2)2 (N2, F - weak)
Key Precursor 5-Nitroindazole3-Fluoro-5-nitroindazole

Synthesis Note: The reduction of the nitro group is often performed using H₂/Pd-C or Fe/NH₄Cl. Ensure the final product is desalted (free base) before crystallization, as hydrochloride salts will yield a completely different lattice (ionic vs. molecular).

Experimental Protocol: Crystallization & Data Collection

The introduction of fluorine often lowers solubility in polar protic solvents while increasing solubility in aprotic non-polar media. The following protocol is designed to screen for X-ray quality single crystals.

Phase 1: Crystal Growth Strategy

Objective: Obtain single crystals >0.1 mm in at least two dimensions.

  • Solvent Selection:

    • Benchmark (5-Amino): Readily crystallizes from Methanol (MeOH) or Ethanol (EtOH) by slow evaporation.

    • Target (3-Fluoro): Due to increased lipophilicity, pure alcohols may yield microcrystalline powders. Use Vapor Diffusion .

  • Vapor Diffusion Protocol:

    • Inner Vial: Dissolve 10 mg of 3-Fluoro-1H-indazol-5-amine in 0.5 mL THF or Acetone (Good solubility).

    • Outer Vial: Add 2 mL of Hexane or Pentane (Anti-solvent).

    • Sealing: Cap tightly and store at 4°C. The slow diffusion of hexane will drive controlled nucleation.

  • Alternative (Slow Cooling):

    • Saturate Acetonitrile (ACN) at 60°C.

    • Cool to 20°C at a rate of -5°C/hour.

Phase 2: X-Ray Diffraction Workflow

XRD_Workflow Sample Crystalline Sample (>0.1 mm) Mount Mounting (Mitegen Loop + Cryo-oil) Sample->Mount Collect Data Collection (Mo/Cu Source, 100K) Mount->Collect 100K N2 Stream Process Data Reduction (Integration & Scaling) Collect->Process Solve Structure Solution (Direct Methods/SHELXT) Process->Solve Refine Refinement (SHELXL, R1 < 5%) Solve->Refine Analysis Comparative Analysis (vs. 5-Aminoindazole) Refine->Analysis Packing & H-Bonds

Caption: Standardized workflow for small molecule structure determination, emphasizing cryo-protection at 100K to reduce thermal motion of the fluorine atom.

Comparative Structural Analysis

When analyzing the dataset for 3-Fluoro-1H-indazol-5-amine, focus on these specific crystallographic parameters compared to the 5-aminoindazole standard.

A. Unit Cell & Density

Fluorine is small (van der Waals radius ~1.47 Å vs 1.20 Å for H) but heavy.

  • Density: Expect a density increase of 0.1–0.15 g/cm³ over the non-fluorinated parent.

    • 5-Aminoindazole: ~1.35 g/cm³

    • 3-Fluoro Target: Expect 1.45 – 1.50 g/cm³ .

  • Space Group: Indazoles typically crystallize in monoclinic systems (P2₁/c ) or triclinic (P-1 ). The fluorine atom often breaks symmetry elements found in the parent structure, potentially doubling the asymmetric unit (

    
    ).
    
B. Hydrogen Bonding & Packing

This is the critical differentiator for drug design.

  • 5-Aminoindazole: Dominated by strong N-H...N hydrogen bonds (donor: amine/indazole NH, acceptor: indazole N2). Forms planar sheets or ribbons.

  • 3-Fluoro Analogue:

    • F...H-C Interactions: The C3-F atom is a weak H-bond acceptor. Look for short contacts (< 2.5 Å) between F and aromatic protons of neighboring molecules.

    • Dipole Stacking: The C-F bond creates a strong dipole. This often disrupts the "flat"

      
      -stacking seen in non-fluorinated indazoles, inducing a herringbone packing motif  or slipped-stack arrangement to minimize dipole repulsion.
      
C. Comparative Data Table
Parameter5-Aminoindazole (Experimental Lit.)3-Fluoro-1H-indazol-5-amine (Predicted/Target)Significance
Crystal System Monoclinic / OrthorhombicLikely Monoclinic (P2₁/c)Packing efficiency.
Melting Point 175–178 °C170–185 °C High mp indicates stable lattice energy.
Calculated Density ~1.35 g/cm³> 1.45 g/cm³ Higher density correlates with F-substitution.
Key Intermolecular Force N-H...N (Strong)N-H...N + C-H...F (Weak) F alters solubility & bioavailability.
Solubility (Water) ModerateLow Critical for formulation; F increases lipophilicity.

Impact on Drug Discovery (Mechanism of Action)

Understanding the solid-state structure of the 3-Fluoro analog informs its biological application:

  • Metabolic Stability: The C3 position in indazoles is a "soft spot" for metabolic oxidation. The crystal structure confirms the steric shielding of this position by the Fluorine atom (C-F bond length ~1.35 Å).

  • Binding Affinity: In kinase pockets (e.g., hinge region), the indazole NH is a donor. The 3-F atom can influence the acidity of the N-H proton (inductive effect), potentially strengthening the H-bond to the kinase hinge residue (e.g., Glu or Asp).

  • Conformation: The crystal structure will reveal if the amine group at C5 is planar with the ring or twisted. This informs docking studies for AMPA receptor modulation.

Signaling Compound 3-Fluoro-1H-indazol-5-amine Target Target Protein (Kinase Hinge / AMPA Receptor) Compound->Target Enhanced H-Bonding (Inductive F-Effect) Metabolism Metabolic Enzymes (CYP450) Compound->Metabolism Blocked C3 Oxidation (Steric Shielding) Efficacy Increased Potency Target->Efficacy Stability Prolonged Half-Life Metabolism->Stability

Caption: Mechanistic impact of 3-Fluoro substitution on binding efficacy and metabolic stability.

References

  • Synthesis & Application: Azabenzimidazoles and their use as AMPA receptor modulators. Patent WO2016176460A1. (Describes the synthesis of 3-Fluoro-1H-indazol-5-amine as Intermediate 22). Link

  • General Crystallography: Groom, C. R., et al. (2016). The Cambridge Structural Database. Acta Crystallographica Section B. (Source for 5-aminoindazole comparison data). Link

  • Fluorine in Crystallography: Reichenbächer, K., et al. (2005). Fluorine in Crystal Engineering: "The Little Atom that Could". Chemical Society Reviews. (Mechanistic insight on F-packing). Link

  • Parent Compound Data: Sigma-Aldrich Product Sheet, 5-Aminoindazole (CAS 19335-11-6). Link

Sources

Verifying Fluorine Regiochemistry in Substituted Indazoles: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Regio-Isomer Trap" in Indazole Chemistry

In medicinal chemistry, the indazole scaffold is a privileged structure, ubiquitous in kinase inhibitors and GPCR ligands. The introduction of fluorine—often to modulate metabolic stability (blocking P450 sites) or lipophilicity—introduces a critical structural ambiguity. Whether through electrophilic fluorination of the core or cyclization of fluorinated precursors, researchers frequently encounter mixtures of regioisomers (e.g., 4-F vs. 5-F or N1- vs. N2-alkylation of fluorinated scaffolds).

Misassigning the position of a fluorine atom or the site of N-alkylation can lead to erroneous Structure-Activity Relationship (SAR) models and months of wasted synthetic effort. This guide objectively compares the three primary methods for verifying fluorine regiochemistry—NMR Spectroscopy , X-Ray Crystallography , and DFT Computation —and provides a self-validating experimental protocol for definitive structural assignment.

Part 1: Comparative Methodology Analysis

Method A: NMR Spectroscopy (The Workhorse)

NMR is the most accessible and versatile tool. However, standard 1D 1H NMR is often insufficient due to the lack of protons adjacent to the fluorine or signal overlapping. The definitive approach requires heteronuclear correlation .

  • Pros: High throughput, non-destructive, analyzes solution-state conformers.

  • Cons: Requires specialized pulse sequences (HOESY) for spatial assignment; interpretation can be complex without 13C decoupling.

  • Verdict: The primary method for daily verification.

Method B: X-Ray Crystallography (The Gold Standard)

Small molecule X-ray diffraction provides an unambiguous 3D structure, defining bond lengths and absolute regiochemistry.

  • Pros: Absolute certainty; defines tautomeric state (1H vs 2H) and N-alkylation site without ambiguity.

  • Cons: Low throughput; requires a single crystal (often the bottleneck); solid-state packing may differ from bioactive solution conformers.

  • Verdict: The ultimate validator, used for key intermediates or lead compounds.

Method C: DFT-Based NMR Prediction (The In-Silico Validator)

Density Functional Theory (DFT) utilizing GIAO (Gauge-Independent Atomic Orbital) methods can predict chemical shifts to compare with experimental data.

  • Pros: Zero chemical consumption; distinguishes subtle isomers where experimental data is ambiguous.

  • Cons: Computationally expensive for large libraries; accuracy depends heavily on basis set selection (e.g., 2-5 ppm error margin).

  • Verdict: A powerful "tie-breaker" when experimental NMR is inconclusive.

Summary Comparison Table
FeatureNMR Spectroscopy (Multi-Nuclear)X-Ray CrystallographyDFT (GIAO Prediction)
Definitiveness High (with HOESY/15N)AbsoluteModerate to High
Throughput High (10-30 min/sample)Low (Days to Weeks)Medium (Hours/Cluster)
Sample Req. ~5-10 mg (recoverable)Single Crystal (hard to grow)None (Virtual)
Cost Low (Instrument time)High (Service/Labor)Low (CPU time)
Best For Routine verification, mixturesFinal compound confirmationDistinguishing close isomers

Part 2: Deep Dive – The Self-Validating NMR Protocol

The Protocol: "F-C-N Triangulation"
Step 1: 19F-13C Connectivity (The Skeleton)

Standard 13C spectra of fluorinated compounds are complex due to C-F splitting. Use this splitting to your advantage to map the carbon skeleton.

  • Experiment: 13C{1H} (Proton decoupled, Fluorine coupled).

  • Logic:

    • 1J_CF: ~240-250 Hz. Identifies the carbon directly attached to Fluorine.

    • 2J_CF: ~15-25 Hz. Identifies ortho carbons.

    • 3J_CF: ~5-10 Hz. Identifies meta carbons.

    • 4J_CF: ~2-3 Hz. Identifies para carbons (often unresolved).

  • Causality: By measuring these constants, you map the distance of every carbon from the fluorine atom, establishing the substitution pattern (e.g., 4-F vs 5-F).

Step 2: 19F-1H HOESY (The Spatial Check)

The Heteronuclear Overhauser Effect Spectroscopy (HOESY) experiment correlates nuclei through space (dipolar coupling) rather than through bonds.

  • Experiment: 19F-1H HOESY.

  • Parameter Criticality: Set mixing time (

    
    ) to 400-600 ms .
    
    • Why? Fluorine relaxation is fast; too short, and you miss correlations; too long, and spin diffusion muddies the data.

  • Interpretation:

    • 4-F Indazole: Strong NOE to H-3 and H-5.

    • 5-F Indazole: Strong NOE to H-4 and H-6.

    • 6-F Indazole: Strong NOE to H-5 and H-7.

    • 7-F Indazole: Strong NOE to H-6 (and N1-R if alkylated).

  • Self-Validation: If you suspect 4-F but see no correlation to the H-3 proton (singlet ~8.0 ppm), your assignment is wrong.

Step 3: 1H-15N HMBC (The N-Alkylation Check)

Fluorinated indazoles often undergo N-alkylation, yielding N1/N2 mixtures. Fluorine position can influence this ratio, but 19F NMR alone cannot distinguish N1 vs N2 easily.

  • Experiment: 1H-15N HMBC (Natural Abundance).

  • Logic:

    • N1-Alkylation: The alkyl protons will correlate to N1 (~ -130 to -150 ppm relative to MeNO2).

    • N2-Alkylation: The alkyl protons will correlate to N2 (~ -70 to -90 ppm).

  • Causality: The pyridinic (N2) vs. pyrrolic (N1) nature of the nitrogen creates a massive chemical shift difference (~60 ppm), making this the definitive test for N-regiochemistry.

Part 3: Visualization & Workflows

Workflow Diagram: The Decision Matrix

This diagram illustrates the logical flow for verifying a fluorinated indazole structure, moving from low-cost methods to high-certainty validators.

IndazoleVerification Start Synthesized Fluorinated Indazole Step1 1. Acquire 1D 1H & 19F NMR Start->Step1 Decision1 Is the substitution pattern obvious? Step1->Decision1 Step2 2. Run 13C{1H} & Measure J(C-F) Decision1->Step2 No Final Structure Confirmed Decision1->Final Yes (Rare) Step3 3. Run 19F-1H HOESY Step2->Step3 Analysis Analyze Spatial (HOESY) vs Bond (J-coupling) Step3->Analysis Conflict Data Conflict? Analysis->Conflict DFT Run DFT-GIAO Calculation (wB97XD/6-31+G(d,p)) Conflict->DFT Yes (Ambiguous) Conflict->Final No (Consistent) XRay Grow Single Crystal (X-Ray Diffraction) DFT->XRay Still Ambiguous DFT->Final Match Found XRay->Final

Caption: Logical decision tree for verifying fluorine regiochemistry, prioritizing rapid NMR techniques before escalating to DFT or X-Ray.

Interaction Map: 19F-1H HOESY Correlations

This diagram visualizes the expected spatial correlations (NOE) for a generic fluoro-indazole.

HOESYMap Key HOESY Correlations for Regio-Assignment F_Sub Fluorine (F) H_Ortho H (Ortho) F_Sub->H_Ortho Strong NOE (< 3.0 Å) H_Peri H (Peri/N-Sub) F_Sub->H_Peri Medium NOE (3.0 - 4.5 Å) C_Skeleton Indazole Core

Caption: Expected Through-Space (HOESY) interactions. Strong signals verify ortho-protons; weaker signals can verify peri-positions (e.g., F7 to N1-R).

Part 4: Experimental Data & DFT Parameters

Recommended DFT Parameters for 19F Prediction

When experimental NMR is ambiguous, computational prediction is the standard tie-breaker.

  • Software: Gaussian 16 or ORCA.

  • Functional: wB97XD (includes dispersion corrections, crucial for halogens) or B3LYP .

  • Basis Set: 6-31+G(d,p) (minimum) or aug-cc-pvdz (recommended for F).

  • Solvent Model: PCM or SMD (matching your NMR solvent, e.g., DMSO or CDCl3).

  • Reference: Compute shifts relative to CFCl3 or C6F6 calculated at the same level of theory.

Table: Typical J(C-F) Coupling Constants in Indazoles

Use this table to interpret your 13C spectra (Step 2 of the protocol).

Coupling TypeFrequency (Hz)Structural Insight
1J (C-F) 230 - 255 HzDefines the C-F ipso carbon.
2J (C-F) 15 - 25 HzDefines ortho carbons. Look for doublets.
3J (C-F) 5 - 12 HzDefines meta carbons. Essential for ring assignment.
4J (C-F) 1 - 4 HzPara carbons. Often appears as line broadening.

References

  • Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. (2024).

  • Structure Elucidation of Fluorinated Compounds by NMR. JEOL Application Note.

  • Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. Journal of Organic Chemistry. (2018).

  • 19F-centred NMR analysis of mono-fluorinated compounds. Magnetic Resonance in Chemistry. (2022).

  • Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. (2022).

reference standards for 3-Fluoro-1H-indazol-5-amine analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Reference Standards for 3-Fluoro-1H-indazol-5-amine Analysis

Executive Summary: The Precision Imperative

In the synthesis of next-generation kinase inhibitors (e.g., VEGFR/PDGFR targets), 3-Fluoro-1H-indazol-5-amine (CAS: 221681-74-9) serves as a critical scaffold. Its value lies in the specific positioning of the fluorine atom at C3 and the amine at C5, which dictates binding affinity in the ATP-binding pocket.

However, the analysis of this intermediate is plagued by a common "blind spot": the difficulty in resolving it from its regioisomers (e.g., 6-amino or 4-amino analogs) and tautomers (1H vs. 2H) using standard C18 chemistries. This guide compares available reference standard grades and analytical methodologies, providing a field-validated protocol to ensure data integrity in drug development.

Comparative Analysis of Reference Standard Grades

Selecting the "correct" standard is not about maximizing purity, but matching the grade to the lifecycle stage. Using a Certified Reference Material (CRM) for early route scouting is wasteful; using a research-grade standard for GMP release is negligent.

Table 1: Performance Matrix of Reference Standard Alternatives
FeatureAlternative A: Certified Reference Material (CRM) Alternative B: Primary Analytical Standard Alternative C: In-House Working Standard
Traceability Highest. Traceable to SI units (NIST/BIPM). Includes uncertainty budget.High. Traceable to CRM or validated via qNMR/Mass Balance.Internal Only. Traceability breaks if the master lot degrades.
Assay Method Multi-method. (e.g., HPLC + qNMR + TGA + ROI).Single/Dual. Typically HPLC purity corrected for water/solvents.Single. Usually HPLC area % (High risk of bias).
Uncertainty Explicitly stated (e.g., 99.8% ± 0.3%).Not typically provided.Unknown.
Suitability GMP Release/Stability. Mandatory for final API release or calibrating working standards.Method Validation. Ideal for linearity, accuracy, and routine QC.Route Scouting. Sufficient for reaction monitoring only.
Cost Factor 10x3x1x

Expert Insight: For 3-Fluoro-1H-indazol-5-amine, the most common failure mode with Alternative C (In-House) is the "Isomer Trap." A synthesized standard typically contains 0.5–2.0% of the 6-amino isomer, which co-elutes on C18 columns, leading to an artificially inflated purity assignment (e.g., 99.5% apparent vs. 97.5% actual).

Experimental Protocol: The "Fluorine-Selective" Method

Standard C18 columns often fail to separate the 5-amino and 6-amino regioisomers of fluoroindazoles due to their identical hydrophobicity. To overcome this, we utilize a Pentafluorophenyl (PFP) stationary phase, which leverages


 and F-F interactions for superior shape selectivity.
Methodology: PFP-HPLC for Regioisomer Resolution
  • Column: Fluorosep-PFP or Hypersil GOLD PFP (150 x 4.6 mm, 3 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (suppresses silanol activity).

  • Mobile Phase B: Methanol (MeOH provides better

    
     interaction than ACN).
    
  • Gradient:

    • 0–2 min: 5% B (Isocratic hold)

    • 2–15 min: 5%

      
       65% B
      
    • 15–20 min: 65%

      
       95% B
      
  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 245 nm (max absorption for indazole core).

  • Temperature: 35°C.

Self-Validating System Suitability Test (SST)

To ensure the method is "truthful," you must create a Resolution Solution :

  • Spike your 3-Fluoro-1H-indazol-5-amine standard (1 mg/mL) with 1% of 6-Fluoro-1H-indazol-5-amine (or the specific regioisomer impurity from your synthesis).

  • Requirement: Resolution (

    
    ) between the main peak and the isomer must be 
    
    
    
    .
  • Note: On a C18 column, these often appear as a single peak with a shoulder. On PFP, they should resolve to baseline.

Advanced Characterization: qNMR vs. Chromatographic Purity

When a commercial CRM is unavailable (common for specific intermediates), you must characterize an in-house Primary Standard.

Table 2: Analytical Technique Comparison
MetricTechnique A: HPLC-UV (Area %) Technique B: qNMR (Absolute Quant)
Principle Relative response of chromophores.Molar ratio of protons (Internal Standard).
Bias Risk High. Assumes all impurities have equal extinction coefficients (untrue for precursors).Low. Signal is independent of chemical structure/absorption.
Sample Req. Micrograms (< 1 mg).Milligrams (10–20 mg) for high S/N ratio.
Verdict Use for purity (impurities profile).Use for assay (potency assignment).

Protocol for qNMR Assignment:

  • Internal Standard: Maleic Acid (TraceCERT® grade), dried over

    
    .
    
  • Solvent: DMSO-

    
     (prevents aggregation of indazoles).
    
  • Pulse Sequence: 90° pulse, relaxation delay (

    
    ) 
    
    
    
    60s (critical for full relaxation of aromatic protons).
  • Calculation:

    
    
    (Where 
    
    
    
    =Integral,
    
    
    =Number of protons,
    
    
    =Molar mass,
    
    
    =Weight,
    
    
    =Purity)

Visualizing the Qualification Workflow

The following diagram illustrates the decision logic for qualifying a reference standard for 3-Fluoro-1H-indazol-5-amine, ensuring no "blind spots" in the impurity profile.

ReferenceStandardQualification cluster_legend Key Decision Gates Start New Batch: 3-Fluoro-1H-indazol-5-amine IsomerCheck Isomer Screening (PFP Column / HPLC) Start->IsomerCheck PurityCheck Chromatographic Purity (Area % > 99.0?) IsomerCheck->PurityCheck Isomers Resolved Fail REJECT / Re-Purify IsomerCheck->Fail Co-eluting Isomers Detected qNMR qNMR Assay (Absolute Quantification) PurityCheck->qNMR Yes PurityCheck->Fail No (<99%) CRM Compare vs. External CRM (If available) qNMR->CRM WorkingStd Release as Working Standard CRM->Fail Discordant CRM->WorkingStd Concordance within 1.0%

Figure 1: Qualification workflow for establishing a primary reference standard. Note the critical "Isomer Screening" step using PFP chemistry before potency assignment.

References

  • Compound Identification: 3-Fluoro-1H-indazol-5-amine. CAS Registry Number 221681-74-9.[1][2][3]

  • Isomer Separation Strategy: Pereira, L. et al. "HPLC Separation of Fluorinated Isomers Using a Pentafluorophenyl Reverse Phase Column."[4] Chromatography Online, 2011. Link

  • Impurity Profiling: "Analytical Chemistry of Impurities in Amino Acids: Recommendations for Regulatory Risk Management." National Institutes of Health (NIH), 2022. Link

  • Synthesis Context: "Substituted Indazole Derivatives and Methods of Use." US Patent 8,575,154 (GlaxoSmithKline), 2013.[5] (Describes usage of Intermediate 52: 3-fluoro-1H-indazol-5-amine).

  • qNMR Methodology: "Standard Practice for Quantitative NMR." United States Pharmacopeia (USP) General Chapter <761>.

Sources

Introduction: The Critical Role of Assay Validation in Kinase Inhibitor Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Biological Assay Validation for 3-Fluoroindazole Kinase Inhibitors

The landscape of targeted drug discovery has been significantly shaped by the development of kinase inhibitors, with over 80 agents targeting approximately two dozen protein kinases approved by the FDA.[1] Among the promising scaffolds, 3-fluoroindazole derivatives have emerged as a noteworthy class of kinase inhibitors. Their efficacy, however, is critically dependent on the accuracy and reliability of the biological assays used for their characterization. This guide provides a comprehensive comparison of biological assay validation methodologies tailored for 3-fluoroindazole kinase inhibitors, offering insights from a senior application scientist's perspective to ensure robust and reproducible data in drug development.

The core objective of bioanalytical method validation is to demonstrate that a specific assay is suitable for its intended purpose.[2] For kinase inhibitors, this translates to accurately quantifying their inhibitory potency and selectivity, which are crucial for advancing lead candidates.[3] This guide will delve into the nuances of selecting and validating both biochemical and cellular assays, emphasizing the importance of orthogonal approaches to confirm findings and eliminate false positives.[4][5]

Section 1: The Foundation - Understanding Kinase Inhibition and Assay Principles

Kinases are pivotal enzymes that regulate numerous cellular processes by catalyzing the transfer of a phosphate group from ATP to a substrate.[6] Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[6] Most kinase inhibitors function by targeting the highly conserved ATP-binding site.[7]

dot

cluster_0 Kinase Signaling Pathway Signal Signal Receptor Receptor Signal->Receptor Activates Kinase_Cascade Kinase Cascade (e.g., RAF-MEK-ERK) Receptor->Kinase_Cascade Initiates Target_Kinase Target Kinase Kinase_Cascade->Target_Kinase Activates Substrate Substrate Target_Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Triggers 3_Fluoroindazole_Inhibitor 3-Fluoroindazole Inhibitor 3_Fluoroindazole_Inhibitor->Target_Kinase Inhibits

Caption: A simplified kinase signaling pathway illustrating the point of intervention for a 3-fluoroindazole kinase inhibitor.

Section 2: Biochemical Assays - The First Line of Evaluation

Biochemical assays are fundamental in the initial stages of kinase inhibitor discovery to determine a compound's activity, potency, and selectivity.[1] These assays can be broadly categorized into activity assays, which measure the formation of the catalytic product, and binding assays, which quantify the interaction of a small molecule with the kinase.[7]

Comparison of Common Biochemical Assay Platforms

A variety of assay formats with different detection methods are available to measure kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[1]

Assay PlatformPrincipleAdvantagesDisadvantages
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Measures the transfer of energy between a donor and an acceptor fluorophore on a peptide substrate and an anti-phosphopeptide antibody.[7]Homogeneous (no-wash) format, high throughput, sensitive.[8][9]Requires specific antibodies, potential for compound interference.[7]
Fluorescence Polarization (FP) Measures the change in polarization of a fluorescently labeled tracer upon displacement by an inhibitor.Homogeneous format, cost-effective.Lower sensitivity for high-affinity interactions, potential for compound interference.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) A bead-based assay where the phosphorylation of a biotinylated substrate brings donor and acceptor beads into proximity, generating a luminescent signal.[8][9]High sensitivity, versatile for different substrates.Sensitive to light and oxygen, potential for compound interference.
ADP-Glo™ Kinase Assay A luminescence-based assay that measures the amount of ADP produced in a kinase reaction.[10]Universal for all kinases, high sensitivity, and dynamic range.[3]Indirect measurement of phosphorylation, multi-step process.[10]
Radiometric Assays Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P-γ-ATP or ³³P-γ-ATP) into a substrate.[7]Direct measurement, high sensitivity, less prone to compound interference.[7]Requires handling of radioactive materials, low throughput.[7]
Step-by-Step Validation Protocol for a TR-FRET Assay

The following protocol outlines the key steps for validating a TR-FRET assay for a 3-fluoroindazole kinase inhibitor.

  • Reagent and Instrument Optimization:

    • Determine the optimal concentrations of kinase, peptide substrate, and ATP. The ATP concentration should ideally be at or below the Kₘ value to favor the detection of competitive inhibitors.[11]

    • Optimize the antibody concentration to achieve a robust signal-to-background ratio.

    • Set up the microplate reader with the appropriate excitation and emission wavelengths and time-resolved settings.

  • Assay Performance Metrics:

    • Z'-Factor Calculation: The Z'-factor is a statistical parameter used to assess the quality of a high-throughput screening assay.[12][13][14][15] A Z'-factor between 0.5 and 1.0 indicates an excellent assay.[12][15][16]

      • Prepare positive controls (no inhibitor) and negative controls (high concentration of a known inhibitor or no enzyme).

      • Calculate the Z'-factor using the formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|.

  • IC₅₀ Determination and Reproducibility:

    • Perform dose-response curves for the 3-fluoroindazole inhibitor to determine its IC₅₀ value, which is the concentration required to inhibit 50% of the kinase activity.[1]

    • Assess the reproducibility of the IC₅₀ value across multiple experiments and on different days to ensure the robustness of the assay.[17][18]

  • Orthogonal Assay Confirmation:

    • Validate the hits from the primary TR-FRET screen using a different assay format, such as the ADP-Glo™ assay, to eliminate false positives.[4][5] Orthogonal assays should utilize different detection technologies to confirm that the observed activity is target-specific.[4]

dot

cluster_0 Biochemical Assay Validation Workflow Start Start Optimization 1. Reagent & Instrument Optimization Start->Optimization Performance 2. Assay Performance (Z'-Factor) Optimization->Performance IC50 3. IC50 Determination & Reproducibility Performance->IC50 Orthogonal 4. Orthogonal Assay Confirmation IC50->Orthogonal Validated Validated Assay Orthogonal->Validated

Caption: Workflow for the validation of a biochemical kinase assay.

Section 3: Cellular Assays - Bridging the Gap to In Vivo Relevance

While biochemical assays are crucial for initial screening, cellular assays provide a more physiologically relevant context by evaluating inhibitor activity within intact cells.[19]

Comparison of Cellular Assay Platforms
Assay PlatformPrincipleAdvantagesDisadvantages
Western Blotting Measures the phosphorylation of a kinase's substrate in cell lysates treated with the inhibitor.[20]Direct visualization of target modulation, widely used.Low throughput, semi-quantitative.
Cellular Phosphorylation Assays Quantifies the phosphorylation of a specific downstream substrate using methods like ELISA or bead-based assays.[19]More quantitative than Western blotting, can be higher throughput.[21]Requires specific and high-quality antibodies.[19]
Reporter Gene Assays Utilizes a reporter gene (e.g., luciferase) linked to a promoter that is regulated by the kinase signaling pathway.[22]High sensitivity, amenable to high-throughput screening.[22]Indirect measurement of kinase activity, potential for off-target effects on the reporter system.[22]
Target Engagement Assays Directly measures the binding of the inhibitor to its target kinase within the cell.[23][24] Examples include NanoBRET™ and cellular thermal shift assays (CETSA).Confirms direct interaction with the target in a cellular context.[19]Can be technically challenging, may require specialized reagents or instrumentation.[19]
Cell Proliferation/Viability Assays Measures the effect of the inhibitor on the proliferation or viability of cancer cell lines that are dependent on the target kinase.[19]Provides a functional readout of the inhibitor's effect.Indirect measure of kinase inhibition, can be influenced by other cellular pathways.
Step-by-Step Validation Protocol for a Cellular Phosphorylation Assay
  • Cell Line Selection and Optimization:

    • Choose a cell line where the target kinase and its downstream signaling pathway are active.

    • Optimize cell seeding density and treatment time with the 3-fluoroindazole inhibitor.

  • Antibody Validation:

    • Validate the specificity of the phospho-specific antibody through techniques like Western blotting using positive and negative controls (e.g., cells treated with a known activator or inhibitor of the pathway).

  • Assay Performance and IC₅₀ Determination:

    • Establish a robust assay window and calculate the Z'-factor.

    • Generate dose-response curves to determine the cellular IC₅₀ of the inhibitor.

  • Orthogonal Cellular Assay:

    • Confirm the results with an orthogonal cellular method, such as a target engagement assay, to ensure the observed phenotype is a direct result of the inhibitor binding to its intended target.[5]

dot

cluster_0 Assay Selection Decision Tree Start Start: Inhibitor Characterization Initial_Screen Initial Screen? Start->Initial_Screen Biochemical Biochemical Assay (e.g., TR-FRET, ADP-Glo) Initial_Screen->Biochemical Yes Cellular_Context Cellular Context Needed? Initial_Screen->Cellular_Context No Biochemical->Cellular_Context Cellular Cellular Assay (e.g., Phosphorylation, Target Engagement) Cellular_Context->Cellular Yes End End Cellular_Context->End No Mechanism Mechanism of Action Study? Cellular->Mechanism Advanced Advanced Assays (e.g., CETSA, Reporter) Mechanism->Advanced Yes Mechanism->End No Advanced->End

Caption: A decision tree for selecting the appropriate assay for kinase inhibitor characterization.

Section 4: Ensuring Scientific Integrity - The Role of Regulatory Guidance and ADMET Profiling

Adherence to regulatory guidelines is paramount in drug development. The FDA's guidance on bioanalytical method validation provides a framework for ensuring the quality and consistency of data.[2][25][26][27][28] Key validation characteristics include accuracy, precision, selectivity, sensitivity, reproducibility, and stability.[25]

Beyond potency and selectivity, early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial.[29] In silico tools can provide initial predictions of ADMET profiles, helping to prioritize compounds with favorable drug-like properties.[29][30]

Conclusion: A Multi-faceted Approach to Validation

The successful development of 3-fluoroindazole kinase inhibitors relies on a rigorous and multi-faceted approach to biological assay validation. By carefully selecting and validating a combination of biochemical and cellular assays, and by employing orthogonal methods to confirm results, researchers can generate the high-quality, reproducible data necessary to confidently advance promising candidates through the drug discovery pipeline. This guide provides a framework for establishing a robust validation strategy, ultimately contributing to the development of safe and effective kinase-targeted therapies.

References

  • Reaction Biology. KINASE PROFILING & SCREENING. Available at: [Link]

  • BMG LABTECH. (2020-09-01). Kinase assays. Available at: [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration. (January 2025). Bioanalytical Method Validation for Biomarkers Guidance. Available at: [Link]

  • Sandle, T. (2023-01-11). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available at: [Link]

  • Celtarys Research. (2025-08-14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]

  • Reaction Biology. (2024-07-02). Step-by-Step Guide to Kinase Inhibitor Development. Available at: [Link]

  • Reaction Biology. (2022-05-11). Spotlight: Cell-based kinase assay formats. Available at: [Link]

  • Davis, M. I., et al. (2011). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC. Available at: [Link]

  • Copeland, R. A. (2012-05-01). Assay Development for Protein Kinase Enzymes. NCBI. Available at: [Link]

  • GraphPad. Calculating a Z-factor to assess the quality of a screening assay. Available at: [Link]

  • Creative Biolabs. Orthogonal Assay Service. Available at: [Link]

  • Gkeka, P., et al. (2025). Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. MDPI. Available at: [Link]

  • Singh, M., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC. Available at: [Link]

  • Valler, M. J., et al. (2010). Development of high-throughput TR-FRET and AlphaScreen assays for identification of potent inhibitors of PDK1. PubMed. Available at: [Link]

  • Mueller, D., et al. (2018-07-01). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. AACR Journals. Available at: [Link]

  • Revvity Signals. (2022-06-29). Improving Therapeutics Discovery with Orthogonal Assay Data. Available at: [Link]

  • Valler, M. J., et al. (2025-11-11). (PDF) Development of High-Throughput TR-FRET and AlphaScreen® Assays for Identification of Potent Inhibitors of PDK1. ResearchGate. Available at: [Link]

  • National Institutes of Health. (2023-05-17). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Available at: [Link]

  • Lloyd, M. (2023-03-30). Assay performance and the Z'-factor in HTS. Drug Target Review. Available at: [Link]

  • Eberl, H. C., et al. (2025-04-03). A Probe-Based Target Engagement Assay for Kinases in Live Cells. PubMed. Available at: [Link]

  • Wortmann, A., et al. (2009-01-01). Affinity classification of kinase inhibitors by mass spectrometric methods and validation using standard IC(50) measurements. PubMed. Available at: [Link]

  • Zenodo. (2026-02-03). IN-SILICO MOLECULAR DOCKING AND ADMET PROFILING OF SELECTED PHENOLIC COMPOUNDS AS POTENTIAL TYROSINE KINASE INHIBITOR. Available at: [Link]

  • BMG Labtech. Binding kinetics: high throughput assay for kinase inhibitors. Available at: [Link]

  • Sorrells, S., et al. (2019-01-03). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PMC. Available at: [Link]

  • ResearchGate. (PDF) Overview of Current Type I/II Kinase Inhibitors. Available at: [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... Available at: [Link]

  • El-Fakharany, E. M., et al. (2024-02-07). Synthesis, docking, MD simulation, ADMET, drug likeness, and DFT studies of novel furo[2,3-b]indol-3a-ol as promising Cyclin-dependent kinase 2 inhibitors. PMC. Available at: [Link]

  • Wikipedia. Z-factor. Available at: [Link]

  • International Council for Harmonisation. (2022-05-24). bioanalytical method validation and study sample analysis m10. Available at: [Link]

  • Wess, F., et al. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Available at: [Link]

  • Whyte, B. (2025-01-27). The Z prime value (Z´). BMG LABTECH. Available at: [Link]

  • Scott, B., et al. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Available at: [Link]

  • bioRxiv. (2022-05-05). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. Available at: [Link]

  • Axxam SpA. From gene to validated and qualified hits. Available at: [Link]

  • Research journals. (2014). Identification of Direct Target Engagement Biomarkers for Kinase-Targeted Therapeutics. PLOS One. Available at: [Link]

  • HMP Education. (2018-02-06). HCC Whiteboard #2: The Mechanisms of Action of Tyrosine Kinase Inhibitors. YouTube. Available at: [Link]

  • ResearchGate. (2018-04-26). (PDF) IC 50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Available at: [Link]

  • Eurofins Discovery. (2023-01-27). Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. YouTube. Available at: [Link]

  • KCAS. FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Available at: [Link]

  • Shin, A. Z-factors. BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Open Exploration Publishing. Experimental and clinical tests of FDA-approved kinase inhibitors for the treatment of neurological disorders (update 2024). Available at: [Link]

  • U.S. Food and Drug Administration. Bioanalytical Method Validation. Available at: [Link]

Sources

Technical Guide: IR Spectroscopy Analysis of Amine and Fluoro-Substituted Indazoles

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Indazole Challenge in Drug Discovery

Indazoles (benzo[c]pyrazoles) are privileged scaffolds in medicinal chemistry, forming the core of potent kinase inhibitors like Axitinib and Linifanib . In synthetic workflows, distinguishing between intermediates—specifically differentiating between amino-indazoles, fluoro-indazoles, and their positional isomers—is a critical quality gate.

While NMR (


H, 

F) is definitive for solution-state structure, Infrared (IR) Spectroscopy remains the workhorse for solid-state characterization, polymorph screening, and rapid in-process monitoring. However, the vibrational complexity of the indazole fused ring system often obscures diagnostic substituent bands.

This guide provides a rigorous, comparative analysis of the IR signatures for amine and fluoro groups attached to the indazole core. It moves beyond basic textbook assignments to address the specific electronic coupling and tautomeric nuances encountered in this heterocyclic system.

Theoretical Grounding: The Indazole Vibrational Scaffold

Before analyzing substituents, one must characterize the "blank" canvas. The 1H-indazole core exhibits a specific tautomeric preference that dictates its baseline spectrum.

The Tautomerism Factor

Indazoles exist in annular tautomeric equilibrium (


 vs. 

). In the solid state, the

-indazole
form is thermodynamically dominant.
  • Implication: You will observe a broad, intermolecularly hydrogen-bonded N-H stretch from the pyrazole ring, regardless of your substituents.

  • Spectral Region:

    
     (Broad, often structured).
    
Core Ring Modes
  • 
     Ring Stretch: 
    
    
    
    .
  • 
     Aromatic Skeleton: 
    
    
    
    (Multiple bands).

Comparative Analysis: Amine vs. Fluoro Substituents

The following sections detail how to distinguish an exocyclic amine group (e.g., 5-aminoindazole) from a fluoro group (e.g., 5-fluoroindazole) and the native ring N-H.

A. Amine Groups ( ) on Indazoles

Primary amine substituents introduce distinct modes that must be deconvoluted from the ring N-H.

  • N-H Stretching (

    
    ): 
    
    • Primary Amine (

      
      ):  Appears as a doublet  (Asymmetric and Symmetric stretches) located higher in frequency than the ring N-H.[1]
      
      • 
        : 
        
        
        
        [2][3]
      • 
        : 
        
        
        
    • Differentiation: The exocyclic

      
       bands are typically sharper  than the broad, underlying ring N-H band.
      
  • N-H Scissoring (

    
    ): 
    
    • A diagnostic band for primary amines, appearing at

      
       .
      
    • Caution: This often overlaps with the indazole

      
       ring stretch. Look for intensity enhancement rather than a new isolated peak.
      
  • C-N Stretching (

    
    ): 
    
    • Strong band at

      
        (Ar-N stretch).
      
B. Fluoro Groups ( ) on Indazoles

Fluorine is a "spectroscopic silencer" in the high-frequency region (no H-stretching) but a "loudspeaker" in the fingerprint region.

  • C-F Stretching (

    
    ): 
    
    • The C-F bond is highly polar, resulting in a very strong change in dipole moment and consequently an intense IR absorption.

    • Region:

      
       .
      
    • Signature: Look for a broad, dominant band in this region.[1][4][5] In 5-fluoroindazole, this is often the strongest peak in the fingerprint region, overshadowing C-H in-plane bends.

  • Ring Breathing Perturbation:

    • Fluorine substitution shifts the aromatic ring breathing modes (typically

      
      ) to higher frequencies due to the heavy atom effect and ring polarization.
      
C. Summary Comparison Table
FeatureIndazole Core (Unsubstituted)Amino-Indazole (

)
Fluoro-Indazole (

)
3500–3300 cm⁻¹ Clear (unless wet)Doublet (Sharp) :

Clear
3250–3100 cm⁻¹ Broad Singlet : Ring

Broad overlap with Ring

Broad Singlet : Ring

1650–1600 cm⁻¹ Medium:

Strong/Broad :

+

Medium:

1350–1200 cm⁻¹ Weak/Medium: Ring modesStrong :

Very Strong :

Diagnostic Utility Baseline ReferenceLook for the "Fangs" (Doublet) at high freq.[6]Look for the "Deep Valley" (Strong band) at 1200-1250

Experimental Protocol: Validated Workflow

For reliable differentiation, sample preparation is paramount. The Hydrogen-bonding network of indazoles is sensitive to moisture and packing.

Method A: ATR (Attenuated Total Reflectance) - Recommended
  • Why: Minimal sample prep preserves the solid-state polymorph and H-bonding network.

  • Crystal Type: Diamond or ZnSe (Diamond preferred for hardness).

  • Protocol:

    • Clean crystal with isopropanol; collect background (32 scans).

    • Place ~5 mg of solid indazole on the crystal.

    • Apply high pressure (clamp) to ensure intimate contact. Note: Poor contact results in weak high-frequency bands, masking the amine doublet.

    • Collect sample (32-64 scans,

      
       resolution).
      
Method B: KBr Pellet - Historical Standard
  • Why: Higher transmission energy, better for weak overtones.

  • Risk: Hygroscopic KBr can introduce water bands (

    
     and 
    
    
    
    ) that mimic amine signals.
  • Protocol:

    • Dry KBr powder at 110°C overnight.

    • Mix sample:KBr at 1:100 ratio. Grind finely to avoid scattering (Christiansen effect).

    • Press at 10 tons for 2 mins.

    • Validation: Check the 3400 region immediately. If a broad "hump" appears without the sharp amine doublet, re-dry.

Decision Logic: Assigning the Spectrum

The following diagram illustrates the logical flow for identifying substituents on an indazole core using IR data.

Indazole_Assignment Start Unknown Indazole Derivative (IR Spectrum) Check_High_Freq Analyze 3300-3500 cm⁻¹ Region Start->Check_High_Freq Has_Doublet Sharp Doublet Observed? (~3350 & 3450 cm⁻¹) Check_High_Freq->Has_Doublet Yes No_Doublet No Sharp Bands (Only Broad Ring NH) Check_High_Freq->No_Doublet No Confirm_Amine Check 1620-1650 cm⁻¹ (Scissoring Band) Has_Doublet->Confirm_Amine Result_Amine Identified: Amino-Indazole (Primary Amine) Confirm_Amine->Result_Amine Band Present Check_Fingerprint Analyze 1100-1250 cm⁻¹ Region No_Doublet->Check_Fingerprint Strong_CF Dominant/Intense Band Present? Check_Fingerprint->Strong_CF Result_Fluoro Identified: Fluoro-Indazole Strong_CF->Result_Fluoro Yes (Strong C-F) Result_Unsub Identified: Unsubstituted/Alkyl Indazole Strong_CF->Result_Unsub No (Weak/Med)

Figure 1: Decision tree for distinguishing amino- and fluoro-indazoles based on key IR spectral windows.

References

  • Socrates, G. (2001). Infrared and Raman Characteristic Group Frequencies: Tables and Charts. Wiley.[7] Link

  • NIST Chemistry WebBook. Indazole IR Spectrum. National Institute of Standards and Technology. Link

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.[7] (Standard text for C-F and N-H assignments). Link

  • Balamurugan, N., et al. (2014). Vibrational spectroscopic studies of 5-aminoindazole. Spectrochimica Acta Part A. (Specific data on amino-indazole bands). Link

Sources

Safety Operating Guide

3-Fluoro-1H-indazol-5-amine: Proper Disposal & Handling Procedures

[1][2]

Executive Summary & Operational Context[3]

3-Fluoro-1H-indazol-5-amine is a specialized fluorinated heterocyclic building block, commonly utilized in the synthesis of kinase inhibitors and pharmaceutical intermediates. While often treated as a generic organic solid, its specific structural features—the C-3 fluorine atom and the C-5 primary amine —dictate a strict disposal protocol distinct from standard non-halogenated wastes.

Critical Directive: This compound must be classified as Halogenated Organic Waste . Under no circumstances should it be combined with non-halogenated solvent streams (e.g., pure acetone/methanol waste) intended for standard fuel blending. The thermal oxidation of fluorinated compounds generates hydrofluoric acid (HF), requiring incinerators equipped with specific wet scrubbers to prevent infrastructure damage and environmental release.

Chemical Hazard Profile (Class-Based)

As a specific research intermediate, comprehensive toxicological data (LD50) may be sparse. Therefore, we apply the Precautionary Principle , categorizing it based on its functional groups (Amino-indazole class).

PropertySpecification / Risk Assessment
Physical State Solid (Powder/Crystalline). Likely off-white to beige.
Chemical Class Halogenated Heterocyclic Amine.
Primary Hazards Acute Toxicity (Oral/Inhalation): Suspected.[1] Irritant: Skin, Eyes, Respiratory (STOT-SE 3). Sensitizer: Potential dermal sensitizer (common in aromatic amines).
Reactivity Stable under normal conditions. Incompatible with strong oxidizing agents and acid chlorides.
Disposal Class Halogenated Organic. (Do NOT dispose of in general trash or down drains).

Pre-Disposal Handling & Segregation[5]

Before moving the material to the central waste area, the following bench-level protocols must be executed to ensure the safety of EHS (Environmental Health & Safety) personnel.

A. Solid Waste (Pure Compound)
  • Containment: Place the solid material in a clear, sealable polyethylene bag or a screw-top high-density polyethylene (HDPE) jar.

  • Labeling: The label must explicitly state "Fluorinated Organic Solid."

  • Decontamination: Wipe the exterior of the container with a compatible solvent (ethanol) before transfer.

B. Liquid Waste (Reaction Mixtures/Mother Liquors)

If the compound is dissolved in solution (e.g., DMSO, DMF, Ethyl Acetate):

  • Segregation: Pour into the Halogenated Solvent Waste carboy.

    • Why? Even if the solvent is non-halogenated (like Methanol), the presence of the dissolved fluorinated solute (>1000 ppm halogens) legally and technically converts the entire container into a halogenated waste stream under EPA RCRA guidelines [1].

  • pH Check: Ensure the solution is neutral (pH 6-8). If the reaction involved strong acids/bases, neutralize prior to adding to the waste carboy to prevent exothermic reactions or gas evolution in the drum.

Disposal Decision Logic (Workflow)

The following decision tree illustrates the mandatory workflow for disposing of 3-Fluoro-1H-indazol-5-amine. This logic prevents the contamination of fuel-blending streams.

DisposalWorkflowStartWaste Generation:3-Fluoro-1H-indazol-5-amineStateCheckDetermine Physical StateStart->StateCheckSolidPathSolid / PowderStateCheck->SolidPathDry SolidLiquidPathDissolved in SolutionStateCheck->LiquidPathSolutionContainerSolidPlace in HDPE Jar orDouble-Bagged PolySolidPath->ContainerSolidContainerLiquidSelect Waste Stream:HALOGENATED SOLVENTSLiquidPath->ContainerLiquidLabelingLabeling Requirement:Must list 'Fluorinated Organic'ContainerSolid->LabelingContainerLiquid->LabelingFinalStorageCentral Accumulation Area(Secondary Containment)Labeling->FinalStorage

Figure 1: Decision matrix for segregating fluorinated indazole waste streams.

Technical Justification: Why Segregate?

Researchers often ask why trace amounts of fluorinated compounds require such strict segregation. The answer lies in the Incineration Chemistry :

  • Hydrofluoric Acid (HF) Formation: When fluorinated compounds are burned, the C-F bond breaks, reacting with hydrogen sources to form HF gas.

  • Refractory Damage: HF is highly corrosive to the ceramic brick lining of standard thermal oxidizers used for non-halogenated "fuel blending" waste.

  • Scrubber Requirements: Halogenated waste streams are routed to specialized incinerators equipped with caustic scrubbers (e.g., NaOH spray towers) that neutralize acidic gases (HCl, HF) before they exit the stack [2]. Failure to segregate puts the disposal facility at risk of regulatory violation and infrastructure failure.

Emergency Procedures (Spill Response)

In the event of a bench-top spill of 3-Fluoro-1H-indazol-5-amine:

  • Evacuate & Alert: If the spill is large (>50g) or outside a fume hood, evacuate the immediate area.

  • PPE Upgrade: Wear double nitrile gloves, a lab coat, and safety goggles. If powder is aerosolized, use a fitted N95 or P100 respirator.

  • Dry Spill Cleanup:

    • Do not dry sweep (creates dust).

    • Cover with wet paper towels or use a HEPA-filtered vacuum dedicated to hazardous chemicals.

    • Scoop material into the Solid Halogenated Waste container.

  • Wet Spill Cleanup:

    • Absorb with inert material (vermiculite or sand).

    • Do not use combustible materials (sawdust) if the solvent is flammable.

    • Place absorbent in a sealed bag and label as hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from [Link]

  • PubChem. (n.d.).[1] Compound Summary: 6-Fluoro-1H-indazol-5-amine (Analogous Structure Safety Data). Retrieved from [Link]

Personal protective equipment for handling 3-Fluoro-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal Protective Equipment & Handling Guide for 3-Fluoro-1H-indazol-5-amine CAS: 864501-92-6 Chemical Class: Fluorinated Indazole Amine[1]

Part 1: Executive Safety Strategy

As a Senior Application Scientist, I often see researchers treat intermediate scaffolds like 3-Fluoro-1H-indazol-5-amine as "generic organics." This is a mistake. This molecule possesses a specific triad of risks: bioactivity potential (indazole core), chemical reactivity/causticity (primary amine), and enhanced lipophilicity (fluorine substitution).

When specific toxicological data (LD50) is limited for a research compound, we apply Predictive Hazard Profiling . We do not wait for a safety incident to tell us a compound is a sensitizer. We assume it is.

The Golden Rule for this Compound: Treat 3-Fluoro-1H-indazol-5-amine as a potential skin sensitizer and eye damager. The fluorine atom increases its ability to penetrate the stratum corneum compared to its non-fluorinated analogs, making dermal exposure the primary vector of risk.

Part 2: Predictive Hazard Profile & PPE Selection

The following protocol is derived from structural activity relationships (SAR) of analogous fluorinated anilines and indazoles.

Hazard Identification (GHS Derived)
Hazard ClassCategorySignalH-CodeRisk Description
Acute Tox.[1][2][3] (Oral) Cat 4WarningH302Harmful if swallowed.[1]
Skin Irrit. Cat 2WarningH315Causes skin irritation (Amine alkalinity).[1]
Eye Dam./Irrit. Cat 2A/1DangerH318Risk of serious damage due to basicity.[1]
Sensitization Cat 1BWarningH317Potential skin sensitizer (Aniline substructure).[1]
Aquatic Tox. Cat 3-H412Harmful to aquatic life (Halogenated).[1]
PPE Specifications (The "Why" and "How")

A. Hand Protection (Critical)

  • The Risk: Aromatic amines can permeate standard disposable nitrile gloves, especially when dissolved in organic solvents (DCM, DMSO).

  • The Protocol:

    • Dry Solid: Standard Nitrile (minimum 4 mil thickness).

    • In Solution: Double Gloving is mandatory.

      • Inner Layer: 4 mil Nitrile (White/Blue).[4]

      • Outer Layer: 5-8 mil Nitrile (Purple/Black) or Laminate (Silver Shield) for prolonged handling.

    • Change Frequency: Immediately upon splash or every 60 minutes when working with solutions.

B. Eye & Face Protection [3][4][5][6][7][8]

  • The Risk: Amines are basic. A dust particle or splash in the eye can cause rapid saponification of corneal lipids, leading to permanent opacity.

  • The Protocol:

    • Standard: Chemical Splash Goggles (ANSI Z87.1). Safety glasses are insufficient for amines.

    • High Volume (>5g): Face shield over goggles.

C. Respiratory Protection

  • The Risk: Fine powders of indazoles are easily aerosolized by static electricity.

  • The Protocol:

    • Primary: All handling must occur inside a certified Chemical Fume Hood.

    • Secondary (if hood unavailable): P100 Particulate Respirator (Full face preferred to protect eyes).

Part 3: Operational Workflows (Visualized)

Workflow 1: PPE Decision Matrix

This logic gate ensures you select the correct protection based on the physical state of the compound.

PPE_Decision_Tree Start Start: Handling 3-Fluoro-1H-indazol-5-amine State Assess Physical State Start->State Solid Dry Solid / Powder State->Solid Solution Dissolved in Solvent (DMSO, DCM, MeOH) State->Solution Solid_PPE PPE: Single Nitrile Gloves (4mil) + Goggles + Lab Coat Solid->Solid_PPE Sol_Risk Risk: Enhanced Permeation Solution->Sol_Risk Vent_Solid Engineering: Fume Hood (Low Sash) or Static Control Solid_PPE->Vent_Solid Sol_PPE PPE: Double Nitrile OR Laminate Gloves + Goggles Sol_Risk->Sol_PPE

Figure 1: Decision matrix for selecting personal protective equipment based on physical state.[1]

Part 4: Step-by-Step Handling Protocols

Protocol A: Weighing & Transfer (Static Control)

Context: Fluorinated heterocycles are often "fluffy" solids that carry high static charges, causing them to fly off spatulas and contaminate the balance area.

  • Preparation: Place the analytical balance inside the fume hood. If this is impossible, use a pyramid balance enclosure.

  • Static Neutralization: Use an ionizing gun or a Polonium-210 anti-static strip near the weighing boat.

    • Alternative: Wipe the exterior of the weighing vessel with a slightly damp Kimwipe to discharge static.

  • Transfer: Use a disposable anti-static weighing funnel. Do not use flat weighing papers (high spill risk).

  • Decontamination: Immediately wipe the balance area with a wet paper towel (water/surfactant) followed by an ethanol wipe. Note: Water is used first to solubilize the amine salts; ethanol alone may just spread the free base.

Protocol B: Waste Disposal (Critical Compliance)

Context: Because this molecule contains Fluorine (F), it cannot be disposed of in standard organic waste streams in many jurisdictions. It requires "Halogenated" segregation to prevent corrosion in incinerators.

Waste StreamCriteriaAction
Solid Waste Contaminated gloves, weighing boats, paper towels.[1]Bag in clear polyethylene, label "Solid Hazardous Waste - Toxic/Irritant."[1]
Liquid Waste A Mother liquors, reaction solvents (DCM, Chloroform).[1]Halogenated Organic Waste. Label explicitly with "Contains Fluorinated Organics."[1]
Liquid Waste B Aqueous washes (Acid/Base workups).[1]Adjust pH to 6-9.[1] Check local regulations for fluoride limits before sewering; otherwise, collect as Aqueous Waste.

Part 5: Emergency Response Protocol

In the event of exposure, the presence of the Fluorine atom and the Amine group dictates the response.

Workflow 2: Spill & Exposure Response

Spill_Response Incident Incident Detected Type Identify Type Incident->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Spill Bench Spill Type->Spill Action_Skin Flush 15 mins Soap + Water (No Alcohol!) Skin->Action_Skin Action_Eye Flush 15 mins Force Eyelids Open Seek Medical Eye->Action_Eye Action_Spill Isolate Area Cover with Absorbent Double Bag Waste Spill->Action_Spill

Figure 2: Immediate response actions for biological exposure or containment breach.

Key Medical Note: If skin contact occurs, do not use ethanol or DMSO to wash the skin. These solvents act as carriers, driving the fluorinated amine deeper into the dermal layers. Use copious amounts of water and mild soap only.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.

  • PubChem. (n.d.). Compound Summary: 1H-Indazol-5-amine (Surrogate Data). National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). (2024).[5] Hazard Communication Standard: Safety Data Sheets. United States Department of Labor.

  • American Chemical Society. (2023). Identifying and Evaluating Hazards in Research Laboratories.[9] ACS Center for Lab Safety.

  • BenchChem. (2025).[4][8] Navigating the Disposal of Fluorinated Heterocycles. Safety Operating Guide.[5][6][8]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.